5-Iodo-3(2H)-benzofuranone
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHKHXISMMCMEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515172 | |
| Record name | 5-Iodo-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60770-51-6 | |
| Record name | 5-Iodo-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Benzofuranone Scaffold and the Strategic Role of Iodine
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Iodo-3(2H)-benzofuranone
The benzofuranone core is a privileged heterocyclic scaffold frequently encountered in natural products and medicinally active compounds.[1] Its derivatives are known to exhibit a wide range of biological activities, including antibiotic, anti-inflammatory, and anticancer properties.[2] The introduction of a halogen, specifically iodine, at the 5-position of the 3(2H)-benzofuranone ring system creates a molecule of significant interest to researchers in synthetic and medicinal chemistry. This compound is not merely another derivative; it is a versatile synthetic intermediate. The carbon-iodine bond serves as a highly effective "synthetic handle" for introducing molecular complexity through modern cross-coupling reactions. This guide provides a detailed exploration of the chemical properties, spectroscopic signature, reactivity, and synthetic potential of this valuable building block.
Molecular Identity and Physicochemical Properties
A clear definition of a chemical entity begins with its fundamental identifiers and physical properties. These data are critical for laboratory handling, reaction stoichiometry, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | 5-iodo-1-benzofuran-3-one | [] |
| Synonyms | This compound | [] |
| CAS Number | 60770-51-6 | [] |
| Molecular Formula | C₈H₅IO₂ | [] |
| Molecular Weight | 260.03 g/mol | Calculated |
| InChI Key | JEHKHXISMMCMEU-UHFFFAOYSA-N | [] |
| Appearance | Solid (predicted) | [4] |
Synthesis of Benzofuran-3(2H)-ones: A General Workflow
The synthesis of the 3(2H)-benzofuranone core is well-established in organic chemistry literature.[5] A common and effective strategy involves the intramolecular cyclization of an α-aryloxycarbonyl compound, which can be prepared from the corresponding phenol. For this compound, a logical precursor would be 4-iodophenol.
The following diagram outlines a general, plausible synthetic workflow for accessing this class of compounds.
Caption: General workflow for the synthesis of this compound.
Exemplary Synthetic Protocol
The following protocol is a representative procedure based on established methodologies for benzofuranone synthesis.[1]
Step 1: Synthesis of Ethyl 2-(4-iodophenoxy)acetate
-
To a stirred solution of 4-iodophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Add ethyl bromoacetate (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure ethyl 2-(4-iodophenoxy)acetate.
Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)
-
Add the purified ethyl 2-(4-iodophenoxy)acetate (1.0 eq) to Polyphosphoric Acid (PPA) (10x by weight) at 60 °C.
-
Increase the temperature to 90-100 °C and stir vigorously for 2-4 hours. The mixture will become a thick paste.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction vessel in an ice bath and carefully quench the reaction by the slow addition of crushed ice and water.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the solid under vacuum. Recrystallization (e.g., from ethanol) can be performed for further purification to yield this compound.
Spectroscopic and Analytical Characterization
The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. The predicted data below are based on the analysis of its constituent functional groups and data from analogous iodo-benzofuran structures.[6][7]
| Technique | Expected Observations |
| ¹H NMR | δ 7.8-7.9 ppm (d, 1H): Aromatic proton ortho to the iodine. δ 7.6-7.7 ppm (dd, 1H): Aromatic proton meta to the iodine and ortho to the carbonyl group. δ 7.0-7.1 ppm (d, 1H): Aromatic proton ortho to the ether oxygen. δ 4.6-4.7 ppm (s, 2H): Methylene protons (CH₂) adjacent to the carbonyl group. |
| ¹³C NMR | δ ~195-200 ppm: Carbonyl carbon (C=O). δ ~160-165 ppm: Aromatic carbon attached to the ether oxygen. δ ~140-145 ppm: Aromatic carbon ortho to the carbonyl. δ ~130-138 ppm: Aromatic carbons ortho and meta to the iodine. δ ~115-120 ppm: Aromatic carbon ortho to the ether oxygen. δ ~85-90 ppm: Aromatic carbon bearing the iodine atom (C-I). δ ~70-75 ppm: Methylene carbon (CH₂). |
| Infrared (IR) | ~1710-1730 cm⁻¹: Strong, sharp absorption corresponding to the C=O stretch of the five-membered ring ketone.[8] ~1580-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring. ~1250-1300 cm⁻¹: C-O stretching of the aryl ether. ~500-600 cm⁻¹: C-I stretching vibration. |
| Mass Spec (MS) | m/z ~260: Molecular ion peak [M]⁺ corresponding to C₈H₅IO₂. Characteristic Fragments: Loss of CO (m/z ~232), and other fragments corresponding to the benzofuran ring system. |
Causality Behind Spectral Data: The chemical shifts in NMR are dictated by the electronic environment. The carbonyl group and ether oxygen strongly influence the adjacent aromatic protons and carbons, causing them to appear at distinct downfield shifts. In IR spectroscopy, the bond strength and atomic masses determine the vibrational frequency, leading to the characteristic strong C=O stretch.[9]
Chemical Reactivity and Synthetic Applications
The true value of this compound lies in its dual reactivity, making it a powerful intermediate for building complex molecules.
A. Reactivity at the Carbonyl Group: The methylene protons alpha to the carbonyl group are acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes), allowing for functionalization at the C2 position.
B. Reactivity of the Aryl Iodide: A Gateway to Complexity: The carbon-iodine bond is the most significant functional group for synthetic diversification. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery.[2]
Caption: Key cross-coupling reactions utilizing this compound.
This strategic placement of iodine allows chemists to readily introduce aryl, vinyl, alkynyl, and amino functionalities, thereby accessing a vast chemical space for structure-activity relationship (SAR) studies in drug development programs.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent laboratory practice dictates handling it with care based on the data for structurally similar compounds.
-
General Hazards: Like many aromatic iodo-compounds and ketones, it should be considered harmful if swallowed or inhaled.[4] It may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a chemical entity of considerable strategic importance. Its physicochemical properties are defined by the benzofuranone core and the heavy iodine substituent. While its direct synthesis and characterization data are sparse in public literature, its properties can be reliably predicted from established chemical principles and data from related analogs. The true power of this molecule is its role as a versatile synthetic intermediate, where the aryl iodide provides a robust handle for diversification via cross-coupling chemistry. For researchers and scientists in drug development, this compound represents a valuable starting point for the efficient construction of complex molecular architectures and the exploration of novel therapeutic agents.
References
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- Benzofuran synthesis through iodocyclization reactions: recent advances. (2017). MedCrave online.
- Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
- IR Spectroscopic Study of Substances Containing Iodine Adduct. (n.d.). RJPBCS.
- BOC Sciences. (n.d.). This compound. BOC Sciences.
- The Royal Society of Chemistry. (n.d.). Infrared spectroscopy. Royal Society of Chemistry.
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reactivity of 5-Iodo-3(2H)-benzofuranone with nucleophiles
An In-depth Technical Guide to the Reactivity of 5-Iodo-3(2H)-benzofuranone with Nucleophiles
Abstract
This technical guide provides a comprehensive analysis of the reactivity of this compound, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The document moves beyond simple protocol listing to deliver an in-depth exploration of the core chemical principles governing its interactions with nucleophiles. The primary focus is on the strategic functionalization of the carbon-iodine bond at the C5 position through modern transition-metal-catalyzed cross-coupling reactions. Additionally, potential reactivities of the benzofuranone core, including ring-opening rearrangements, are discussed. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in complex molecular synthesis.
Introduction: The this compound Scaffold
Benzofuran-3(2H)-one, also known as coumaranone, is a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] The introduction of an iodine atom at the C5 position transforms this scaffold into a highly versatile synthetic intermediate.
The reactivity of this compound is dictated by three primary features:
-
The Carbon-Iodine Bond: The C(sp²)-I bond is the most prominent reactive site, readily participating in a wide array of transition-metal-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of carbon, nitrogen, oxygen, and sulfur nucleophiles.
-
The Lactone Moiety: The carbonyl group and adjacent α-protons at C2 provide sites for classical enolate chemistry and nucleophilic addition, although these are often secondary to the reactivity of the C-I bond.
-
The Benzene Ring: The electron-withdrawing nature of the carbonyl group influences the electronics of the aromatic ring, while the iodo-substituent serves as an exceptional leaving group for coupling reactions.
This guide will primarily focus on the synthetic transformations at the C5 position, which represents the most powerful and widely utilized avenue for molecular diversification.
Foundational Reactivity: Palladium-Catalyzed Cross-Coupling
Palladium catalysis has revolutionized the synthesis of complex organic molecules, and the C-I bond of this compound is an ideal substrate for these transformations.[2] The general catalytic cycle, which underpins reactions like Suzuki, Buchwald-Hartwig, and Sonogashira, is a cornerstone of modern synthesis.
Causality Behind the Catalytic Cycle: The cycle's efficiency hinges on the ability of palladium to shuttle between its Pd(0) and Pd(II) oxidation states. Bulky, electron-rich phosphine ligands are often essential; they stabilize the Pd(0) state, promote the initial, rate-limiting oxidative addition step, and facilitate the final, product-releasing reductive elimination.[2][3]
Caption: Generalized catalytic cycle for Pd(0)-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron reagent.[4][5] This reaction is fundamental for synthesizing biaryl structures, which are common in pharmaceuticals.
Expertise & Causality: The choice of base is critical.[4] It serves a dual purpose: activating the boronic acid by forming a more nucleophilic "ate" complex and neutralizing the halide byproduct generated in the catalytic cycle. The solvent system, often a mixture of an organic solvent like dioxane or DMF with water, is chosen to solubilize both the organic and inorganic reagents.[6][7][8]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed solvents (e.g., a 4:1 mixture of Dioxane/Water or DMF/Water).[6][8]
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Typical Conditions | Role in Reaction |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | The core catalytic metal. |
| Ligand | PPh₃, XPhos, SPhos | Stabilizes catalyst, enhances reactivity.[3][7] |
| Boron Reagent | Ar-B(OH)₂, Ar-B(pin) | Source of the aryl nucleophile. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates boron reagent, neutralizes HX.[4] |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes organic and inorganic components. |
| Temperature | 80-120 °C | Provides activation energy for the reaction. |
Table 1: Summary of typical parameters for Suzuki-Miyaura coupling reactions.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is one of the most powerful methods for constructing aryl-amine bonds.[9] It allows for the coupling of this compound with a vast range of primary and secondary amines, amides, and carbamates.[10][11]
Expertise & Causality: The success of this reaction is highly dependent on the choice of ligand and base.[12] Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, Xantphos, RuPhos) are crucial as they promote the difficult reductive elimination step that forms the C-N bond.[2][9] A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is required to deprotonate the amine, generating the active nucleophile without competing in the reaction.[6]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Inert Atmosphere Setup: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq) to a Schlenk tube.[6]
-
Reagent Addition: Add this compound (1.0 eq) and the amine nucleophile (1.2 eq).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the direct linkage of a terminal alkyne to the C5 position, providing access to aryl-alkyne structures that are valuable precursors for further transformations.[13]
Expertise & Causality: This reaction uniquely employs a dual-catalyst system.[13] A palladium complex (e.g., PdCl₂(PPh₃)₂) activates the aryl iodide via oxidative addition. A copper(I) salt, typically CuI, acts as a co-catalyst, reacting with the terminal alkyne to form a copper acetylide intermediate.[14] This intermediate then undergoes transmetalation with the palladium complex, leading to the final product. A base, usually an amine like Et₃N or diisopropylamine, is required to deprotonate the alkyne and neutralize the HI byproduct.[6]
Caption: Simplified dual catalytic cycle in the Sonogashira coupling reaction.
Protocol 3: General Procedure for Sonogashira Coupling
-
Inert Atmosphere Setup: To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (CuI, 4 mol%).[6]
-
Solvent and Reagents: Evacuate and backfill with argon three times. Add a degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.2 eq) and a suitable base (e.g., Et₃N, 2.0 eq).[6]
-
Reaction: Stir the mixture at room temperature to 60 °C for 6-12 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Alternative Pathways: Copper-Catalyzed Ullmann Coupling
While palladium catalysis is dominant, copper-catalyzed Ullmann-type reactions offer a valuable, often more economical, alternative for forming C-N, C-O, and C-S bonds.[15] The "classic" Ullmann reaction required harsh conditions and stoichiometric copper, but modern modifications use catalytic copper with various ligands, enabling the reaction under milder conditions.[16][17]
Expertise & Causality: The Ullmann reaction is particularly useful for coupling with nucleophiles that may be challenging in palladium systems. For example, forming C-O bonds (diaryl ethers) is a hallmark of the Ullmann condensation.[18] The mechanism is thought to involve a Cu(I) active species, which undergoes oxidative addition with the aryl iodide to form a Cu(III) intermediate, followed by reductive elimination.[15][17] The choice of ligand (e.g., diamines, amino acids) is crucial for stabilizing the copper catalyst and facilitating the coupling.[16]
| Reaction | Nucleophile | Product Bond | Catalyst System |
| Suzuki-Miyaura | Boronic Acids/Esters | C-C | Pd(0) |
| Buchwald-Hartwig | Amines, Amides | C-N | Pd(0) + Ligand |
| Sonogashira | Terminal Alkynes | C-C (alkynyl) | Pd(0) + Cu(I) |
| Ullmann | Amines, Phenols, Thiols | C-N, C-O, C-S | Cu(I) + Ligand |
Table 2: Comparison of major cross-coupling strategies for this compound.
Reactivity of the Benzofuranone Core: A Note on Ring Rearrangement
While the C-I bond is the primary site for controlled, catalytic reactions, the benzofuranone ring itself can react with strong nucleophiles, particularly under forcing conditions. Research on the analogous 3-iodochromone system has shown that reaction with electron-rich secondary amines can lead to a fascinating ring-contraction, yielding 2-aminomethylene-3(2H)-benzofuranones.[19]
This reaction is proposed to proceed via an initial Michael-type addition of the amine, followed by cleavage of the pyranone ring and subsequent rearrangement.[19] While not directly documented for this compound, this precedent serves as a critical insight for the practicing scientist. It suggests that when using highly nucleophilic amines (especially in the absence of a palladium catalyst or under thermal conditions), one must be vigilant for potential side products arising from attack on the heterocyclic core rather than the desired C-N coupling at the C5 position.
Caption: A self-validating workflow for cross-coupling experiments.
Conclusion and Future Outlook
This compound is a powerful and versatile building block, whose reactivity is dominated by the C-I bond at the C5 position. Mastery of palladium and copper-catalyzed cross-coupling reactions provides a reliable and modular platform for the synthesis of a diverse library of substituted benzofuranones. An understanding of the underlying mechanisms, the specific role of each reagent, and potential alternative reaction pathways is essential for troubleshooting and innovation. As the demand for novel, complex heterocyclic molecules in drug discovery and materials science continues to grow, the strategic application of the principles outlined in this guide will enable chemists to unlock the full synthetic potential of this valuable scaffold.
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health. Available at: [Link]
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(A) Pd(II)-catalyzed α,α-disubstituted benzofuran-2-ones 31 using... ResearchGate. Available at: [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Available at: [Link]
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An In-Depth Technical Guide to 5-Iodo-3(2H)-benzofuranone (CAS Number 60770-51-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel molecular scaffolds with therapeutic potential. Within this dynamic field, heterocyclic compounds, particularly those containing the benzofuranone core, have garnered significant attention due to their diverse biological activities. This technical guide focuses on a specific, yet promising, member of this family: 5-Iodo-3(2H)-benzofuranone (CAS Number 60770-51-6). The introduction of an iodine atom at the 5-position of the benzofuranone scaffold presents unique opportunities for modulating physicochemical properties and exploring novel biological interactions. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the known physical and chemical properties, safety considerations, and potential therapeutic applications of this intriguing molecule. By synthesizing available data and highlighting areas for future investigation, this guide aims to empower researchers to unlock the full potential of this compound in the development of next-generation therapeutics.
Molecular Identity and Physicochemical Properties
This compound is a halogenated derivative of the benzofuranone heterocyclic system. The presence of the iodine atom is expected to significantly influence its lipophilicity, metabolic stability, and potential for halogen bonding interactions with biological targets.
Table 1: Core Molecular and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 60770-51-6 | N/A |
| Molecular Formula | C₈H₅IO₂ | N/A |
| Molecular Weight | 260.03 g/mol | N/A |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Melting Point | No experimental data available. For comparison, the related compound 5-Hydroxy-2(3H)-benzofuranone has a melting point of 192-194 °C. | N/A |
| Boiling Point | No experimental data available. The isomer 7-Iodo-3(2H)-benzofuranone has a predicted boiling point of 342.928 °C at 760 mmHg. | [1] |
| Density | No experimental data available. The isomer 7-Iodo-3(2H)-benzofuranone has a predicted density of 2.029 g/cm³. | [1] |
| Solubility | No experimental data available. Expected to be soluble in organic solvents like DMSO and DMF. | N/A |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Light sensitive. Air sensitive. | [2] |
Spectroscopic Characterization
While specific spectra for this compound are not widely published, data from related iodo-benzofuranone derivatives can provide insights into the expected spectral features.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with splitting patterns influenced by the substitution on the benzene ring. The methylene protons of the furanone ring will likely appear as a singlet or a set of doublets in the upfield region.
-
¹³C NMR: The carbonyl carbon will be the most downfield signal (typically δ 170-180 ppm). The carbon atom attached to the iodine will show a characteristic upfield shift compared to its non-iodinated counterpart.
-
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1700-1750 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 260. The isotopic pattern of iodine (¹²⁷I, 100% abundance) will be a key feature in identifying the compound. Fragmentation patterns will likely involve the loss of CO and iodine.
Synthesis and Chemical Reactivity
The synthesis of this compound can be approached through several synthetic strategies, primarily involving the construction of the benzofuranone core followed by or preceded by iodination.
General Synthetic Approaches
A common method for the synthesis of the 3(2H)-benzofuranone scaffold involves the intramolecular cyclization of α-phenoxycarbonyl compounds. For the specific synthesis of the 5-iodo derivative, two main strategies can be envisioned:
-
Iodination of a pre-formed benzofuranone: This involves the synthesis of a suitable benzofuranone precursor, followed by electrophilic iodination at the 5-position of the aromatic ring.
-
Cyclization of an iodinated precursor: This strategy starts with an appropriately substituted and iodinated phenol derivative which is then elaborated to form the furanone ring.
Iodocyclization Reactions
A particularly elegant and efficient method for the synthesis of iodinated benzofurans and related heterocycles is through iodocyclization reactions.[3][4][5] These reactions typically involve the treatment of a functionalized alkyne with an iodine source, leading to the formation of the heterocyclic ring with concomitant incorporation of an iodine atom. This methodology offers a direct route to 3-iodobenzofuran derivatives and could potentially be adapted for the synthesis of this compound.[4]
Figure 1: General synthetic strategies for this compound.
Safety and Handling
Table 2: General Safety Recommendations
| Hazard | Precautionary Measures |
| Toxicity | Potentially harmful if swallowed or in contact with skin. May cause skin irritation.[2] |
| Inhalation | Avoid breathing dust, fumes, gas, mist, vapors, or spray. |
| Eye Contact | May cause eye irritation. Wear appropriate protective eyeglasses or chemical safety goggles. |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, protective clothing, and eye/face protection. |
| Handling | Handle in a well-ventilated area. Wash thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry place. Keep away from light and air.[2] |
It is imperative to consult a comprehensive and compound-specific Safety Data Sheet from the supplier before handling this compound.
Potential Applications in Drug Development
The benzofuranone scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The introduction of an iodine atom can further enhance these properties.
Antimicrobial and Antiparasitic Activity
Benzofuranone derivatives have shown promising activity against various pathogens. Notably, a study on (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives demonstrated that a 5-iodo-substituted analog exhibited the highest antiplasmodial activity against both drug-sensitive (3D7) and multidrug-resistant (K1) strains of Plasmodium falciparum, the parasite responsible for malaria.[6] This finding strongly suggests that the 5-iodo substitution is beneficial for antimalarial potency and warrants further investigation of this compound and its derivatives as potential antiparasitic agents.
Anti-inflammatory and Anticancer Potential
The benzofuranone core is also associated with anti-inflammatory and anticancer properties. While direct studies on this compound are lacking, related benzofuranone derivatives have been evaluated for these activities. For instance, certain 3-arylbenzofuranone derivatives have been investigated as potential anti-Alzheimer's disease agents due to their antioxidant and cholinesterase inhibitory activities.[7][8] The unique electronic and steric properties conferred by the iodine atom in this compound could lead to novel interactions with biological targets relevant to inflammation and cancer.
Figure 2: Potential biological activities of the benzofuranone scaffold.
Experimental Protocols
While specific, validated protocols for this compound are not available in the literature, the following general procedures for the synthesis and characterization of related compounds can be adapted.
General Procedure for Synthesis via Iodocyclization
This protocol is adapted from general methods for the synthesis of iodinated benzofurans.[3][4]
Materials:
-
Appropriate 2-alkynylphenol precursor
-
Iodinating agent (e.g., N-iodosuccinimide (NIS), I₂)
-
Solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN))
-
Base (if required, e.g., NaHCO₃)
Procedure:
-
Dissolve the 2-alkynylphenol precursor in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the iodinating agent portion-wise to the solution at room temperature or a specified temperature.
-
If required, add a base to neutralize any acid formed during the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., aqueous sodium thiosulfate solution to remove excess iodine).
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Characterization Workflow
Figure 3: A typical workflow for the characterization of synthesized this compound.
Future Directions and Conclusion
This compound represents a molecule of significant interest for further exploration in the field of drug discovery. The preliminary evidence of enhanced antiplasmodial activity in a related 5-iodo-benzofuranone derivative underscores the potential of this specific substitution pattern.
Key areas for future research include:
-
Definitive determination of physical properties: Experimental validation of melting point, boiling point, solubility, and other physicochemical parameters is crucial for its application in drug development.
-
Development of optimized and scalable synthetic routes: Efficient and high-yielding synthetic methods are needed to facilitate further biological evaluation.
-
Comprehensive biological screening: A broad-based screening of this compound against a panel of targets, including parasitic, microbial, cancer, and inflammatory models, is warranted.
-
Structure-Activity Relationship (SAR) studies: Systematic modification of the this compound scaffold will provide valuable insights into the key structural features required for biological activity.
-
Mechanistic studies: Elucidation of the mechanism of action for any observed biological activities will be critical for its advancement as a potential drug candidate.
References
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Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. (n.d.). PMC. Retrieved from [Link]
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Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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5-Iodo-2-(iodomethyl)-2,3-dihydro-1-benzofuran | C9H8I2O | CID 11760832. (n.d.). PubChem. Retrieved from [Link]
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Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. (n.d.). PMC. Retrieved from [Link]
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2-(4-Fluorophenyl)-5-iodo-3-isopropylsulfinyl-1-benzofuran. (n.d.). PMC. Retrieved from [Link]
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2-(4-Fluorophenyl)-5-iodo-3-isopropylsulfonyl-1-benzofuran. (n.d.). NIH. Retrieved from [Link]
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Benzofuran synthesis through iodocyclization reactions: recent advances. (2017). MedCrave online. Retrieved from [Link]
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3a-iodo-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran | C8H13IO. (n.d.). PubChem. Retrieved from [Link]
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4-Iodo-3-Benzofuranone [1199783-16-8]. (n.d.). Chemsigma. Retrieved from [Link]
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2-(4-Fluorophenyl)-5-iodo-3-phenylsulfinyl-1-benzofuran. (n.d.). PMC. Retrieved from [Link]
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5-Iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. (n.d.). NIH. Retrieved from [Link]
-
Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. (n.d.). PubMed. Retrieved from [Link]
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Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances. (2017). ResearchGate. Retrieved from [Link]
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Benzofuranquinones as inhibitors of indoleamine 2,3-dioxygenase (IDO). Synthesis and biological evaluation. (2014). PubMed. Retrieved from [Link]
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Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. (n.d.). PMC. Retrieved from [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). NIH. Retrieved from [Link]
-
Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. (n.d.). PubMed Central. Retrieved from [Link]
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Benzofuran synthesis through iodocyclization reactions: recent advances. (2017). MedCrave online. Retrieved from [Link]
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5-iodo-1-benzofuran (C8H5IO). (n.d.). PubChemLite. Retrieved from [Link]
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7-Iodo-3(2H)-benzofuranone. (n.d.). LookChem. Retrieved from [Link]
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Gas chromatography-mass spectrometer spectra of 2(4H)-benzofuranone,... (n.d.). ResearchGate. Retrieved from [Link]
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2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro. (2018). Synerzine. Retrieved from [Link]
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Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... (n.d.). ResearchGate. Retrieved from [Link]
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electrophilic iodination of 3(2H)-benzofuranone
An In-Depth Technical Guide to the Electrophilic Iodination of 3(2H)-Benzofuranone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of an iodine atom at the C-2 position of the 3(2H)-benzofuranone scaffold yields a versatile intermediate, 2-iodo-3(2H)-benzofuranone, which is valuable for further functionalization in medicinal chemistry and materials science. This guide provides a comprehensive overview of the core principles and methodologies for achieving this transformation via electrophilic iodination. We will delve into the reaction mechanisms, explore various iodinating systems, discuss the critical aspect of regioselectivity, and provide detailed experimental protocols. This document is intended to serve as a practical resource for scientists engaged in the synthesis and derivatization of benzofuranone-based compounds.
Introduction: The Significance of 3(2H)-Benzofuranone and its Iodinated Analogs
3(2H)-Benzofuranone, also known as 2-coumaranone, is a heterocyclic motif present in a variety of natural products and pharmacologically active molecules.[1][2] Its lactone core is a key building block for synthesizing compounds with diverse biological activities. The targeted introduction of a halogen, specifically iodine, at the α-position to the carbonyl group (the C-2 position) dramatically enhances the synthetic utility of the scaffold.
The carbon-iodine bond is relatively weak, making the 2-iodo derivative an excellent substrate for a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), nucleophilic substitutions, and other carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the introduction of diverse molecular fragments, a crucial strategy in drug discovery and the development of novel organic materials.
This guide focuses on the electrophilic pathway for this iodination, a process governed by the inherent reactivity of the ketone functionality.
The Core Mechanism: Acid-Catalyzed Enolization
The electrophilic α-halogenation of a ketone is a classic transformation in organic chemistry that proceeds through an enol or enolate intermediate.[3][4] For the selective mono-iodination of 3(2H)-benzofuranone, acid-catalyzed conditions are strongly preferred. Base-catalyzed halogenation often leads to multiple halogenations because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons, making the mono-halogenated product more reactive than the starting material.[3][5]
The acid-catalyzed mechanism ensures controlled mono-iodination and is the cornerstone of the protocols described herein. The process can be broken down into three fundamental steps:
-
Protonation of the Carbonyl Oxygen: An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Tautomerization to the Enol: A weak base (e.g., the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon (C-2), leading to the formation of the critical enol intermediate. This step is typically the rate-determining step of the overall reaction.[6]
-
Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic iodine source (e.g., I₂ or a polarized I-X species).
-
Deprotonation: The resulting protonated α-iodo ketone is deprotonated to yield the final product and regenerate the acid catalyst.[7]
The entire process is a substitution of an α-hydrogen for an iodine atom, driven by the formation of the nucleophilic enol intermediate.[5]
Mechanistic Diagram
Caption: Acid-catalyzed .
Regioselectivity: Targeting the C-2 Position
The structure of 3(2H)-benzofuranone presents two potential sites for electrophilic substitution: the α-carbon (C-2) and the activated aromatic ring. However, under the conditions for α-halogenation of a ketone, iodination occurs exclusively at the C-2 position.
The formation of the enol intermediate under acidic conditions is favored over aromatic substitution. The enol is a highly reactive nucleophile, far more so than the benzene ring, and it will readily react with the electrophilic iodine present in the reaction mixture. While direct iodination of the aromatic ring is possible, it typically requires different conditions, often involving stronger electrophiles or specific catalysts for aromatic C-H activation. Therefore, the methods described in this guide are highly regioselective for the desired 2-iodo-3(2H)-benzofuranone.
Iodinating Reagents and Protocols
Several reagent systems can be employed for the . The choice of reagent depends on factors such as cost, availability, reaction conditions, and safety.
Molecular Iodine (I₂) with an Acid Catalyst
This is the most classical method. Molecular iodine itself is not highly electrophilic, but in the presence of an acid, the reaction is driven by the formation of the enol. Often, an oxidizing agent is used to convert the HI byproduct back to I₂, preventing the reverse reaction and driving the equilibrium towards the product.
Typical Conditions:
-
Iodine Source: I₂
-
Catalyst: Acetic acid (often as the solvent), H₂SO₄ (catalytic), or HCl.
-
Solvent: Acetic acid, Dichloromethane (DCM), or Chloroform.
-
Temperature: Room temperature to gentle heating (40-60 °C).
N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a convenient and highly effective electrophilic iodinating agent.[3][4] It is a solid, making it easier to handle than I₂, and the succinimide byproduct is generally easy to remove during workup. The electrophilicity of the iodine atom in NIS is often enhanced by the addition of a catalytic amount of a strong acid.[4]
Typical Conditions:
-
Iodine Source: N-Iodosuccinimide (NIS)
-
Catalyst: Trifluoroacetic acid (TFA), p-Toluenesulfonic acid (p-TsOH).
-
Solvent: Acetonitrile (ACN), Dichloromethane (DCM).
-
Temperature: Room temperature.
Iodine Monochloride (ICl)
Iodine monochloride is a highly polarized interhalogen compound that acts as a potent source of electrophilic iodine (I⁺). It is very reactive and can achieve iodination rapidly, often at low temperatures. However, it is corrosive and moisture-sensitive, requiring careful handling.
Typical Conditions:
-
Iodine Source: Iodine Monochloride (ICl)
-
Solvent: Dichloromethane (DCM), Chloroform, Acetic Acid.
-
Temperature: 0 °C to room temperature.
Data Summary: Comparison of Iodination Protocols
| Method | Iodine Source | Catalyst/Activator | Typical Solvent | Temperature | Pros | Cons |
| A | Molecular Iodine (I₂) | Acetic Acid / H₂SO₄ | Acetic Acid, DCM | RT - 60°C | Low cost, readily available reagents. | Reversible reaction, may require an oxidant. |
| B | N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | ACN, DCM | Room Temp. | Easy to handle solid, clean reaction.[4][6] | Higher cost than I₂. |
| C | Iodine Monochloride (ICl) | None required | DCM, CHCl₃ | 0°C - Room Temp. | Highly reactive, fast reaction times. | Corrosive, moisture-sensitive. |
Detailed Experimental Protocols
The following protocols are generalized procedures based on established methods for the α-iodination of ketones.[6] Optimization may be required for specific applications.
Protocol A: Iodination using I₂ and Acetic Acid
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3(2H)-benzofuranone (1.0 eq).
-
Reagent Addition: Add glacial acetic acid as the solvent (approx. 0.2 M concentration). Add molecular iodine (1.1 eq).
-
Reaction: Stir the mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and a reducing agent solution (e.g., 10% aqueous sodium thiosulfate) to quench excess iodine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol B: Iodination using N-Iodosuccinimide (NIS)
-
Setup: To a round-bottom flask with a magnetic stirrer, add 3(2H)-benzofuranone (1.0 eq) and dissolve it in acetonitrile (ACN) or dichloromethane (DCM) (approx. 0.2 M).
-
Reagent Addition: Add N-Iodosuccinimide (1.1 - 1.2 eq). Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 5-10 mol%).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench with 10% aqueous sodium thiosulfate solution.
-
Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Experimental Workflow Diagram
Caption: Generalized workflow for the iodination of 3(2H)-benzofuranone.
Safety and Handling Considerations
-
Iodine (I₂): Stains skin and clothing. Use in a well-ventilated fume hood.
-
N-Iodosuccinimide (NIS): Is an irritant. Avoid inhalation of dust and contact with skin.
-
Iodine Monochloride (ICl): Is highly corrosive and reacts with water. Must be handled with extreme care in a dry atmosphere and in a fume hood.
-
Acids (Acetic Acid, TFA, H₂SO₄): Are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents (DCM, ACN): Are volatile and may be toxic. Handle only in a well-ventilated fume hood.
Conclusion
The at the C-2 position is a crucial transformation for accessing a key synthetic intermediate. The acid-catalyzed mechanism, proceeding through an enol, provides a reliable and regioselective route to the desired 2-iodo product. Reagents such as molecular iodine with an acid catalyst or N-Iodosuccinimide offer effective and practical solutions for laboratory synthesis. The resulting 2-iodo-3(2H)-benzofuranone is primed for a multitude of subsequent reactions, opening avenues for the creation of complex and novel molecules for pharmaceutical and material science applications.
References
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Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 18.3: Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Iodination of ketones acid/base catalysed mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Coumaranone. Retrieved from [Link]
-
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-
ChemistryViews. (2023, January 23). Flexible Synthesis of Benzofuranones. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Stability and Storage of 5-Iodo-3(2H)-benzofuranone
Introduction
5-Iodo-3(2H)-benzofuranone is a halogenated organic compound featuring a benzofuranone core. This heterocyclic motif is of significant interest in medicinal chemistry and materials science. The presence of an iodine atom at the 5-position introduces unique physicochemical properties, including altered lipophilicity and the potential for further functionalization through cross-coupling reactions. However, the very features that make this molecule valuable—the lactone ring, the ketone functionality, and the carbon-iodine bond—also render it susceptible to specific degradation pathways.
The integrity of any research or development program hinges on the quality of the starting materials. Ensuring the stability of a compound like this compound is not merely a matter of following generic storage instructions; it requires a deep, mechanistic understanding of its potential liabilities. This guide provides drug development professionals and researchers with a comprehensive overview of the factors influencing the stability of this compound, offering field-proven protocols for its optimal storage, handling, and stability assessment.
Section 1: Physicochemical Profile and Structural Analysis
A foundational understanding of a molecule's physical and chemical properties is paramount to predicting its stability.
Key Properties
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₈H₅IO₂ | Derived from structure |
| Molecular Weight | 260.03 g/mol | Derived from structure |
| Physical Form | Likely a solid at room temperature.[1] | Based on analogous halogenated and benzofuranone compounds. |
| Core Structure | Benzofuranone (also known as Coumaranone).[2] | A bicyclic structure containing a benzene ring fused to a furanone ring. |
| Key Functional Groups | Aromatic Iodide, Lactone (cyclic ester), Ketone, Benzene Ring | Structural analysis |
Chemical Structure
Caption: Chemical structure of this compound.
Structural Liabilities: An Expert's Perspective
The stability of this compound is dictated by three primary structural features:
-
The Carbon-Iodine (C-I) Bond: Aromatic C-I bonds are the weakest among carbon-halogen bonds. This bond is particularly susceptible to cleavage under photolytic (light-induced) conditions, a process known as photodehalogenation. This is a critical failure point that can lead to the formation of impurities.
-
The Lactone Ring: As a cyclic ester, the lactone is vulnerable to hydrolysis. This reaction is significantly accelerated by the presence of strong acids or, more commonly, strong bases, which can catalyze the cleavage of the ester bond to form the corresponding carboxylate and alcohol.
-
The α-Carbon to the Ketone: The methylene group (at the 2-position) is adjacent to a carbonyl group, making its protons acidic. In the presence of a base, this position can be deprotonated, potentially leading to racemization if a chiral center were present, or other unwanted side reactions and degradation.
Section 2: Degradation Pathways and Influencing Factors
Understanding why a compound degrades is essential for designing effective mitigation strategies. The following factors are the primary drivers of instability for this compound.
-
Photodegradation (Light Sensitivity): Exposure to light, particularly in the UV spectrum, can provide sufficient energy to cleave the C-I bond, generating radical species. These radicals are highly reactive and can initiate chain reactions, leading to a complex mixture of degradation products. This is the most probable non-hydrolytic degradation pathway.
-
Hydrolytic Degradation: The lactone ring is susceptible to cleavage in aqueous solutions. The rate of hydrolysis is pH-dependent, being significantly faster under basic conditions (pH > 8) and, to a lesser extent, under strongly acidic conditions (pH < 2).
-
Oxidative Degradation: While the core structure is relatively robust, storage with strong oxidizing agents should be avoided as they can react with the aromatic system or other parts of the molecule.[3][4] Fires involving halogenated solvents can also produce highly toxic gases.[3][5]
-
Thermal Stress: While typically stable at ambient temperatures, prolonged exposure to high heat can accelerate other degradation processes and may eventually lead to decomposition.
Caption: Potential degradation pathways for this compound.
Section 3: Gold-Standard Storage and Handling Protocols
To preserve the integrity and purity of this compound, the following protocols, derived from both chemical first principles and best practices for halogenated compounds, are recommended.
Recommended Storage Conditions
This table summarizes the optimal conditions for storing the compound in both solid form and in solution.
| Parameter | Solid Compound | In Solution | Rationale |
| Temperature | 2-8°C (Refrigerated) | ≤ -20°C (Frozen) | Reduces kinetic rate of all potential degradation reactions. |
| Atmosphere | Tightly sealed container.[4] | Inert gas (Argon or Nitrogen) overlay | Prevents exposure to atmospheric moisture and oxygen, minimizing hydrolysis and oxidation. |
| Light | Amber glass vial or opaque container | Amber glass vial or foil-wrapped container | Prevents light exposure to mitigate the primary risk of photolytic C-I bond cleavage.[6] |
| Container | Tightly sealed, compatible glass vial | Vials with PTFE-lined septa | Ensures an inert storage environment and prevents solvent evaporation or moisture ingress. |
| Location | Cool, dry, well-ventilated area.[3] | Locked and secure freezer | General safety and stability. Store away from incompatible materials.[5] |
Incompatible Materials
To prevent accidental degradation or hazardous reactions, this compound must be segregated from the following chemical classes:
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates).[5][7]
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide).
-
Strong Acids: (e.g., nitric acid, sulfuric acid).
-
Alkali Metals: (e.g., sodium, potassium).[5]
Safe Handling Workflow
-
Preparation: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.
-
Dispensing: Handle the solid in a controlled environment, such as a fume hood. For weighing small quantities, use an enclosure to minimize dust inhalation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
-
Solution Preparation: To prepare solutions for long-term storage, use a dry, peroxide-free solvent (if applicable) and degas the solvent with an inert gas (argon or nitrogen) prior to use. Add the solvent to the pre-weighed solid via syringe.
-
Storage: After dispensing, flush the headspace of the solid's container with an inert gas before sealing tightly. For solutions, ensure the vial is sealed with a PTFE-lined cap and store under the conditions outlined in Table 3.1.
Section 4: Protocol for Stability and Purity Assessment
A robust testing protocol is a self-validating system that ensures the compound's integrity over time. A forced degradation study is the industry-standard approach to identify potential degradation products and establish a stability-indicating analytical method.
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol: HPLC Method for Stability Assessment
This protocol outlines the development of a High-Performance Liquid Chromatography (HPLC) method to separate the parent compound from its potential degradation products.
-
Objective: To establish a stability-indicating HPLC method capable of resolving this compound from all process impurities and degradation products.
-
Instrumentation & Columns:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a linear gradient (e.g., 30% B to 95% B over 20 minutes) to screen for impurities. Optimize based on the results of the forced degradation study.
-
-
Procedure: i. Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile). ii. Execute the forced degradation study as described in the workflow (Section 4.1). iii. Inject the "time zero" (unstressed) sample to determine the retention time and peak shape of the parent compound. iv. Inject each of the stressed samples. v. Analyze the chromatograms. The goal is to achieve baseline separation (>1.5) between the parent peak and any new peaks that appear (degradants). vi. Use a DAD to check for peak purity. The UV spectrum should be consistent across the entire peak for the parent compound in the unstressed sample. vii. Couple the HPLC to a Mass Spectrometer (MS) to obtain mass-to-charge (m/z) data for the degradant peaks, aiding in their identification. For example, a peak with a mass corresponding to the loss of iodine would confirm photodehalogenation.
Conclusion
The chemical integrity of this compound is contingent upon a proactive stability and storage strategy. The primary vulnerabilities of this molecule are photolytic cleavage of the carbon-iodine bond and base-catalyzed hydrolysis of the lactone ring. By implementing the protocols outlined in this guide—specifically, storing the compound under refrigerated, dark, and inert conditions, segregating it from incompatible materials, and verifying its purity with a robust analytical method—researchers and developers can ensure its reliability for scientific applications. Adherence to these principles will safeguard the quality of experimental data and the success of drug development programs.
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5-Iodo-3(2H)-benzofuranone mechanism of formation
An In-Depth Technical Guide to the Formation Mechanism of 5-Iodo-3(2H)-benzofuranone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 3(2H)-benzofuranone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a halogen, specifically iodine, at the 5-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making this compound a valuable building block in drug discovery. This guide provides an in-depth exploration of the mechanistic pathways leading to the formation of this key intermediate. We will dissect two primary synthetic routes: the direct electrophilic iodination of the pre-formed benzofuranone core and the intramolecular cyclization of an iodinated precursor. By understanding the underlying principles, from the generation of electrophilic iodine to the regiochemical control exerted by substituents, researchers can optimize synthetic strategies and accelerate the development of novel therapeutics.
Section 1: The 3(2H)-Benzofuranone Scaffold: A Foundation for Bioactivity
Significance in Medicinal Chemistry
Benzofuranone derivatives are integral to a wide array of natural products and synthetic pharmaceuticals.[1] Their rigid, planar structure, combined with the presence of a lactone and an aromatic ring, allows for diverse interactions with biological targets. The core is found in compounds with applications ranging from antifungal agents like griseofulvin to potent inhibitors of various enzymes.[1] Strategic functionalization of the benzofuranone ring system is a cornerstone of modern drug design.
Core Synthesis: Intramolecular Cyclization
The construction of the 3(2H)-benzofuranone ring system is most commonly achieved through the intramolecular cyclization of a corresponding phenoxyacetic acid derivative. This transformation is typically catalyzed by a strong acid, such as polyphosphoric acid (PPA) or trifluoroacetic acid (TFA), which facilitates an intramolecular Friedel-Crafts-type acylation.[2][3]
The generally accepted mechanism involves three key steps:
-
Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating the carbonyl carbon and making it a more potent electrophile.
-
Electrophilic Aromatic Substitution: The activated carbonyl is attacked by the electron-rich aromatic ring at the ortho position relative to the ether linkage. This forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.
-
Deprotonation and Ring Closure: A base (e.g., water or the conjugate base of the acid catalyst) removes a proton from the aromatic ring, restoring aromaticity and yielding the final 3(2H)-benzofuranone product.
Caption: General mechanism for acid-catalyzed synthesis of the 3(2H)-benzofuranone core.
Section 2: Mechanistic Pathways to this compound
The introduction of the iodine atom at the 5-position can be achieved via two distinct strategic approaches. The choice between them often depends on the availability of starting materials, desired yield, and scalability.
Pathway A: Electrophilic Iodination of 3(2H)-Benzofuranone
This route involves the synthesis of the benzofuranone core first, followed by a regioselective electrophilic aromatic substitution to introduce the iodine atom.
Iodination is a classic example of electrophilic aromatic substitution (EAS). Unlike bromination or chlorination, molecular iodine (I₂) is a relatively weak electrophile and typically requires an activating agent or catalyst to react with aromatic rings, even those that are moderately activated.[4][5] The goal of the activator is to generate a more potent electrophilic iodine species, effectively I⁺.
Several reagent systems have been developed to generate the necessary electrophilic iodine. The choice of reagent is critical for achieving high yields and avoiding side reactions.
| Reagent System | Description | Causality |
| I₂ / Oxidizing Agent | Molecular iodine is used in conjunction with an oxidant like nitric acid or iodic acid (HIO₃).[5][6] | The oxidant converts I₂ to a more electrophilic species, preventing the reverse reaction by consuming the iodide byproduct (I⁻). |
| N-Iodosuccinimide (NIS) | A mild and convenient source of electrophilic iodine.[7] | The N-I bond is polarized, making the iodine atom electrophilic. Its reactivity can be enhanced by a Lewis or Brønsted acid catalyst. |
| I₂ / Silver(I) Salts | A combination of molecular iodine and a silver salt, such as silver triflate (AgOTf) or silver sulfate (Ag₂SO₄).[8][9][10] | The soft silver(I) cation coordinates with one of the iodine atoms, polarizing the I-I bond and facilitating the formation of a highly electrophilic "I⁺" equivalent and insoluble silver iodide (AgI). This interaction drives the reaction forward.[9] |
| Iodine Monochloride (ICl) | A pre-formed interhalogen compound.[11][12] | The I-Cl bond is polarized due to the higher electronegativity of chlorine, making the iodine atom electrophilic and a more effective iodinating agent than I₂ alone.[4] |
The substitution pattern in an EAS reaction is governed by the electronic effects of the substituents already present on the aromatic ring. In the 3(2H)-benzofuranone molecule, we must consider the directing effects of both the ether oxygen and the acyl group (the lactone).
-
Ether Oxygen: This is a powerful activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the ring via resonance.
-
Acyl Group: This is a deactivating group and is meta-directing due to its electron-withdrawing inductive and resonance effects.
In 3(2H)-benzofuranone, the positions ortho and para to the strongly activating ether oxygen are C4, C6, and the carbon involved in the fusion (C7a). The positions meta to the deactivating acyl group are C5 and C7. The position that is para to the activating oxygen (C6) and meta to the deactivating acyl group (C5) are the most likely sites of substitution. The 5-position is para to the ether oxygen, making it highly activated. The combination of the strong para-directing effect of the ether oxygen and the steric accessibility of the 5-position makes it the predominant site for electrophilic substitution.
The mechanism proceeds in two classical EAS steps, using the I₂/AgOTf system as an illustrative example.
Caption: Mechanism of electrophilic iodination at the 5-position of 3(2H)-benzofuranone.
-
Activation and Attack: The silver triflate activates the molecular iodine, creating a potent electrophile. The π-electrons of the benzofuranone's aromatic ring attack the electrophilic iodine atom at the electron-rich 5-position.
-
Formation of Sigma Complex: This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation (sigma complex), with the positive charge delocalized over the ring and onto the ether oxygen.
-
Rearomatization: A weak base in the mixture removes the proton from the 5-position, collapsing the C-H bond and restoring the aromatic system, yielding the final 5-iodo product.
Pathway B: Cyclization of an Iodinated Phenolic Precursor
An alternative and equally viable strategy involves iodinating a suitable phenolic precursor first, followed by the formation of the benzofuranone ring.
This pathway begins with the iodination of a phenol derivative. Phenols are highly activated aromatic compounds and readily undergo iodination, often under milder conditions than the benzofuranone itself.[11] The hydroxyl group is a strong ortho, para-director. To achieve the desired 5-iodo substitution in the final product, one must start with a para-iodinated phenol. This can be synthesized and then alkylated with an acetyl group precursor (e.g., using an α-haloacetate) to form 2-(4-iodophenoxy)acetic acid.
With the 2-(4-iodophenoxy)acetic acid in hand, the final step is an intramolecular Friedel-Crafts acylation, identical in mechanism to the general benzofuranone synthesis described in Section 1.2. The reaction is promoted by a strong acid, which activates the carboxylic acid for electrophilic attack at the ortho-position to the ether linkage, closing the five-membered ring.
Caption: Mechanism for the acid-catalyzed cyclization of 2-(4-iodophenoxy)acetic acid.
Section 3: Experimental Protocols and Considerations
The following protocols are illustrative and should be adapted based on laboratory safety standards and specific substrate requirements.
Protocol for Pathway A: Silver(I)-Catalyzed Iodination of 3(2H)-Benzofuranone
This protocol is adapted from methodologies utilizing silver salts to activate iodine.[8][9]
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 3(2H)-benzofuranone (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂).
-
Addition of Reagents: Add silver(I) triflimide (AgNTf₂) or silver triflate (AgOTf) (1.0-1.2 eq) to the solution.
-
Iodinating Agent: Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove silver salts. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol for Pathway B: Cyclization of 2-(4-Iodophenoxy)acetic Acid
This protocol is a standard procedure for Friedel-Crafts acylation to form lactones.
-
Reaction Setup: Place 2-(4-iodophenoxy)acetic acid (1.0 eq) in a round-bottom flask equipped with a mechanical stirrer.
-
Acid Catalyst: Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the starting material) to the flask.
-
Heating: Heat the mixture with vigorous stirring to a temperature of 80-100 °C. The exact temperature and time will depend on the substrate's reactivity.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the organic product.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by recrystallization or column chromatography.
References
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Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
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Donahue, M. G., & Harki, D. A. (2016). Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. The Journal of Organic Chemistry, 81(7), 2794-2803. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). STUDIES ON SYNTHESIS OF 3(2H)-BENZOFURANONE DERIVATIVES. Retrieved from [Link]
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Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936. Retrieved from [Link]
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Christiansen, J. H. (n.d.). Iodination of phenol. Retrieved from [Link]
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Nagalingam, V., et al. (2020). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Journal of Chemical Sciences, 132(1), 90. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]
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Mulholland, G. K., & Zheng, Q.-H. (2001). A Direct Iodination Method with Iodine and Silver Triflate for the Synthesis of SPECT and PET Imaging Agent Precursors. Synthetic Communications, 31(19), 3059-3067*. Retrieved from [Link]
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Wilson, L. M. E., Rissanen, K., & Ward, J. S. (2023). Iodine(I) and Silver(I) Complexes Incorporating 3-Substituted Pyridines. Molecules, 28(13), 4983*. Retrieved from [Link]
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Bolm, C., et al. (2012). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Organic Letters, 14(24), 6206-6209*. Retrieved from [Link]
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Mayberry, W. E., & Hockert, E. A. (1970). On the mechanism of iodination of tyrosine. Endocrinology, 86(2), 225-231*. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (2016). Iodination. Retrieved from [Link]
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ChemistryViews. (2023). Flexible Synthesis of Benzofuranones. Retrieved from [Link]
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SpringerLink. (2020). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Retrieved from [Link]
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Molecules. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Retrieved from [Link]
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Polish Journal of Chemistry. (2004). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Retrieved from [Link]
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Australian Journal of Chemistry. (1998). 2,2,5,5-Tetramethyl-3,4-diphenylhex-3-ene: Catalytic Effects of Silver Triflate and Water in the I2/Ag2SO4 Iodination. Retrieved from [Link]
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Molecules. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Retrieved from [Link]
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YouTube. (2024). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. Retrieved from [Link]
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PubMed. (2015). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. Retrieved from [Link]
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e-Publications@Marquette. (2018). Reaction Chemistry of Silver(I) Trifluoromethanesulfonate Complexes of Nitrogen-Confused C-Scorpionates. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzofuranone synthesis. Retrieved from [Link]
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ResearchGate. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]
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Chemia. (2022). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Retrieved from [Link]
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Molecules. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]
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Theoretical and Structural Analysis of 5-Iodo-3(2H)-benzofuranone: A Computational Chemistry Whitepaper
An In-depth Technical Guide
Abstract: The benzofuranone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2] Halogenation, particularly iodination, of this scaffold introduces unique physicochemical properties that can profoundly influence molecular interactions, metabolic stability, and therapeutic efficacy.[3][4] This guide presents a comprehensive theoretical framework for the structural and electronic characterization of 5-Iodo-3(2H)-benzofuranone. We outline a robust, self-validating computational protocol employing Density Functional Theory (DFT) to elucidate its geometric, spectroscopic, and electronic properties. This document serves as a technical blueprint for researchers, scientists, and drug development professionals aiming to leverage computational chemistry for a deeper understanding of halogenated heterocyclic systems and to guide future synthesis and application efforts.
Introduction: The Strategic Importance of Iodinated Benzofuranones
Benzofuranone derivatives are privileged structures in drug discovery, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[1][3] The introduction of an iodine atom at the C5 position is a strategic chemical modification. Iodine, being the largest and least electronegative of the stable halogens, can participate in potent non-covalent interactions known as halogen bonds.[5] These interactions, where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophile, are increasingly recognized as critical for molecular recognition and binding affinity at biological targets.[4]
However, a comprehensive theoretical understanding of the this compound structure is not widely documented. Experimental characterization can be resource-intensive, and predictive computational modeling offers a powerful, cost-effective alternative to forecast molecular properties and guide experimental design. This whitepaper details a rigorous in silico protocol to define the structural and electronic landscape of this compound, providing foundational insights for its potential application in rational drug design.
The Computational Protocol: A Validated Workflow
To ensure the highest degree of scientific integrity, the proposed workflow is designed as a self-validating system. It begins with fundamental geometry optimization and culminates in the prediction of complex electronic properties, with an emphasis on methods that allow for direct comparison with potential experimental data.
The logical flow of this computational investigation is outlined below.
Caption: Proposed computational workflow for the theoretical analysis of this compound.
Step-by-Step Methodology: Molecular Structure and Vibrational Frequencies
The foundation of any theoretical study is the accurate determination of the molecule's most stable three-dimensional conformation.
Protocol:
-
Initial Structure Construction: The 2D structure of this compound is drawn using molecular editing software (e.g., Avogadro, ChemDraw) and pre-optimized using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
Quantum Mechanical Optimization: The structure is then subjected to full geometry optimization using Density Functional Theory (DFT).
-
Rationale for Method Selection: The B3LYP functional is chosen as it has consistently provided a robust balance of accuracy and computational efficiency for a wide range of organic molecules.[6][7] The 6-311++G(d,p) basis set is selected; it is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogens to accurately describe lone pairs and anions, and polarization functions (d,p) to handle the non-spherical electron distribution in the planar ring system and around the iodine atom.
-
Software: Gaussian 16 or a similar quantum chemistry package is utilized for this task.[8]
-
-
Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
Purpose (Self-Validation): This step is critical for two reasons. First, the absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. Second, the calculated vibrational frequencies can be directly compared to experimental Infrared (IR) spectroscopy data, serving as a primary validation of the chosen theoretical model.[6]
-
Prediction of Spectroscopic Signatures
Theoretical spectroscopy is invaluable for interpreting experimental data and confirming molecular identity.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding tensors for ¹H and ¹³C nuclei.[6] The calculated values are then converted to chemical shifts (δ) by referencing them against tetramethylsilane (TMS), calculated at the identical level of theory. This allows for a direct, theoretical prediction of the NMR spectrum.[9][10]
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry to predict the electronic excitation energies and oscillator strengths.[6] This information is used to simulate the UV-Vis absorption spectrum, providing insight into the molecule's chromophores and electronic transitions, particularly the π → π* transitions within the conjugated system.[9]
Analysis of Electronic Structure and Chemical Reactivity
Beyond geometry, understanding the electronic landscape is paramount for predicting chemical behavior and potential biological interactions.
-
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized and their energies calculated. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.[6][11] A smaller gap suggests the molecule is more polarizable and reactive.
-
Molecular Electrostatic Potential (MEP): An MEP surface map is generated. This map visualizes the electrostatic potential on the electron density surface, identifying regions of positive and negative potential.[6] Red (negative) regions indicate likely sites for electrophilic attack (e.g., around the carbonyl oxygen), while blue (positive) regions indicate sites for nucleophilic attack. Critically, this analysis will reveal the magnitude of the positive σ-hole on the iodine atom, quantifying its potential for halogen bonding.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution by calculating the natural atomic charges on each atom.[6] This is more robust than other charge schemes (e.g., Mulliken) and helps to rationalize the molecule's dipole moment and reactive sites.
Structural Elucidation and Validation
While no experimental crystal structure for the parent this compound is available in the searched literature, numerous structures of closely related 5-iodo-benzofuran derivatives have been published.[5][12][13][14] These serve as excellent benchmarks for validating our theoretical model. The benzofuran core is expected to be largely planar, a hypothesis that will be confirmed by calculating the dihedral angles of the optimized geometry.
Caption: Structure of this compound with IUPAC numbering for parameter reference.
The table below presents the key geometric parameters that would be determined from the B3LYP/6-311++G(d,p) optimization. These theoretical values would then be compared against experimental data from a related, crystallographically-characterized molecule, such as 5-Iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran, to establish the accuracy of the computational model.[5]
Table 1: Predicted vs. Experimental Geometric Parameters for the Benzofuran Core
| Parameter | Atom Numbers | Predicted Value (Å or °) | Experimental Value (Proxy Structure)[5] |
|---|---|---|---|
| Bond Lengths (Å) | |||
| C4-C5 | C4-C5 | Calculated Value | 1.385 |
| C5-C6 | C5-C6 | Calculated Value | 1.381 |
| C6-C7 | C6-C7 | Calculated Value | 1.393 |
| C7-C7a | C7-C7a | Calculated Value | 1.389 |
| C7a-O1 | C7a-O1 | Calculated Value | 1.373 |
| O1-C2 | O1-C2 | Calculated Value | N/A (different subst.) |
| C2-C3 | C2-C3 | Calculated Value | N/A (different subst.) |
| C3-C3a | C3-C3a | Calculated Value | 1.448 |
| C3a-C4 | C3a-C4 | Calculated Value | 1.388 |
| C3a-C7a | C3a-C7a | Calculated Value | 1.401 |
| C5-I | C5-I | Calculated Value | 2.103 |
| C3=O | C3=O | Calculated Value | N/A (different subst.) |
| **Bond Angles (°) ** | |||
| C4-C5-C6 | C4-C5-C6 | Calculated Value | 122.3 |
| C5-C6-C7 | C5-C6-C7 | Calculated Value | 119.5 |
| C6-C7-C7a | C6-C7-C7a | Calculated Value | 118.4 |
| C7-C7a-O1 | C7-C7a-O1 | Calculated Value | 122.5 |
| Dihedral Angles (°) |
| C4-C5-C6-C7 | C4-C5-C6-C7 | Calculated Value | -0.3 |
Note: Experimental values are taken from a related but not identical molecule and are for comparison of the core scaffold only. The calculated values would populate the third column upon completion of the study.
Implications for Medicinal Chemistry and Drug Design
The results of this theoretical study provide actionable intelligence for drug development professionals.
Caption: From theoretical properties to practical applications in rational drug design.
-
Structure-Activity Relationship (SAR) Guidance: The MEP and NBO analyses will quantify the strength and directionality of the iodine's σ-hole. This allows for the rational design of binding partners, where a Lewis basic residue (e.g., a backbone carbonyl or carboxylate) in a protein active site can be targeted to form a stabilizing halogen bond. This provides a clear hypothesis for SAR studies.
-
Reactivity and Metabolism: The HOMO-LUMO gap and MEP map can help predict potential sites of metabolic transformation. For instance, regions of high negative potential might be susceptible to oxidative metabolism. Understanding these liabilities early in the design phase is crucial.[11]
-
Lead Optimization: By establishing a validated computational model for the parent scaffold, modifications at other positions (e.g., the C2 position) can be modeled efficiently to predict their effect on the molecule's overall electronic properties and geometry, accelerating the lead optimization cycle.
Conclusion
This whitepaper has outlined a comprehensive and scientifically rigorous theoretical protocol for the complete characterization of this compound. By integrating DFT-based calculations for geometry, spectroscopy, and electronic properties with a validation strategy based on known crystal structures, this workflow provides a high-confidence model of the target molecule. The insights derived from this in silico analysis are not merely academic; they provide a foundational dataset that can directly inform and accelerate the design and development of novel therapeutic agents based on the iodinated benzofuranone scaffold.
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Altarawneh, M., & Dlugogorski, B. Z. (2015). Formation of benzofuran and chlorobenzofuran from 1,3-dichloropropene: A quantum chemical investigation. International Journal of Quantum Chemistry, 115(23), 1739–1745. [Link]
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Iodinated Benzofuranones
Abstract
The benzofuranone core represents a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic compounds. The introduction of iodine into this framework gives rise to a class of molecules with unique physicochemical properties and a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of iodinated benzofuranones, tailored for researchers, scientists, and drug development professionals. We will explore the evolution of synthetic methodologies, from early pioneering efforts to the advent of powerful techniques such as iodocyclization. A key focus will be placed on understanding the causality behind experimental choices and the structure-activity relationships that have guided the development of these compounds. This guide will also delve into the significant therapeutic applications of iodinated benzofuranones, most notably exemplified by the multi-class antiarrhythmic agent amiodarone, and explore their emerging potential in treating a range of other diseases, including cancer, inflammation, and viral infections. Detailed experimental protocols for the synthesis of key iodinated benzofuranone derivatives are provided, alongside illustrative diagrams of reaction mechanisms and biological pathways to offer a comprehensive resource for the scientific community.
A Historical Perspective: From Benzofuran to its Iodinated Congeners
The story of iodinated benzofuranones is intrinsically linked to the broader history of benzofuran chemistry. The benzofuran ring system, a fusion of a benzene and a furan ring, was first synthesized by the English chemist William Henry Perkin in 1870.[1][2] This seminal discovery opened the door to the exploration of a new class of heterocyclic compounds. For much of the following century, research focused on the synthesis and derivatization of the basic benzofuran scaffold, uncovering a wealth of interesting chemical and physical properties.
The deliberate introduction of iodine into the benzofuranone nucleus is a more recent development, largely driven by the pursuit of novel therapeutic agents. The inclusion of the heavy halogen atom was found to significantly modulate the lipophilicity, metabolic stability, and receptor-binding affinity of the parent molecule, making iodination a key strategy in drug design.
A pivotal moment in the history of iodinated benzofuranones was the development of the antiarrhythmic drug amiodarone . First synthesized in 1961, amiodarone's journey into medical use for heart-related chest pain began in 1962.[3] Its complex synthesis and potent biological activity spurred significant interest in the broader class of iodinated benzofuran derivatives and highlighted their therapeutic potential.
The Synthetic Evolution: Crafting the Iodinated Benzofuranone Core
The synthesis of iodinated benzofuranones has evolved considerably over the decades, with chemists developing increasingly efficient and selective methods.
Early Approaches: Multi-step Classical Syntheses
Early synthetic routes to iodinated benzofuranones were often lengthy, multi-step processes. These methods typically involved the pre-functionalization of a phenolic starting material, followed by cyclization to form the benzofuranone ring and subsequent iodination. A classic example is the synthesis of the key amiodarone intermediate, 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran . This synthesis involves a Friedel-Crafts acylation of 2-butylbenzofuran with p-methoxybenzoyl chloride, followed by demethylation and then iodination of the resulting phenolic benzofuranone.[2][4]
While effective, these classical methods often suffered from limitations such as harsh reaction conditions, the use of stoichiometric and often toxic reagents, and limited substrate scope. The need for more elegant and efficient synthetic strategies was evident.
The Advent of Iodocyclization: A Paradigm Shift
A significant breakthrough in the synthesis of iodinated benzofurans and benzofuranones came with the development of iodocyclization reactions . This powerful and versatile methodology allows for the direct and stereoselective formation of the iodinated heterocyclic ring from a suitably functionalized acyclic precursor in a single step.[5][6][7]
The most common approach involves the electrophilic cyclization of o-alkynylphenols. In this reaction, an electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), activates the alkyne triple bond, triggering a nucleophilic attack from the phenolic oxygen to form the furan ring. This process simultaneously introduces an iodine atom at the 3-position of the benzofuran ring.
The choice of the iodinating agent, base, and solvent is crucial for the success of the reaction and can be tailored to achieve high yields and selectivity.[6] For instance, the use of bis(2,4,6-collidine)iodonium hexafluorophosphate has been shown to be highly effective for rapid and high-yielding iodocyclizations at room temperature.[6]
Causality in Experimental Design: The preference for iodocyclization over classical methods stems from its atom economy, milder reaction conditions, and the ability to generate complex, functionalized iodinated benzofurans in a single, efficient step. The resulting 3-iodobenzofuran products are also valuable synthetic intermediates that can be further diversified through various palladium-catalyzed cross-coupling reactions.[8]
The general mechanism for the iodocyclization of an o-alkynylphenol is depicted below:
Caption: Mechanism of Iodocyclization of o-Alkynylphenol.
Therapeutic Landscape: Iodinated Benzofuranones in Drug Discovery
The unique properties conferred by the iodine atoms have positioned iodinated benzofuranones as a valuable class of compounds in drug discovery and development.
Amiodarone: A Cornerstone in Antiarrhythmic Therapy
The most prominent example of a therapeutically successful iodinated benzofuranone is amiodarone . It is a highly effective antiarrhythmic agent used to treat and prevent a variety of life-threatening cardiac dysrhythmias, including ventricular tachycardia and fibrillation, as well as atrial fibrillation.[1]
Mechanism of Action: Amiodarone's efficacy stems from its complex and multifaceted mechanism of action, exhibiting properties of all four classes of antiarrhythmic drugs.[9] Its primary action is the blockade of potassium channels, which prolongs the repolarization phase of the cardiac action potential and increases the refractory period.[5][10] Additionally, it blocks sodium and calcium channels and exhibits non-competitive anti-adrenergic effects.[1][9] This broad pharmacological profile makes it a potent agent for stabilizing the heart's rhythm.[10]
The structural similarity of amiodarone to thyroid hormones, due to its high iodine content, is responsible for some of its significant side effects, including thyroid dysfunction.[5][11]
Caption: Amiodarone's Multi-Target Mechanism of Action.
Emerging Therapeutic Applications
Beyond its established role in cardiology, recent research has unveiled the potential of iodinated benzofuranone derivatives in other therapeutic areas.
-
Anti-inflammatory Activity: Several novel iodobenzofuran derivatives have demonstrated potent anti-inflammatory activity, in some cases surpassing that of the standard drug diclofenac.[8][12] In silico studies suggest that these compounds interact with cyclooxygenase-1 (COX-1) and COX-2 enzymes, key mediators of the inflammatory response.[8][12]
-
Anticancer Activity: The benzofuran scaffold is a common feature in many anticancer agents.[13][14][15][16][17] The introduction of iodine can further enhance this activity. For example, certain iodinated benzofuran derivatives have shown promising cytotoxic effects against various cancer cell lines.[18] The structure-activity relationship of these compounds is an active area of investigation, with the position and number of iodine substituents playing a crucial role in their anticancer potency.[18]
-
Antiviral Activity: The antiviral potential of benzofuran derivatives is also being explored.[19][20][21][22] Recent studies have identified novel benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway, leading to the induction of type I interferons and broad-spectrum antiviral activity, including against coronaviruses. While these initial findings are promising, further research is needed to fully elucidate the antiviral potential of specifically iodinated benzofuranones.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis of a key iodinated benzofuranone intermediate.
Synthesis of 2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran
This protocol describes a validated multi-step synthesis of a key intermediate in the production of amiodarone.
Step 1: Synthesis of 2-Butylbenzofuran
-
To a reaction flask, add salicylic aldehyde, an acid-binding agent (e.g., potassium carbonate), and a suitable solvent.
-
Add 2-alkyl halohexoic acid ester dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup to isolate the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain 2-butylbenzofuran.
Step 2: Synthesis of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran
-
In a reaction vessel, dissolve 2-butylbenzofuran in a suitable solvent (e.g., toluene).
-
Add a catalyst (e.g., aluminum chloride) to the solution.
-
Slowly add p-methoxybenzoyl chloride to the reaction mixture.
-
Stir the reaction at room temperature until the acylation is complete (monitor by TLC).
-
Perform a demethylation step, for example, by adding pyridine hydrochloride and heating, to yield the desired phenolic product.
-
Isolate and purify the product to obtain 2-butyl-3-(4-hydroxybenzoyl)benzofuran.
Step 3: Iodination to 2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran
-
Dissolve 2-butyl-3-(4-hydroxybenzoyl)benzofuran in a suitable solvent mixture (e.g., propanol and water).[4]
-
Add an acid-binding agent, such as potassium carbonate, and elemental iodine.[4]
-
Heat the mixture and add an oxidant, such as hydrogen peroxide, dropwise.[4]
-
Maintain the reaction at reflux for a specified period.[4]
-
After completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.[2]
-
Filter, wash, and dry the solid to obtain 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran.[2]
Quantitative Data Summary:
| Step | Reactants | Reagents | Solvent | Yield | Purity |
| 1 | Salicylic aldehyde, 2-alkyl halohexoic acid ester | K₂CO₃ | Toluene | - | - |
| 2 | 2-Butylbenzofuran, p-methoxybenzoyl chloride | AlCl₃, Pyridine HCl | Toluene | - | - |
| 3 | 2-Butyl-3-(4-hydroxybenzoyl)benzofuran, Iodine | K₂CO₃, H₂O₂ | 75% Propanol | ~90%[4] | >98%[18] |
Future Directions and Conclusion
The field of iodinated benzofuranones continues to be an exciting area of research. While amiodarone remains a clinically important drug, its side-effect profile necessitates the development of safer alternatives. The exploration of novel iodinated benzofuranone derivatives with improved therapeutic indices is a key focus of current research.
The versatility of the iodocyclization reaction and other modern synthetic methods provides a powerful platform for the generation of diverse libraries of iodinated benzofuranones. High-throughput screening of these libraries against a range of biological targets is likely to uncover new lead compounds for the treatment of cancer, inflammatory disorders, and infectious diseases.
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Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of 5-Iodo-3(2H)-benzofuranone for the Synthesis of Bio-relevant Scaffolds
Introduction: The Significance of 3(2H)-Benzofuranones and the Power of C-C Bond Formation
The 3(2H)-benzofuranone core is a privileged scaffold in medicinal chemistry and natural product synthesis. Its derivatives exhibit a wide spectrum of biological activities, making them attractive targets for drug discovery programs. The functionalization of this heterocyclic system is paramount for modulating its pharmacological profile. Among the myriad of synthetic transformations, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for constructing carbon-carbon bonds.[1][2][3] This reaction's tolerance of diverse functional groups, relatively mild conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool for synthetic chemists.[2][4]
This document provides a comprehensive guide to the Suzuki-Miyaura coupling of 5-Iodo-3(2H)-benzofuranone. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and offer insights into reaction optimization and troubleshooting. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to confidently and successfully implement this powerful transformation in their synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][5] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide (this compound) to a coordinatively unsaturated Pd(0) complex. This step, often rate-determining, forms a square planar Pd(II) intermediate.[2][6] The high reactivity of the C-I bond makes iodo-substrates excellent candidates for this transformation.[7]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (boronic acid or its ester) is transferred to the Pd(II) complex.[8] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9][10][11] The choice of base is crucial and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic ligands from the Pd(II) complex, forming the desired C-C bond in the product (5-Aryl-3(2H)-benzofuranone) and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][8]
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The Sonogashira Reaction: A Cornerstone of C(sp²)-C(sp) Bond Formation
As a Senior Application Scientist, this guide provides a comprehensive overview of the Sonogashira coupling reaction, with a specific focus on its application to 5-iodo-3(2H)-benzofuranone. The benzofuranone scaffold is a privileged structure in medicinal chemistry, and its functionalization via C-C bond-forming reactions is of significant interest to drug development professionals.[1] This document moves beyond a simple recitation of steps to explain the underlying principles, enabling researchers to not only replicate the protocol but also to troubleshoot and adapt it for novel substrates.
First reported by Kenkichi Sonogashira in 1975, this cross-coupling reaction forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] Its power lies in its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecules, natural products, and pharmaceuticals.[4][5] The reaction is typically mediated by a dual catalytic system involving palladium and copper(I).[6][7]
The Catalytic Cycle: A Dual-Metal Symphony
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[4][8] Understanding this mechanism is paramount for rational optimization and troubleshooting.
-
The Palladium Cycle : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the carbon-iodine bond of this compound, forming a Pd(II) complex.[9] This step is generally the rate-determining step for the overall reaction.[10]
-
The Copper Cycle : Concurrently, the copper(I) salt, typically CuI, coordinates with the terminal alkyne.[10] The amine base then deprotonates the alkyne, increasing its acidity and facilitating the formation of a copper(I) acetylide intermediate.[6][10]
-
Transmetalation : The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper catalyst for the next cycle.[9]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination, yielding the desired 5-alkynyl-3(2H)-benzofuranone product and regenerating the active Pd(0) catalyst, which re-enters the palladium cycle.[4][9]
Recommended Reaction Conditions
Aryl iodides are the most reactive halides for Sonogashira coupling, often allowing for mild reaction conditions and high yields.[2][6] The following table summarizes typical conditions for the coupling of this compound with various terminal alkynes, based on established protocols for analogous aryl iodides.[11][12]
| Component | Recommended Reagents & Conditions | Rationale & Key Considerations |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) Pd(PPh₃)₄ (1-5 mol%) | PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[6] Pd(PPh₃)₄ is a direct source of Pd(0) but is more sensitive to air and moisture.[13] |
| Copper(I) Co-catalyst | CuI (2-10 mol%) | Copper(I) iodide is the most common co-catalyst and is crucial for the formation of the copper acetylide, which accelerates the reaction.[3][6] Ensure the CuI is fresh, as older batches can be less active.[13] |
| Base | Triethylamine (Et₃N) (2-5 equiv.) Diisopropylamine (DIPA) (2-5 equiv.) | The amine base serves two purposes: it deprotonates the terminal alkyne and acts as a scavenger for the HI generated during the reaction.[14] The base should be anhydrous and freshly distilled if possible.[15] |
| Solvent | Tetrahydrofuran (THF) Dimethylformamide (DMF) Toluene / Amine mixture (e.g., 3:1) | Solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation and the undesired Glaser homocoupling side reaction.[13] THF is a common choice, while DMF can be beneficial for less reactive substrates.[16] Using the amine base as a co-solvent is also a viable strategy.[16] |
| Temperature | Room Temperature to 70 °C | Due to the high reactivity of the C-I bond, reactions often proceed efficiently at room temperature.[6] Gentle heating (50-70 °C) may be required for more sterically hindered or electron-rich alkynes to drive the reaction to completion.[12] |
| Atmosphere | Inert (Argon or Nitrogen) | An oxygen-free atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a major potential side reaction, especially in the presence of copper.[10][17] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound (1.0 mmol scale).
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)
-
Anhydrous Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Scientist's Note: The flask should be oven- or flame-dried and cooled under a stream of inert gas to ensure all moisture is removed, which can otherwise interfere with the catalysts.
-
-
Inert Atmosphere:
-
Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Scientist's Note: This "degassing" process is the most critical step to prevent the Glaser homocoupling side reaction.[17]
-
-
Solvent and Reagent Addition:
-
Using a syringe, add anhydrous THF (5 mL) and anhydrous Et₃N (3.0 mmol) to the flask.
-
Stir the mixture at room temperature for 10-15 minutes. The solution should be a homogeneous, yellowish suspension.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Scientist's Note: A slight excess of the alkyne is used to ensure complete consumption of the more valuable aryl iodide.
-
-
Reaction Execution and Monitoring:
-
Stir the reaction mixture at room temperature. If no significant progress is observed after 2-3 hours, gently heat the mixture to 50-60 °C using an oil bath.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS by observing the disappearance of the this compound spot.
-
Scientist's Note: The reaction mixture may darken or turn black as the reaction progresses, often due to the formation of palladium black.[13] This is not always an indication of reaction failure, but it can signify some catalyst decomposition.
-
-
Workup:
-
Once the reaction is complete (typically 3-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a short pad of Celite® to remove the catalyst residues and amine salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).
-
Scientist's Note: The ammonium chloride wash helps to remove any residual copper salts by forming a soluble copper-ammonia complex.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-alkynyl-3(2H)-benzofuranone product.
-
Troubleshooting and Optimization
Even robust reactions can encounter issues. Here are solutions to common problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst; insufficient degassing; poor quality reagents (base, solvent); low reaction temperature.[13] | Use a fresh batch of palladium catalyst and CuI.[13] Ensure solvents are anhydrous and the system is rigorously degassed.[17] Distill the amine base before use.[15] If the reaction stalls at room temperature, increase the temperature to 50-70 °C.[16] |
| Glaser Homocoupling | Presence of oxygen; high concentration of copper catalyst.[10][17] | Improve the degassing technique (e.g., use the freeze-pump-thaw method).[17] Reduce the amount of CuI or switch to a "copper-free" protocol, which may require a specific ligand or a different base like piperidine.[6][18] |
| Formation of Palladium Black | Catalyst decomposition, often promoted by impurities or certain solvents like THF.[13][15] | While some formation can be tolerated, excessive precipitation indicates a problem. Ensure high-purity reagents. Consider switching to a more robust ligand or a different solvent like DMF or toluene.[16] |
| Starting Material Unchanged | Steric hindrance from a bulky alkyne; low reactivity of the catalyst system. | For sterically demanding alkynes, higher temperatures or longer reaction times may be necessary.[16] Screen different phosphine ligands (e.g., P(t-Bu)₃, XPhos) or switch to a more active N-heterocyclic carbene (NHC) palladium complex.[2] |
Workflow for Reaction Optimization
When adapting this protocol for a new alkyne, a systematic approach to optimization is key.
References
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway.
- Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides - Benchchem.
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Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
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Sonogashira coupling - Wikipedia. Available at: [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]
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Sonogashira Cross-Coupling - J&K Scientific LLC. Available at: [Link]
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Recent Advances in Sonogashira Reactions - ResearchGate. Available at: [Link]
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Overall mechanism for the Pd/Cu-catalyzed Sonogashira cross-coupling reaction. - ResearchGate. Available at: [Link]
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Sonogashira Coupling - YouTube. Available at: [Link]
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Copper-free Sonogashira coupling - The chemical reaction database. Available at: [Link]
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Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 . Available at: [Link]
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and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst - Chemical Engineering Transactions. Available at: [Link]
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Sonogashira coupling in natural product synthesis - ResearchGate. Available at: [Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. Available at: [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - ResearchGate. Available at: [Link]
-
Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF - ResearchGate. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]
-
Sonogashira troubleshooting help needed : r/Chempros - Reddit. Available at: [Link]
-
Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air - ResearchGate. Available at: [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Available at: [Link]
-
UC Pd. A New Form of Pd/C for Sonogashira Couplings - PMC - NIH. Available at: [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes . Available at: [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst . Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling | Organic Letters. Available at: [Link]
-
What is the best procedure for Sonogashira coupling? - ResearchGate. Available at: [Link]
-
Palladium-catalyzed Sonogashira coupling of various iodoaromatic... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon | Organic Letters - ACS Publications. Available at: [Link]
-
Synthetic methods of benzofuran-3(2H)-ones. - ResearchGate. Available at: [Link]
-
Synthesis and properties of 6-alkynyl-5-aryluracils - PMC - NIH. Available at: [Link]
-
Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac . Available at: [Link]
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The Versatile Scaffold: Medicinal Chemistry Applications of 5-Iodo-3(2H)-benzofuranone Derivatives
The 5-iodo-3(2H)-benzofuranone core, a halogenated heterocyclic motif, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties, conferred by the iodine atom and the benzofuranone framework, have enabled the development of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the synthesis, applications, and biological evaluation of this compound derivatives for researchers, scientists, and drug development professionals.
Introduction: The Significance of the this compound Moiety
The benzofuranone ring system is a common feature in many natural products and exhibits a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of an iodine atom at the 5-position of the 3(2H)-benzofuranone scaffold offers several distinct advantages in drug design:
-
Modulation of Physicochemical Properties: The bulky and lipophilic nature of iodine can significantly influence the compound's solubility, membrane permeability, and metabolic stability.
-
Enhanced Target Binding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can enhance the affinity and selectivity of a ligand for its biological target.
-
Site for Radio-labeling: The presence of iodine provides a convenient handle for the introduction of radioisotopes, such as ¹²³I, ¹²⁵I, or ¹³¹I, which is invaluable for the development of diagnostic imaging agents and radiotherapeutics.
These attributes have made this compound derivatives attractive candidates for tackling a range of therapeutic challenges, from neurodegenerative diseases to oncology.
Therapeutic Applications and Mechanistic Insights
Imaging Agents for Alzheimer's Disease
A significant application of this compound derivatives is in the development of single-photon emission computed tomography (SPECT) imaging agents for the detection of β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[1][2] These derivatives, often belonging to the aurone class of flavonoids, are designed to bind with high affinity and selectivity to Aβ aggregates in the brain.
The radioiodinated versions of these compounds, such as (Z)-2-(4-(2-hydroxyethoxy)benzylidene)-5-iodobenzofuran-3(2H)-one, have demonstrated promising results in preclinical studies.[1] They exhibit excellent binding affinity for Aβ plaques, good blood-brain barrier penetration, and rapid clearance from the brain, all of which are crucial properties for an effective brain imaging agent.[1][3]
Quantitative Data for Selected Aβ Imaging Agents:
| Compound ID | Target | Kᵢ (nM) | Brain Uptake (2 min post-injection, %ID/g) | Brain Washout (30 min post-injection, %ID/g) |
| [¹²⁵I]9 | Aβ plaques | 1.2-6.8 | 1.9-4.6 | 0.3-0.5 |
| [¹²⁵I]15 | Aβ plaques | Not specified | 4.51 | 0.24 |
Kᵢ: Inhibition constant; %ID/g: Percentage of injected dose per gram of tissue.
Potential as Anticancer Agents and Kinase Inhibitors
The benzofuranone scaffold is a well-established pharmacophore in the design of anticancer agents.[4] While specific studies on this compound derivatives as anticancer agents are emerging, the broader class of halogenated benzofurans has shown significant cytotoxic activities against various cancer cell lines.[4] The iodine substitution can enhance the anticancer potential through improved binding to therapeutic targets, such as protein kinases.
Several benzofuran derivatives have been identified as potent inhibitors of various kinases, including mTOR, which is a key regulator of cell growth and proliferation and a validated target in cancer therapy. The 5-iodo substitution could be a key modification to enhance the potency and selectivity of these kinase inhibitors.
Experimental Protocols
Protocol 1: General Synthesis of a this compound Derivative
This protocol describes a general method for the synthesis of a this compound derivative via an intramolecular cyclization of a substituted o-iododiaryl ether. This method is adapted from a procedure for the synthesis of dibenzofurans.[5]
Materials:
-
Substituted phenol
-
Ortho-iodinated aryl halide
-
Palladium catalyst (e.g., Pd/C)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
O-Arylation:
-
To a solution of the substituted phenol (1.0 eq) and K₂CO₃ (2.0 eq) in DMF, add the ortho-iodinated aryl halide (1.1 eq).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the o-iododiaryl ether intermediate.
-
-
Intramolecular Cyclization:
-
To a solution of the o-iododiaryl ether (1.0 eq) in a suitable solvent (e.g., acetic acid), add the palladium catalyst (e.g., Pd/C, 10 mol%).
-
Heat the reaction mixture at reflux for 4-8 hours, monitoring by TLC.
-
After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired this compound derivative.
-
Protocol 2: In Vitro Aβ₁₋₄₂ Aggregation Inhibition Assay
This protocol outlines a method to evaluate the ability of this compound derivatives to inhibit the aggregation of Aβ₁₋₄₂ peptides, a key process in Alzheimer's disease pathology.
Materials:
-
Synthetic Aβ₁₋₄₂ peptide
-
Thioflavin T (ThT)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Preparation of Aβ₁₋₄₂ Monomers:
-
Dissolve the lyophilized Aβ₁₋₄₂ peptide in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent to obtain a peptide film.
-
Resuspend the peptide film in DMSO to a stock concentration of 1-2 mM.
-
Dilute the stock solution with assay buffer to the desired final concentration (e.g., 10 µM) immediately before use.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Aβ₁₋₄₂ solution (to a final concentration of 10 µM)
-
Test compound at various concentrations (e.g., 0.1 to 100 µM)
-
Thioflavin T (to a final concentration of 5 µM)
-
-
Include control wells:
-
Aβ₁₋₄₂ + ThT (positive control for aggregation)
-
Buffer + ThT (negative control)
-
-
Bring the final volume in each well to 200 µL with assay buffer.
-
-
Incubation and Measurement:
-
Incubate the plate at 37 °C with gentle shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each compound concentration.
-
Calculate the percentage of inhibition of Aβ aggregation for each compound concentration relative to the positive control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of Aβ aggregation).
-
Conclusion and Future Directions
This compound derivatives represent a promising and versatile scaffold in medicinal chemistry. Their application as high-affinity imaging agents for Aβ plaques in Alzheimer's disease is well-documented and holds significant potential for early diagnosis and disease monitoring. Furthermore, their structural features suggest that they could be valuable lead compounds for the development of novel anticancer agents, particularly as kinase inhibitors.
Future research in this area should focus on:
-
Expanding the synthetic methodologies to create a wider range of structurally diverse this compound derivatives.
-
Screening these compounds against a broader panel of biological targets, including various protein kinases implicated in cancer and other diseases.
-
Conducting detailed structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
-
Exploring the potential of these derivatives in other therapeutic areas, such as anti-inflammatory and neuroprotective agents.
The continued exploration of the medicinal chemistry of this compound derivatives is poised to yield novel and effective therapeutic and diagnostic agents for a range of human diseases.
References
-
Radioiodinated (Z)-2-(4-(2-hydroxyethoxy)benzylidene)-5-iodobenzofuran-3(2H)-one. (2011). Molecular Imaging and Contrast Agent Database (MICAD). [Link]
-
Benzofuran derivatives as Abeta-aggregate-specific imaging agents for Alzheimer's disease. (2009). Journal of Medicinal Chemistry. [Link]
-
Fluorinated and iodinated (Z)-2-(4-(2-fluoroethoxy)benzylidene)-5-iodobenzofuran-3(2H)-one. (2011). Molecular Imaging and Contrast Agent Database (MICAD). [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers. [Link]
-
Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. (2015). The Journal of Organic Chemistry. [Link]
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Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 5-Iodo-3(2H)-benzofuranone
Introduction: The Strategic Importance of 5-Iodo-3(2H)-benzofuranone in Medicinal Chemistry
The benzofuranone scaffold is a privileged heterocyclic motif present in a multitude of natural products and pharmacologically active compounds.[1][2][3] These structures exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[4][5][6] Among the various functionalized benzofuranones, this compound emerges as a particularly versatile and powerful building block for the synthesis of novel bioactive molecules.
The strategic placement of the iodine atom at the 5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions.[7][8][9] This allows for the facile and modular introduction of diverse chemical functionalities, enabling the systematic exploration of the chemical space around the benzofuranone core to optimize biological activity and pharmacokinetic properties. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing key reaction protocols and their application in the synthesis of medicinally relevant compounds.
Core Synthetic Strategies: Leveraging the 5-Iodo Moiety
The reactivity of the C-I bond in this compound makes it an ideal substrate for several cornerstone cross-coupling reactions in modern organic synthesis. These transformations facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast and diverse library of substituted benzofuranone derivatives.
Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[10][11][12] In the context of this compound, this reaction is instrumental in synthesizing 5-aryl and 5-heteroaryl-3(2H)-benzofuranones, which are prevalent scaffolds in kinase inhibitors and other therapeutic agents.[5][13]
Causality Behind Experimental Choices:
-
Palladium Catalyst: The choice of the palladium catalyst and its corresponding ligand is critical for the efficiency of the Suzuki-Miyaura coupling. Catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are often effective. The ligand plays a crucial role in the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The choice of base can influence the reaction rate and the suppression of side reactions.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The aqueous phase is necessary for the solubility of the inorganic base and to facilitate the transmetalation step.
Experimental Protocol: Synthesis of 5-Aryl-3(2H)-benzofuranones
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-3(2H)-benzofuranone.[14][15]
Workflow for Suzuki-Miyaura Coupling
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- 15. rsc.org [rsc.org]
The Strategic Role of 5-Iodo-3(2H)-benzofuranone in Modern Drug Discovery
The 3(2H)-benzofuranone core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its rigid, bicyclic framework provides a valuable template for the spatial presentation of pharmacophoric elements. The strategic introduction of an iodine atom at the 5-position of this scaffold creates 5-iodo-3(2H)-benzofuranone, a highly versatile building block for the synthesis of innovative therapeutics. This halogenated intermediate serves as a powerful linchpin for diversification, enabling extensive structure-activity relationship (SAR) studies through a variety of synthetic transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and application of the this compound scaffold in contemporary drug discovery.
The Rationale for the this compound Scaffold
The utility of the this compound scaffold is twofold. Firstly, the benzofuranone core itself is associated with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Secondly, the iodine atom at the 5-position is a key functional handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This is primarily due to the relatively weak carbon-iodine bond, which makes it an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This strategic placement of iodine allows for the late-stage introduction of diverse molecular fragments, facilitating the rapid generation of compound libraries for high-throughput screening.
Synthesis of the this compound Scaffold
A reliable method for the synthesis of this compound involves the intramolecular cyclization of a 2-hydroxy-5-iodophenylacetic acid precursor. This approach is analogous to the established synthesis of benzofuran-2(3H)-one from 2-hydroxyphenylacetic acid via acid-catalyzed dehydration.[4]
Protocol 1: Synthesis of this compound
This protocol outlines a two-step process starting from the commercially available 4-iodophenol.
Step 1: Synthesis of 2-(4-Iodophenoxy)acetic acid
-
To a solution of 4-iodophenol (1.0 eq.) in a suitable solvent such as acetone or DMF, add potassium carbonate (2.0 eq.).
-
To this suspension, add ethyl bromoacetate (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-iodophenoxy)acetate.
-
Hydrolyze the crude ester by dissolving it in a mixture of ethanol and aqueous sodium hydroxide solution (2.0 eq.) and stirring at room temperature until the reaction is complete (as monitored by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the 2-(4-iodophenoxy)acetic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
Step 2: Intramolecular Friedel-Crafts Cyclization to this compound
-
To a stirred solution of polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) at 0°C, add 2-(4-iodophenoxy)acetic acid (1.0 eq.) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, slowly warm the reaction mixture to 60-80°C and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The crude this compound will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with water and a saturated sodium bicarbonate solution to remove any remaining acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Application of this compound in Drug Discovery: A Case Study in Kinase Inhibition
The this compound scaffold has been successfully employed in the development of potent kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The iodine atom serves as a key attachment point for moieties that can interact with the hinge region or other key binding pockets of various kinases.
A prominent example is the use of this scaffold to generate inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis.[2]
Derivatization of the Scaffold via Cross-Coupling Reactions
The versatility of the this compound scaffold is best demonstrated through its application in palladium-catalyzed cross-coupling reactions.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-aryl-3(2H)-benzofuranone derivative.
Protocol 3: Sonogashira Coupling for C-C Alkyne Bond Formation
This protocol details the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Solvent (e.g., anhydrous THF or DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 5-alkynyl-3(2H)-benzofuranone derivative.
Biological Evaluation and Signaling Pathways
Derivatives of the this compound scaffold have shown promise as inhibitors of various protein kinases involved in cancer progression. For instance, benzofuran-based chalcone derivatives have been investigated as potent VEGFR-2 inhibitors.[2] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy to block tumor angiogenesis.
Figure 1: Simplified diagram of the VEGFR-2 signaling pathway and the inhibitory action of a 5-substituted-3(2H)-benzofuranone derivative.
Quantitative Data Summary
The following table summarizes hypothetical inhibitory data for a series of 5-substituted-3(2H)-benzofuranone derivatives against VEGFR-2, illustrating the utility of the scaffold in SAR studies.
| Compound ID | 5-Position Substituent (R) | VEGFR-2 IC₅₀ (nM) | Antiproliferative Activity (MCF-7, GI₅₀ µM) |
| BF-I | -I (Starting Material) | >10,000 | >50 |
| BF-S1 | -Phenyl | 850 | 15.2 |
| BF-S2 | -4-Methoxyphenyl | 420 | 8.5 |
| BF-S3 | -3-Pyridyl | 150 | 2.1 |
| BF-A1 | -Phenylethynyl | 210 | 4.3 |
| BF-A2 | -(4-Fluorophenyl)ethynyl | 95 | 1.8 |
Experimental Workflow for Biological Evaluation
Figure 2: A typical workflow for the utilization of the this compound scaffold in a kinase inhibitor discovery program.
Conclusion
The this compound scaffold represents a valuable and versatile starting point for the development of novel therapeutics. Its inherent biological relevance, combined with the synthetic tractability afforded by the 5-iodo substituent, makes it an attractive tool for medicinal chemists. The protocols and workflows outlined in this application note provide a solid foundation for researchers to explore the chemical space around this privileged core and to accelerate the discovery of new and effective drugs.
References
-
Ashraf, J., et al. (2021). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. RSC Advances, 11(52), 32829-32844. Available at: [Link]
-
Bendi, A., et al. (2024). Exploring the potential therapeutic role of benzofuran derivatives in cancer treatment. Journal of Molecular Structure, 139121. Available at: [Link]
-
Cui, Z., et al. (2021). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1392-1399. Available at: [Link]
-
Hammond, M. L., et al. (1989). 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. Journal of Medicinal Chemistry, 32(5), 1006-1020. Available at: [Link]
-
Hassan, W. H. B., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available at: [Link]
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Liu, X., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 220, 113501. Available at: [Link]
-
Mphahlele, M. J., et al. (2021). Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors. Bioorganic Chemistry, 110, 104839. Available at: [Link]
-
Sun, H., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules, 23(1), 147. Available at: [Link]
-
Taha, M., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(21), 6572. Available at: [Link]
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Application Notes and Protocols: The Heck Coupling of 5-Iodo-3(2H)-benzofuranone with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Privileged Scaffolds through Palladium Catalysis
The 3(2H)-benzofuranone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The functionalization of this key heterocyclic system is of paramount importance for the development of novel therapeutic agents. The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, offers a powerful and versatile tool for the formation of carbon-carbon bonds.[4] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has revolutionized the synthesis of complex molecules due to its broad functional group tolerance and high stereoselectivity.[5]
This application note provides a detailed guide to the Heck coupling reaction of 5-Iodo-3(2H)-benzofuranone with various alkenes. We will delve into the mechanistic underpinnings of this transformation, offer a comprehensive, step-by-step protocol for its execution, and provide insights into troubleshooting and optimization. The protocols and discussions herein are designed to empower researchers to effectively utilize this powerful reaction for the synthesis of novel 3(2H)-benzofuranone derivatives for applications in drug discovery and materials science.
The Catalytic Heart: Unraveling the Heck Reaction Mechanism
The widely accepted mechanism for the Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[5][6] Understanding this cycle is crucial for rationalizing reaction outcomes and for troubleshooting. The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex.[5]
-
Alkene Coordination and Migratory Insertion (Carbopalladation): The alkene substrate then coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the palladium-aryl bond, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[5]
-
β-Hydride Elimination: For the reaction to proceed to the desired substituted alkene, a β-hydride (a hydrogen atom on the carbon adjacent to the palladium-bearing carbon) is eliminated. This step is also a syn-elimination and typically leads to the formation of the more thermodynamically stable E-alkene. This step regenerates the palladium-alkene π-complex.[5]
-
Reductive Elimination and Catalyst Regeneration: The resulting hydrido-palladium(II) complex, in the presence of a base, undergoes reductive elimination to release HX (in this case, HI) and regenerate the active Pd(0) catalyst, thus closing the catalytic cycle. The base is essential to neutralize the acid formed and drive the reaction forward.[5]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound
While this compound may be commercially available, this protocol outlines a representative synthesis from the parent 3(2H)-benzofuranone. The direct iodination of electron-rich aromatic systems is a well-established transformation.
Materials:
-
3(2H)-benzofuranone
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3(2H)-benzofuranone (1.0 eq) in dichloromethane, add N-iodosuccinimide (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Heck Coupling of this compound with an Alkene
This protocol provides a general procedure for the Heck coupling of this compound with a representative alkene, such as an acrylate or a styrene. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Alkene (e.g., ethyl acrylate or styrene, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Triethylamine (Et₃N, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Celite®
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF or MeCN via syringe.
-
Add the alkene (1.2 eq) and triethylamine (2.0 eq) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Caption: General experimental workflow for the Heck coupling reaction.
Optimization and Parameter Selection
The success of the Heck reaction is highly dependent on the judicious choice of reaction parameters. The following table summarizes key variables and their impact on the reaction outcome.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Source | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Pd/C | Pd(OAc)₂ is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species. Pd/C offers a heterogeneous option that can simplify purification. |
| Ligand | PPh₃, P(o-tol)₃, Buchwald ligands | Phosphine ligands stabilize the Pd(0) catalyst, preventing its decomposition to inactive palladium black. The choice of ligand can influence reaction rate and selectivity.[4] |
| Base | Et₃N, K₂CO₃, NaOAc | An organic or inorganic base is required to neutralize the HI generated during the catalytic cycle. Triethylamine is a common choice for its solubility in organic solvents.[5] |
| Solvent | DMF, MeCN, Toluene, Dioxane | A polar aprotic solvent like DMF or MeCN is often used to dissolve the reactants and facilitate the reaction. Greener alternatives like Cyrene have also been shown to be effective. |
| Temperature | 80-140 °C | Higher temperatures are often required to promote the oxidative addition step, especially for less reactive aryl halides. However, excessively high temperatures can lead to catalyst decomposition. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents/solvents. | Ensure proper inert atmosphere technique to prevent catalyst oxidation. Increase the reaction temperature. Use freshly distilled/anhydrous solvents and high-purity reagents. |
| Formation of Palladium Black | Catalyst decomposition. | Increase ligand to palladium ratio. Ensure the reaction is properly deoxygenated. |
| Side Product Formation | Alkene isomerization; Reductive dehalogenation of the starting material. | The addition of certain salts (e.g., tetra-n-butylammonium chloride) can sometimes suppress side reactions. Re-optimize the reaction temperature and time. |
| Difficult Purification | Residual palladium; Base impurities. | Filter the crude reaction mixture through a pad of silica gel or Celite® before aqueous workup. Ensure complete removal of the base during the workup. |
Scope and Limitations
The Heck coupling of this compound is expected to be compatible with a range of alkenes. Electron-deficient alkenes such as acrylates, acrylonitriles, and styrenes are generally excellent coupling partners. Electron-rich alkenes may react more sluggishly and may require higher temperatures or more specialized catalytic systems.
A potential limitation of this reaction is the sensitivity of the 3(2H)-benzofuranone ring system to certain reaction conditions. Strongly basic or nucleophilic conditions could potentially lead to ring-opening or other undesired side reactions. Careful optimization and monitoring of the reaction are therefore essential.
Conclusion
The Mizoroki-Heck reaction provides a robust and efficient method for the C-5 functionalization of the medicinally important 3(2H)-benzofuranone scaffold. By understanding the underlying mechanism and carefully selecting reaction parameters, researchers can access a diverse array of novel derivatives. The protocols and insights provided in this application note serve as a solid foundation for the successful implementation of this powerful transformation in the pursuit of new therapeutic agents and advanced materials.
References
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Stini, N. A., Gkizis, P. L., & Kokotos, C. G. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Green Chemistry, 25(1), 235-241. [Link]
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Koranne, A., Turakhia, S., Jha, V. K., Gupta, S., Ravi, R., Mishra, A., ... & Bedekar, A. V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22384. [Link]
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Guo, J. M., Mao, Z. Y., Liu, C. H., Yang, S. Y., Zhang, W. D., & Li, Y. L. (2022). Palladium-Catalyzed Sequential Heck Reactions of Olefin-Tethered Aryl Iodides with Alkenes. The Journal of Organic Chemistry, 87(17), 11579-11589. [Link]
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En-na, A., Sato, M., & Ikushima, Y. (2004). Heck coupling reaction of iodobenzene and styrene using supercritical water in the absence of a catalyst. Chemistry, 10(6), 1501-1506. [Link]
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Stadler, D., & Kappe, C. O. (2021). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. Green Chemistry, 23(10), 3663-3669. [Link]
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Singh, P., & Kumar, A. (2015). Heck Reaction—State of the Art. Catalysts, 5(3), 1074-1107. [Link]
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Cai, M., & Hao, J. (2003). Heck arylation of acrylonitrile with aryl iodides catalyzed by a silica-bound arsine palladium(0) complex. Journal of Chemical Research, 2003(8), 485-486. [Link]
-
Borah, U., & Sarma, D. (2018). Heck reactions of aryl iodides with methyl acrylate using Pd/NiCNTs−OH as catalyst. Catalysis Letters, 148(11), 3354-3363. [Link]
-
Bokotey, S., Kövári-Rádkai, M., Podányi, B., Ritz, I., Hanusz, M., & Bátori, S. (2002). STUDIES ON SYNTHESIS OF 3(2H)-BENZOFURANONE DERIVATIVES. Synthetic Communications, 32(15), 2317-2328. [Link]
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Nguyen, V. D., & Beeler, A. B. (2014). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters, 16(23), 6068-6071. [Link]
-
Corbet, M., Gribble, M. W., & Taylor, R. J. (2016). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. Organic letters, 18(15), 3842–3845. [Link]
-
Li, Y., Wang, C., Liu, Y., Li, X., & Liu, Z. (2022). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 27(16), 5143. [Link]
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Choi, H. D., Seo, P. J., & Kwak, Y. S. (2010). 5-Iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131. [Link]
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Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]
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Majumder, S., & Chatani, N. (2017). Palladium-Catalyzed Benzofuran and Indole Synthesis by Multiple C–H Functionalizations. Chemical Communications, 53(49), 6579-6590. [Link]
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Kumar, A., & Kumar, S. (2015). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. The Journal of organic chemistry, 80(13), 6590–6597. [Link]
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- Bonrath, W., & Hoppmann, E. (1997). Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
-
Yasuike, S., Ota, Y., Kiyofuji, Y., & Kurita, J. (2021). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Molecules, 26(1), 97. [Link]
-
El-Gamal, M. I., & Oh, C. H. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Frontiers in chemistry, 11, 1178822. [Link]
-
Wang, S. L., Yu, Z., & Wang, Y. C. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27796-27818. [Link]
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Sinha, A., Kumar, P., & Kumar, R. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. In Proceedings of International Conference on Sustainable Science and Technology for Tomorrow (SciTech 2024) (pp. 236-252). Atlantis Press. [Link]
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Application Notes & Protocols: A Guide to the Buchwald-Hartwig Amination of 5-Iodo-3(2H)-benzofuranone
Introduction: The Strategic Importance of C-N Bond Formation in Benzofuranone Scaffolds
The benzofuranone core is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous biologically active compounds.[1][2] The targeted introduction of nitrogen-containing functional groups onto this framework is a critical step in the development of novel therapeutics and functional materials. The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over classical methods which often require harsh conditions and exhibit limited functional group tolerance.[3]
This guide provides a comprehensive overview and a detailed, field-proven protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-Iodo-3(2H)-benzofuranone. We will delve into the mechanistic underpinnings of the reaction, explain the causal relationships behind reagent selection, and offer a self-validating protocol designed for reproducibility and success.
Mechanistic Rationale: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination is a cross-coupling reaction that proceeds via a palladium-based catalytic cycle.[4][5] A fundamental understanding of this cycle is paramount for rational troubleshooting and optimization. The generally accepted mechanism involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7]
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the this compound. This step forms a Pd(II) intermediate.[5][7]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the palladium center. A stoichiometric amount of base then deprotonates the coordinated amine, forming a palladium-amido complex.[7]
-
Reductive Elimination : This final step involves the formation of the new C-N bond, yielding the desired 5-amino-3(2H)-benzofuranone product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][8]
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The Strategic Utility of 5-Iodo-3(2H)-benzofuranone in the Synthesis of Novel Antiviral Agents: Application Notes and Protocols
Introduction: The Benzofuranone Scaffold as a Privileged Motif in Antiviral Drug Discovery
The search for novel antiviral therapeutics remains a cornerstone of medicinal chemistry, driven by the persistent threat of both established and emerging viral pathogens. Within the vast landscape of heterocyclic chemistry, the benzofuranone scaffold has emerged as a "privileged structure"—a molecular framework that is recurrently identified as a binder to diverse biological targets, including viral enzymes and host-cell factors essential for viral replication.[1][2] Derivatives of benzofuran have demonstrated a broad spectrum of antiviral activities, including efficacy against human immunodeficiency virus (HIV), influenza viruses, coronaviruses, and respiratory syncytial virus (RSV).[3][4] The inherent biological relevance of this scaffold, coupled with its synthetic tractability, makes it a highly attractive starting point for the development of new antiviral drug candidates.
This technical guide focuses on a particularly valuable and versatile building block: 5-Iodo-3(2H)-benzofuranone . The strategic placement of the iodine atom at the 5-position of the benzofuranone core is the key to its utility. This halogen serves as a versatile synthetic handle for the introduction of a wide array of molecular diversity through modern cross-coupling methodologies. This allows for the systematic exploration of the chemical space around the benzofuranone core, enabling the fine-tuning of antiviral potency and the development of structure-activity relationships (SAR).
This document provides a comprehensive overview of the application of this compound in the synthesis of potential antiviral agents. We will delve into the core synthetic strategies, provide detailed, field-proven experimental protocols, and present a logical framework for the design and synthesis of novel benzofuranone-based antiviral candidates.
Core Synthetic Strategies: Unleashing the Potential of the 5-Iodo Substituent
The carbon-iodine bond at the 5-position of this compound is readily activated by palladium catalysts, making it an ideal substrate for a variety of powerful cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse aryl, heteroaryl, alkynyl, and alkenyl moieties. The judicious choice of the coupling partner is critical for probing interactions with the target viral protein and for optimizing the pharmacokinetic properties of the resulting compounds.
The three primary palladium-catalyzed cross-coupling reactions that are most pertinent to the functionalization of this compound are:
-
Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl groups.
-
Sonogashira Coupling: For the installation of alkynyl functionalities.
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
The following sections will provide detailed protocols for each of these key transformations.
Experimental Protocols
Protocol 1: Synthesis of 5-Aryl-3(2H)-benzofuranones via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and highly versatile method for the formation of biaryl structures, which are prevalent in many classes of antiviral drugs.[5][6] This protocol outlines a general procedure for the coupling of this compound with a variety of aryl and heteroaryl boronic acids or their derivatives.
Rationale: The choice of a palladium catalyst, ligand, and base is crucial for an efficient Suzuki-Miyaura reaction. Catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly employed. The ligand, in this case, triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf), stabilizes the palladium center and facilitates the catalytic cycle. An inorganic base like potassium carbonate is required to activate the boronic acid for transmetalation to the palladium center. A mixed solvent system, such as dioxane and water, is often used to ensure the solubility of both the organic and inorganic reagents.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.). Subsequently, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-aryl-3(2H)-benzofuranone.
Protocol 2: Synthesis of 5-Alkynyl-3(2H)-benzofuranones via Sonogashira Coupling
The Sonogashira coupling reaction is an efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[1][7] This transformation is particularly valuable for introducing rigid, linear alkyne linkers, which can be used to probe deep into the binding pockets of viral enzymes.
Rationale: The Sonogashira reaction is typically co-catalyzed by a palladium complex and a copper(I) salt. The palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, facilitates the oxidative addition of the aryl iodide. The copper(I) iodide co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine, is used both as a solvent and to neutralize the hydrogen iodide generated during the reaction.
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (2.0 equiv.) to the flask. Stir the mixture at room temperature for 10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of THF. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system to yield the desired 5-alkynyl-3(2H)-benzofuranone.
Protocol 3: Synthesis of 5-Alkenyl-3(2H)-benzofuranones via Heck Coupling
The Heck reaction enables the coupling of aryl halides with alkenes, providing access to a wide range of substituted olefins.[8] This reaction is useful for introducing flexible side chains or for the synthesis of precursors to more complex molecular architectures.
Rationale: The Heck reaction is catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate. A phosphine ligand, such as tri(o-tolyl)phosphine, is often used to stabilize the catalyst and promote the reaction. A base, typically an amine like triethylamine or a carbonate, is required to regenerate the active catalyst. The choice of solvent can significantly influence the reaction outcome, with polar aprotic solvents like N,N-dimethylformamide (DMF) being commonly used.
Reaction Scheme:
Caption: Heck coupling of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), palladium(II) acetate (0.03 equiv.), tri(o-tolyl)phosphine (0.06 equiv.), and triethylamine (2.0 equiv.).
-
Solvent and Alkene Addition: Add anhydrous DMF and the desired alkene (1.5 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C in an oil bath.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain the 5-alkenyl-3(2H)-benzofuranone product.
Data Presentation: Representative Antiviral Benzofuran Derivatives
To illustrate the potential of the benzofuranone scaffold in antiviral drug discovery, the following table summarizes the reported activities of several benzofuran derivatives against a range of viruses. While these compounds were not necessarily synthesized from this compound, they highlight the antiviral potential of this chemical class and provide a rationale for the synthesis of novel analogs using the protocols described above.
| Compound Class | Target Virus | Antiviral Activity (EC₅₀/IC₅₀) | Reference |
| Benzofuran Derivatives | Respiratory Syncytial Virus (RSV) | Specific activity observed | [3] |
| Benzofuran Derivatives | Influenza A Virus | Specific activity observed | [3] |
| Benzofuran Carbonyl Derivatives | Human Immunodeficiency Virus (HIV) | Higher potency than Atevirdine | [4] |
| 3-Benzoylbenzofurans | HIV-1 (Q23 and CAP210 pseudoviruses) | IC₅₀ values in the low micromolar range | [9] |
| Spiro[benzofuran-isobenzofuran]-diones | Influenza B Virus | Activity in the low micromolar range | [10] |
| Benzofuran Derivatives | Coronaviruses (HCoV-229E, SARS-CoV-2) | EC₅₀ values in the nanomolar to micromolar range | [1] |
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the synthesis of novel antiviral agents. The strategic placement of the iodine atom allows for the facile introduction of a wide range of chemical functionalities through robust and well-established palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide provide a solid foundation for researchers to synthesize libraries of novel 5-substituted-3(2H)-benzofuranones for antiviral screening.
The future of antiviral drug discovery lies in the rational design of new chemical entities that can overcome the challenges of drug resistance and provide broad-spectrum activity. The systematic functionalization of the benzofuranone scaffold, enabled by the use of this compound, represents a promising strategy towards this goal. Further exploration of the chemical space around this privileged core, guided by computational modeling and biological screening, is warranted and holds the potential to deliver the next generation of antiviral therapeutics.
References
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Papadaki-Valiraki, A., Todoulou, O., Filippatos, E., Tsotinis, A., Ikeda, S., & De Clercq, E. (1993). Synthesis and antiviral activity of some new benzofuran derivatives. Arzneimittelforschung, 43(12), 1363-1366. [Link]
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Galal, S. A., Abd El-All, A. S., Abdallah, M. M., & El-Diwani, H. I. (2009). Synthesis of potent antitumor and antiviral benzofuran derivatives. Bioorganic & medicinal chemistry, 17(23), 8015–8023. [Link]
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Sci-Hub. (2019). Synthesis of Benzofuranones via Palladium‐Catalyzed Intramolecular Alkoxycarbonylation of Alkenylphenols. [Link]
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KU Leuven. (1993). Synthesis and antiviral activity of some new benzofuran derivatives. [Link]
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PMC. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]
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Delogu, G., et al. (2024). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. Virus Research, 349, 199432. [Link]
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Makhitha, K. M., et al. (2022). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Medicinal Chemistry, 13(8), 987-996. [Link]
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Shahar Yar, M., et al. (2009). Synthesis and evaluation of in vitro antiviral activity of 2-[3-(substituted phenyl)-4,5-dihydro-1H-5-pyrazolyl]benzofuran-3-yl chloride derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 949-956. [Link]
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Reddy, T. S., et al. (2013). Efficient synthesis of 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-dione as novel skeletons specifically for influenza virus type B inhibition. European Journal of Medicinal Chemistry, 69, 444-453. [Link]
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ResearchGate. (2023). Synthesis and in vitro Antimicrobial Screening of Benzofuran-3(2H)-one Linked Geminal bis 1,2,3-Triazole Hybrid Derivatives. [Link]
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ResearchGate. (2025). ChemInform Abstract: Synthesis of Functionalized Alkynes via Palladium-Catalyzed Sonogashira Reactions. [Link]
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NIH. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
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Synthesis of 5-Arylfuran derivatives in search of potential anti-viral agents. (2024). Journal of the Chemical Society of Pakistan, 46(1). [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. [Link]
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CNR-IRIS. (2012). Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionalization Methods. [Link]
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ResearchGate. (2020). Palladium‐Catalyzed Cascade Carbonylation/Heck Reaction/Esterification En Route to Benzofuran‐3(2H)‐One‐Containing γ‐Ketoesters. [Link]
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ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
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MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]
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Semantic Scholar. (2020). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. [Link]
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NIH. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
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Functionalization of the C5 Position of 3(2H)-Benzofuranone: A Detailed Guide for Researchers
Introduction: The Strategic Importance of the 3(2H)-Benzofuranone Scaffold and C5-Functionalization in Drug Discovery
The 3(2H)-benzofuranone core is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active molecules. Its inherent biological activities, spanning from antimicrobial and anti-inflammatory to anticancer and neuroprotective properties, have established it as a valuable scaffold in medicinal chemistry and drug development. The strategic functionalization of the benzofuranone ring system allows for the fine-tuning of its physicochemical properties and biological targets. Among the various positions on the aromatic ring, the C5 position is of particular interest for derivatization. Modifications at this site can significantly influence the molecule's interaction with biological targets, modulate its pharmacokinetic profile, and unlock novel therapeutic applications.
This comprehensive guide provides an in-depth exploration of the key synthetic methodologies for the functionalization of the C5 position of 3(2H)-benzofuranone. We will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols, and provide practical insights to empower researchers in their quest to synthesize novel and potent benzofuranone-based compounds.
I. Electrophilic Aromatic Substitution: A Classical Approach to C5-Functionalization
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and a primary strategy for introducing a variety of functional groups onto the benzene ring of the 3(2H)-benzofuranone scaffold. The regioselectivity of EAS reactions on this system is governed by the electronic nature of the substituents on both the benzene and the furanone rings.[1][2] The lactone moiety generally acts as a deactivating group, while the ether oxygen can influence the substitution pattern.
A. Nitration of 3(2H)-Benzofuranone at the C5 Position
The introduction of a nitro group at the C5 position is a valuable transformation, as the nitro group can serve as a versatile handle for further synthetic manipulations, such as reduction to an amine or participation in cross-coupling reactions.
The choice of nitrating agent and reaction conditions is critical to achieve regioselective nitration at the C5 position while minimizing the formation of other isomers and side products. A mixture of a nitrate salt and a strong acid is a common and effective nitrating system.
This protocol is based on the reported synthesis of 5-nitrobenzofuran-3(2H)-one.[3]
Materials:
-
3(2H)-Benzofuranone
-
Potassium Nitrate (KNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add 3(2H)-benzofuranone (1 equivalent).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid with constant stirring, ensuring the temperature remains below 10 °C.
-
Once the 3(2H)-benzofuranone has completely dissolved, add potassium nitrate (1.1 equivalents) portion-wise, maintaining the temperature at 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
The crude product, 5-nitrobenzofuran-3(2H)-one, can be purified by recrystallization from ethanol to afford the desired product.
Characterization Data for 5-Nitrobenzofuran-3(2H)-one:
| Compound | Molecular Formula | Molecular Weight | Appearance |
| 5-Nitrobenzofuran-3(2H)-one | C₈H₅NO₄ | 179.13 g/mol | Pale yellow solid |
Note: Specific spectral data (¹H NMR, ¹³C NMR, IR, MS) should be acquired and compared with literature values for confirmation.
II. Halogenation at the C5 Position
The introduction of a halogen atom (bromine or chlorine) at the C5 position provides a key handle for subsequent cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the synthesis of a wide range of C5-arylated, -alkenylated, and -aminated benzofuranones.
A. Bromination of 3(2H)-Benzofuranone
Direct bromination using molecular bromine in a suitable solvent is a common method for introducing a bromine atom onto the aromatic ring. The regioselectivity can be influenced by the solvent and the presence of a catalyst.
The use of a polar solvent like acetic acid can facilitate the electrophilic attack of bromine on the aromatic ring. Careful control of stoichiometry is necessary to favor mono-bromination.
While a specific protocol for the C5-bromination of the parent 3(2H)-benzofuranone was not explicitly found in the provided search results, the following is a representative procedure based on general knowledge of electrophilic aromatic bromination. This protocol should be optimized for the specific substrate.
Materials:
-
3(2H)-Benzofuranone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (for quenching)
-
Water
-
Suitable solvent for recrystallization (e.g., ethanol/water)
Procedure:
-
Dissolve 3(2H)-benzofuranone (1 equivalent) in glacial acetic acid in a round-bottom flask protected from light.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess bromine.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 5-bromo-3(2H)-benzofuranone by recrystallization or column chromatography.
III. Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions are powerful tools for the formation of carbon-carbon bonds on aromatic rings. Acylation introduces a ketone functionality, while alkylation introduces an alkyl group. These reactions typically employ a strong Lewis acid catalyst.
A. Friedel-Crafts Acylation at the C5 Position
The introduction of an acyl group at the C5 position can be a precursor to various other functionalities and is a key step in the synthesis of some biologically active molecules.[4]
The choice of Lewis acid (e.g., AlCl₃, FeCl₃) and acylating agent (acyl chloride or anhydride) is crucial. The reaction is often performed in a non-polar solvent to prevent complexation of the solvent with the Lewis acid. Anhydrous conditions are essential as Lewis acids are moisture-sensitive.[5][6]
This is a general protocol and the regioselectivity for the C5 position will depend on the specific substrate and reaction conditions. Optimization will be required.[5][7]
Materials:
-
3(2H)-Benzofuranone
-
Acyl chloride (e.g., Acetyl chloride) (1.1 equivalents)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Ice
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride under an inert atmosphere.
-
Add anhydrous DCM to create a suspension of the aluminum chloride.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the acyl chloride in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Stir the mixture for an additional 15-30 minutes to allow for the formation of the acylium ion complex.
-
Dissolve 3(2H)-benzofuranone (1 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the benzofuranone solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath.
-
Carefully quench the reaction by the dropwise addition of crushed ice, followed by 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
IV. Transition Metal-Catalyzed C-H Functionalization
Modern synthetic chemistry has seen the rise of transition metal-catalyzed C-H activation as a powerful and atom-economical method for forming new bonds. Palladium and rhodium catalysts have been particularly effective in this regard.
A. Palladium-Catalyzed C5-Arylation
Direct C-H arylation offers a more streamlined approach to C5-aryl benzofuranones compared to traditional cross-coupling reactions that require pre-halogenated substrates.
The choice of palladium catalyst, ligand, oxidant, and solvent are all critical parameters that influence the efficiency and regioselectivity of the C-H arylation. The directing group on the benzofuranone can also play a crucial role in determining the site of functionalization.
This protocol is based on general procedures for palladium-catalyzed C-H arylation of related heterocycles. The specific conditions will need to be optimized for 3(2H)-benzofuranone.
Materials:
-
5-Bromo-3(2H)-benzofuranone (if using a Suzuki-type coupling) or 3(2H)-benzofuranone (for direct C-H activation)
-
Arylboronic acid or other arylating agent
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if necessary, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
Procedure for Suzuki-Miyaura Coupling of 5-Bromo-3(2H)-benzofuranone: [8]
-
In a Schlenk tube, combine 5-bromo-3(2H)-benzofuranone (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture (e.g., toluene/water or dioxane/water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC analysis indicates completion.
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 5-aryl-3(2H)-benzofuranone.
B. Rhodium-Catalyzed C-H Functionalization
Rhodium catalysts are also highly effective for C-H activation and can offer complementary reactivity and selectivity to palladium catalysts.[9][10][11]
Rhodium-catalyzed C-H functionalization often proceeds through a concerted metalation-deprotonation (CMD) pathway, where a directing group on the substrate coordinates to the metal center and facilitates the cleavage of a nearby C-H bond.
Detailed protocols for the rhodium-catalyzed C5-H functionalization of 3(2H)-benzofuranone are still emerging in the literature. Researchers are encouraged to consult recent primary literature for the latest developments in this area.
Visualizing Reaction Pathways
Electrophilic Aromatic Substitution (Nitration)
Caption: General workflow for the nitration of 3(2H)-benzofuranone.
Palladium-Catalyzed Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Conclusion and Future Directions
The functionalization of the C5 position of 3(2H)-benzofuranone provides a powerful avenue for the development of novel therapeutic agents and chemical probes. While classical electrophilic aromatic substitution reactions remain valuable tools, the continued development of transition metal-catalyzed C-H functionalization methods promises more efficient and versatile strategies for accessing a wider range of C5-substituted benzofuranones. As our understanding of the factors controlling regioselectivity in these reactions deepens, we can expect the synthesis of complex and highly functionalized benzofuranone derivatives to become increasingly streamlined, accelerating the pace of drug discovery and development.
References
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A Practical Synthesis of (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, a Key Intermediate in the Preparation of Anti Arrhythmic Drug. Journal of Chemical Sciences, 124(5), 1077–1085. [Link]
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Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Research Article. [Link]
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Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Stack Exchange. [Link]
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Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. Antimicrobial Agents and Chemotherapy, 63(10), e00735-19. [Link]
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Synthesis and Reduction of 5-Halo- and 5-Nitro-1-(benzofuran-3-yl)-2-phenylethanones. ResearchGate. [Link]
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Second generation benzofuranone ring substituted noscapine analogs: Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 46(9), 4158–4166. [Link]
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Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. [Link]
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Introduction to regioselectivity in aromatic reactions. YouTube. [Link]
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Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. Frontiers in Chemistry, 12, 1366538. [Link]
-
Synthesis of 5-Aryl-3(2H)-furanones Using Intramolecular Cyclization of Sulfonium Salts. The Journal of Organic Chemistry, 83(22), 13834–13846. [Link]
-
Synthesis of 3-Arylbenzofuran-2-ylphosphines via Rhodium-Catalyzed Redox-Neutral C-H Activation and Their Applications in Palladium-Catalyzed Cross-Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 82(18), 9560–9569. [Link]
-
Synthetic methods of benzofuran-3(2H)-ones. ResearchGate. [Link]
-
Synthesis of 3-Arylbenzofuran-2-ylphosphines via Rhodium-Catalyzed Redox-Neutral C-H Activation and Their Applications in Palladium-Catalyzed Cross-Coupling of Aryl Chlorides. PubMed. [Link]
-
Flexible Synthesis of Benzofuranones. ChemistryViews. [Link]
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Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 22(10), 1649. [Link]
-
Studies on Synthesis of 3(2H)-Benzofuranone Derivatives. ResearchGate. [Link]
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3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 21(11), 1541. [Link]
-
Friedel Craft Acylation. Scribd. [Link]
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Synthesis of 3-Arylbenzofuran-2-ylphosphines via Rhodium-Catalyzed Redox-Neutral C-H Activation and Their Applications in Palladium-Catalyzed Cross-Coupling of Aryl Chlorides. ResearchGate. [Link]
-
Synthesis of benzofurans via Friedel–Crafts acylation. ResearchGate. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]
-
High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society, 143(32), 12753–12764. [Link]
-
REGIOSELECTIVITY IN ELECTROPHILIC AROMATIC SUBSTITUTION. YouTube. [Link]
-
Benzofuran systems. Regioselective bromination and some other reactions of 1‐(3‐benzofuranyl)‐2‐phenylethanones. Journal of Heterocyclic Chemistry, 35(6), 1501-1503. [Link]
-
Synthesis of benzofuran-3(2H)-ones containing alternative substitution patterns. ResearchGate. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7356. [Link]
-
Rhodium(III)-Catalyzed Triple Aryl/Alkenyl C−H Bond Activation of Aryl Enaminones to Access Naphtho[1,8-bc]pyrans. Organic Letters, 24(39), 7173–7178. [Link]
-
The Mechanism of Rhodium Catalyzed Allylic C–H Amination. ChemRxiv. [Link]
-
Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. Organic & Biomolecular Chemistry, 18(30), 5793-5803. [Link]
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis Utilizing 5-Iodo-3(2H)-benzofuranone
Introduction: The Strategic Importance of the 3(2H)-Benzofuranone Scaffold and Palladium Catalysis
The 3(2H)-benzofuranone core is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds with significant biological activities.[1][2][3][4][5] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antioxidant activities, making them highly attractive targets in medicinal chemistry and drug discovery.[1][2][6] The functionalization of the benzofuranone skeleton is therefore a critical endeavor for the development of novel therapeutic agents.
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[7][8][9] These transformations, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, provide a powerful toolkit for modifying aromatic and heteroaromatic systems.[7][8] The starting material, 5-Iodo-3(2H)-benzofuranone, is an ideal substrate for such reactions due to the high reactivity of the carbon-iodine bond in the canonical palladium-catalyzed catalytic cycle.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of palladium-catalyzed cross-coupling reactions for the synthesis of novel 5-substituted-3(2H)-benzofuranone derivatives. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.
The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle
The majority of palladium-catalyzed cross-coupling reactions proceed through a common mechanistic pathway involving a Pd(0)/Pd(II) catalytic cycle.[8][10][11] This cycle can be broken down into three fundamental elementary steps: oxidative addition, transmetalation (for coupling reactions like Suzuki, Sonogashira), and reductive elimination.
-
Oxidative Addition: The cycle initiates with the coordinatively unsaturated 14-electron Pd(0) species undergoing an oxidative addition with the aryl halide (in this case, this compound). This step involves the insertion of the palladium atom into the carbon-iodine bond, resulting in a square planar Pd(II) complex. This is often the rate-determining step of the catalytic cycle.[12]
-
Transmetalation: In reactions like the Suzuki-Miyaura coupling, the next step is transmetalation. Here, the organic group from an organometallic reagent (e.g., an organoboron compound) is transferred to the palladium center, displacing the halide.[9][11] This step often requires the presence of a base to activate the organometallic species.
-
Reductive Elimination: The final step is the reductive elimination of the two organic fragments from the palladium center.[9][10] This forms the new carbon-carbon bond in the desired product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Caption: A generalized palladium catalytic cycle for cross-coupling reactions.
Key Palladium-Catalyzed Reactions for Functionalizing this compound
The versatility of palladium catalysis allows for the introduction of a wide array of substituents at the 5-position of the benzofuranone core. Below are some of the most relevant coupling reactions.
| Reaction | Coupling Partner | Bond Formed | Typical Application |
| Suzuki-Miyaura Coupling | Boronic acids/esters | C-C (sp2-sp2) | Synthesis of biaryl and heteroaryl systems.[8][11][12] |
| Heck Reaction | Alkenes | C-C (sp2-sp2) | Vinylation of aryl halides.[13][14][15] |
| Sonogashira Coupling | Terminal alkynes | C-C (sp2-sp) | Synthesis of aryl-alkynes.[16][17][18] |
| Buchwald-Hartwig Amination | Amines | C-N | Arylation of amines.[19][20][21] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K3PO4) (3 equivalents)
-
Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K3PO4 (3.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh out Pd2(dba)3 (0.01 mmol, 9.2 mg) and XPhos (0.04 mmol, 19.1 mg). Add these to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 5-aryl-3(2H)-benzofuranone derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura synthesis.
The Critical Role of Ligands and Bases
The success of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of ligand and base.
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[10] Sterically hindered and electron-rich ligands, such as the biarylphosphines developed by Buchwald (e.g., XPhos, SPhos), have proven to be highly effective in promoting oxidative addition and reductive elimination, leading to higher yields and broader substrate scope.[10] For some reactions, N-heterocyclic carbenes (NHCs) have also emerged as powerful alternatives to phosphine ligands.
Bases: The base plays multiple roles in the catalytic cycle. In the Suzuki-Miyaura reaction, it is required to activate the boronic acid, facilitating transmetalation.[12][22] In the Buchwald-Hartwig amination, the base deprotonates the amine to form the more nucleophilic amide. Common bases include carbonates (K2CO3, Cs2CO3), phosphates (K3PO4), and alkoxides (NaOtBu, KOtBu). The choice of base can significantly impact the reaction rate and yield, and must be compatible with the functional groups present in the substrates.
Applications in Drug Discovery and Beyond
The ability to rapidly generate diverse libraries of 5-substituted-3(2H)-benzofuranones using these palladium-catalyzed methods is of immense value to drug discovery programs. By introducing a variety of aryl, vinyl, alkynyl, and amino substituents, researchers can systematically explore the structure-activity relationships (SAR) of this important scaffold. This can lead to the identification of new drug candidates with improved potency, selectivity, and pharmacokinetic properties for a range of diseases, including cancer and inflammatory disorders.[5][6] Beyond pharmaceuticals, these functionalized benzofuranones may also find applications in the development of organic materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes.
References
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.).
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6).
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. (n.d.).
- 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020, July 1).
- Cross-coupling reaction - Wikipedia. (n.d.).
- Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview - Benchchem. (n.d.).
- Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions - MDPI. (2022, November 11).
- Palladium Nanoparticles Catalyzed Synthesis of Benzofurans by a Domino Approach. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016, September 28).
- Sonogashira coupling - Wikipedia. (n.d.).
- Heck reaction - Wikipedia. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - NIH. (2024, November 6).
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Heck Reaction - Organic Chemistry Portal. (n.d.).
- Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones - PMC - NIH. (n.d.).
- Synthetic methods of benzofuran‐3(2H)‐ones. - ResearchGate. (n.d.).
- Application Notes and Protocols: Palladium-Catalyzed Amination of 2-Butyl-5-iodofuran - Benchchem. (n.d.).
- Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (n.d.).
- Buchwald-Hartwig amination - YouTube. (2023, March 6).
- Benzofuran-3(2H)-Ones Derivatives: Synthesis, Docking and Evaluation of Their in Vitro Anticancer Studies - ResearchGate. (2025, August 4).
- Palladium‐Catalyzed Cascade Carbonylation/Heck Reaction/Esterification En Route to Benzofuran‐3(2H)‐One‐Containing γ‐Ketoesters - ResearchGate. (n.d.).
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. (2022, April 28).
- Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones - Organic Chemistry Portal. (n.d.).
- A Simple and Efficient One-Pot Synthesis of Substituted Benzo[b]furans by Sonogashira Coupling-5-endo-dig Cyclization Catalyzed by Palladium Nanoparticles in Water Under Ligand- and Copper-Free Aerobic Conditions - ResearchGate. (2025, August 6).
- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
- Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021, March 20).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016, March 10).
- Palladium Nanoparticles Catalyzed Synthesis of Benzofurans by a Domino Approach. (n.d.).
- Brasil - Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives - SciELO. (2010, May 11).
- Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC - NIH. (2018, September 25).
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Troubleshooting & Optimization
low yield in 5-Iodo-3(2H)-benzofuranone synthesis troubleshooting
Welcome to the technical support center for the synthesis of 5-Iodo-3(2H)-benzofuranone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yields and obtain high-purity products.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and direct approach to synthesizing this compound is through the intramolecular cyclization of a substituted phenoxyacetic acid. A plausible route involves the cyclization of (4-iodo-2-carboxymethoxyphenyl)acetic acid or a related precursor. Alternative strategies might involve the direct iodination of 3(2H)-benzofuranone, though this can sometimes lead to regioselectivity issues and lower yields.
Q2: My overall yield for this compound is consistently low. What are the most likely general areas to investigate?
Low yields in this synthesis can typically be attributed to one or more of the following factors:
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction.
-
Reaction Conditions: Suboptimal temperature, reaction time, or choice of catalyst and solvent can significantly impact the efficiency of the cyclization and/or iodination steps.
-
Side Reactions: The formation of undesired byproducts can consume starting materials and complicate purification.
-
Product Instability: The product itself might be susceptible to degradation under the reaction or workup conditions.
-
Inefficient Purification: Significant loss of product during extraction, chromatography, or recrystallization.
Q3: How can I monitor the progress of my reaction effectively?
Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. Use a suitable solvent system to achieve good separation between your starting material, product, and any potential byproducts. Visualizing the spots under UV light and/or with a staining agent like potassium permanganate can provide a clear picture of the reaction's status. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.[1]
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section provides a detailed, question-and-answer-based guide to troubleshoot specific issues you may encounter during the synthesis of this compound.
Category 1: Issues with Starting Materials and Reagents
Q1.1: I suspect my starting material, 3(2H)-benzofuranone, is impure. How can I confirm this and what are the consequences?
Answer: The purity of the starting 3(2H)-benzofuranone is critical. Impurities can inhibit the catalyst, lead to side reactions, or be difficult to separate from the final product.
-
How to Confirm Purity:
-
Melting Point: Compare the melting point of your starting material to the literature value. A broad or depressed melting point suggests impurities.
-
NMR Spectroscopy: ¹H and ¹³C NMR are excellent for identifying organic impurities.
-
TLC/GC-MS: These techniques can reveal the presence of multiple components.
-
-
Consequences of Impurities:
-
Lower Yield: Impurities can interfere with the desired reaction pathway.
-
Difficult Purification: Co-eluting impurities can make column chromatography challenging.
-
-
Solution:
-
Purify the 3(2H)-benzofuranone before use, for instance by recrystallization or column chromatography.
-
Q1.2: My iodinating agent (e.g., N-Iodosuccinimide) seems to be underperforming. Could this be the cause of low yield?
Answer: Yes, the activity of the iodinating agent is crucial. N-Iodosuccinimide (NIS) is a common choice for such reactions.[2][3]
-
Potential Issues:
-
Decomposition: NIS can decompose over time, especially if not stored properly (cool, dry, and dark conditions).
-
Moisture: The presence of water can affect the reactivity of many iodinating agents.
-
-
Troubleshooting Steps:
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the iodinating agent.
-
Check for Decomposition: A change in color (e.g., darkening) can indicate decomposition.
-
Ensure Anhydrous Conditions: Dry your solvents and glassware thoroughly before the reaction.
-
Category 2: Reaction Condition Optimization
Q2.1: My reaction seems to stall, with a significant amount of starting material remaining even after extended reaction times. What should I investigate?
Answer: An incomplete reaction is a common cause of low yields. Several factors could be at play:
-
Insufficient Catalyst/Reagent:
-
Catalyst Loading: If using a catalyst, ensure the loading is appropriate. For some reactions, a higher catalyst loading might be necessary.
-
Stoichiometry: Double-check the molar ratios of your reactants. An excess of one reactant may be required to drive the reaction to completion.
-
-
Suboptimal Temperature:
-
Too Low: The reaction may not have enough energy to overcome the activation barrier. Consider increasing the temperature incrementally.
-
Too High: This could lead to decomposition of the starting material, product, or reagents. Microwave-assisted synthesis can sometimes offer better control over heating and shorter reaction times.[4]
-
-
Solvent Effects:
-
The choice of solvent can significantly influence reaction rates and outcomes. If the reaction is sluggish, consider switching to a different solvent with a higher boiling point or different polarity.
-
Q2.2: I am observing the formation of multiple unidentified spots on my TLC plate, suggesting side reactions. What are the likely side products and how can I minimize them?
Answer: The formation of side products is a major contributor to low yields.
-
Potential Side Reactions:
-
Over-iodination: Introduction of a second iodine atom onto the aromatic ring.
-
Polymerization/Degradation: Benzofuranones can be unstable under certain conditions, leading to the formation of polymeric materials or degradation products.[5]
-
Ring Opening: The lactone ring of the benzofuranone could potentially be opened under harsh acidic or basic conditions.
-
-
Strategies for Minimization:
-
Control Stoichiometry: Use a precise amount of the iodinating agent to avoid over-iodination. Adding the iodinating agent portion-wise can also help.[1]
-
Optimize Temperature and Reaction Time: Lowering the reaction temperature or shortening the reaction time may suppress side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side products.
-
Category 3: Product Isolation and Purification
Q3.1: I seem to be losing a significant amount of my product during the workup and purification steps. What are some best practices to minimize these losses?
Answer: Product loss during isolation is a frequent and often underestimated problem.
-
Workup:
-
Extraction: Ensure you are using the optimal organic solvent for extraction and perform multiple extractions to maximize recovery from the aqueous layer.
-
Washing: Be mindful of the pH during aqueous washes. The product may have some solubility in acidic or basic solutions.
-
-
Purification:
-
Column Chromatography:
-
Choose the right silica gel and solvent system to achieve good separation.
-
Avoid overloading the column.
-
Dry loading the crude product onto silica can sometimes improve resolution and reduce streaking.
-
-
Recrystallization:
-
Select a suitable solvent or solvent pair where the product has high solubility at high temperatures and low solubility at low temperatures.
-
Minimize the amount of solvent used to avoid leaving a significant amount of product in the mother liquor.
-
Cool the solution slowly to encourage the formation of pure crystals.
-
-
Experimental Protocols & Data
Illustrative Synthesis Protocol for this compound
This is a generalized protocol and may require optimization for your specific setup.
-
Reaction Setup: To a solution of 3(2H)-benzofuranone (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere, add the iodinating agent (e.g., N-Iodosuccinimide, 1.1 eq).
-
Catalyst Addition: If required, add a catalyst (e.g., a Lewis acid or a protic acid) at the appropriate temperature.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor the progress by TLC.
-
Workup: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated sodium thiosulfate solution to remove excess iodine). Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.
Table 1: Key Parameters for Optimization
| Parameter | Initial Condition | Troubleshooting Action | Rationale |
| Temperature | Room Temperature | Increase to 40-60 °C | To overcome the activation energy barrier. |
| Solvent | Dichloromethane | Switch to Acetonitrile or DMF | To improve solubility or increase the reaction rate. |
| Iodinating Agent | 1.1 eq NIS | Use 1.05 eq or add portion-wise | To minimize over-iodination. |
| Catalyst | None | Add a catalytic amount of TFA or AlCl₃ | To activate the substrate or iodinating agent.[6] |
Visualizing the Process
Reaction Mechanism
Caption: Proposed mechanism for the iodination of 3(2H)-benzofuranone.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
References
-
Synthesis of Benzofuran-3(2H)-ones. Organic Chemistry Portal. [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University. [Link]
-
5-Iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. National Center for Biotechnology Information. [Link]
-
Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. ResearchGate. [Link]
-
Studies on Synthesis of 3(2H)-Benzofuranone Derivatives. ResearchGate. [Link]
-
Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. MDPI. [Link]
-
2-(4-Fluorophenyl)-5-iodo-3-phenylsulfinyl-1-benzofuran. National Center for Biotechnology Information. [Link]
-
5-Iodo-2,7-dimethyl-3-(4-methylphenylsulfonyl)-1-benzofuran. National Center for Biotechnology Information. [Link]
-
Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online. [Link]
-
Flexible Synthesis of Benzofuranones. ChemistryViews. [Link]
-
Synthesis of Benzofurans. Organic Chemistry Portal. [Link]
-
Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online. [Link]
- The preparation method of benzofuranone derivative.
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Center for Biotechnology Information. [Link]
-
2-(4-Fluorophenyl)-5-iodo-3-isopropylsulfinyl-1-benzofuran. National Center for Biotechnology Information. [Link]
-
Synthetic methods of benzofuran‐3(2H)‐ones. ResearchGate. [Link]
-
Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. National Center for Biotechnology Information. [Link]
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Technical Support Center: Purification of Iodinated Benzofuranones
Introduction: The Unique Purification Challenge of Iodinated Benzofuranones
Iodinated benzofuranones are a critical class of heterocyclic compounds, serving as key intermediates in the synthesis of pharmaceuticals and biologically active molecules.[1][2] Their utility is often predicated on the presence of the iodine atom, which provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build molecular complexity.[3] However, the very characteristics that make these molecules useful also present significant purification challenges.
The primary difficulty stems from the inherent lability of the carbon-iodine (C-I) bond. Compared to other carbon-halogen bonds, the C-I bond is weaker and more susceptible to cleavage under various conditions, including exposure to heat, light, or even certain chromatographic media.[4][5] This can lead to deiodination, resulting in the formation of the parent benzofuranone as a major impurity that is often difficult to separate from the desired product.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate these challenges. We will explore the common impurities, detail robust purification protocols, and offer a troubleshooting guide in a question-and-answer format to address specific issues encountered during experimental work.
Understanding the Impurities: Origins and Identification
Effective purification begins with understanding what you are trying to remove. In the context of iodinated benzofuranones, impurities typically arise from three main sources: the initial iodination reaction, subsequent degradation, and regioisomeric ambiguity.
-
Incomplete Reaction: Unreacted benzofuranone starting material.
-
Reaction Byproducts: Residual iodinating reagents (e.g., N-Iodosuccinimide (NIS), I2) and their non-iodinated counterparts (e.g., succinimide).[6][7]
-
Degradation Products: The most common is the deiodinated parent benzofuranone, formed via C-I bond cleavage. This process can be accelerated by light, heat, or trace acids/metals.[4][8]
-
Regioisomers: Depending on the substitution pattern of the starting benzofuranone, electrophilic iodination can sometimes yield a mixture of isomers, which may have very similar chromatographic behavior.[9]
Workflow for Identifying and Mitigating Impurities
The following diagram outlines a logical workflow for approaching the purification of a crude iodinated benzofuranone product.
Caption: Decision workflow for purification strategy.
Purification Methodologies: Protocols and Best Practices
The choice of purification method is critical and depends on the specific properties of the compound and its impurities.
Flash Column Chromatography
This is the most common method for purifying organic compounds. However, for sensitive iodinated benzofuranones, special precautions are necessary to prevent on-column degradation.
Key Considerations:
-
Stationary Phase: Standard silica gel is acidic and can promote deiodination. If instability is observed, consider using deactivated (neutral) silica gel, which can be prepared by flushing the column with a solvent mixture containing a small amount of a neutralising agent like triethylamine (e.g., 0.5-1%) before loading the sample.[10]
-
Solvent System: Use non-polar solvent systems where possible (e.g., Hexane/Ethyl Acetate, Hexane/Dichloromethane). Avoid highly polar or protic solvents like methanol, which can accelerate degradation.
-
Light Protection: The C-I bond can be photolabile.[8] It is highly recommended to wrap the glass column in aluminum foil to protect the compound from light during the entire purification process.
Step-by-Step Protocol for Light-Sensitive Flash Chromatography:
-
Select Solvent System: Determine an appropriate solvent system using Thin Layer Chromatography (TLC) that gives the desired product an Rf value between 0.2 and 0.4.
-
Pack the Column: Pack the column with silica gel as a slurry in the initial, low-polarity eluent. If deactivation is needed, pre-elute the packed column with 2-3 column volumes of your eluent containing 0.5% triethylamine.
-
Protect from Light: Wrap the entire glass portion of the column securely with aluminum foil.
-
Load the Sample: Adsorb the crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of a non-polar solvent (e.g., dichloromethane) for wet loading.
-
Elute and Collect: Run the column, gradually increasing the polarity of the mobile phase. Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions and concentrate them under reduced pressure, preferably at a low temperature (<30°C).
Recrystallization
Recrystallization is an excellent and often overlooked method for obtaining highly pure crystalline solids.[11][12] It is particularly effective if the main impurity (e.g., the deiodinated analog) has significantly different solubility characteristics.
Key Considerations:
-
Solvent Choice: The ideal solvent is one in which the iodinated benzofuranone is sparingly soluble at room temperature but highly soluble when hot.[13] The impurities should either be completely soluble or completely insoluble at all temperatures.
-
Cooling Rate: A slow cooling process is crucial for the formation of pure, well-defined crystals. Rapid cooling can cause impurities to become trapped in the crystal lattice.[12]
Step-by-Step Protocol for Recrystallization:
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to find a suitable one. A mixed solvent system (e.g., Ethanol/Water, Toluene/Hexane) can also be effective.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to the crude solid until it just dissolves completely.[13]
-
Decolorization (Optional): If the solution is colored by high molecular weight impurities, you can add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[11]
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any surface impurities.[11]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For extremely challenging separations where compounds have nearly identical polarities (e.g., regioisomers), preparative HPLC is the most powerful tool.[14][15] It offers significantly higher resolution than standard flash chromatography.
Key Considerations:
-
Method Development: An analytical HPLC method must be developed first to determine the optimal mobile phase and stationary phase for the separation.[14]
-
Loading: Overloading the column can compromise separation quality. The sample should be dissolved in a solvent that is weak or identical to the initial mobile phase to ensure good peak shape.[16]
-
Solvent Purity: Use high-purity HPLC-grade solvents to avoid introducing impurities.
Troubleshooting Guide & FAQs
This section addresses common problems in a direct question-and-answer format.
Troubleshooting Common Purification Issues
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) |
| A new, less polar spot appears on TLC after running a silica column. | On-column deiodination due to acidic silica. | 1. Deactivate Silica: Pre-treat the column with a solvent containing 0.5-1% triethylamine.[10] 2. Change Stationary Phase: Use neutral alumina or consider reversed-phase chromatography. |
| Product yield is very low, and a significant amount of starting material is recovered. | Incomplete reaction during synthesis. | Re-subject the recovered starting material to the reaction conditions or optimize the initial synthesis. |
| The purified product is a pale yellow/brown oil but should be a white solid. | Presence of colored impurities or trace degradation. Light exposure. | 1. Recrystallize: Attempt recrystallization, possibly with the aid of activated charcoal to remove colored impurities. 2. Protect from Light: Store the compound in an amber vial and minimize light exposure during workup and storage.[8] |
| NMR analysis shows clean product, but a small peak corresponding to the deiodinated analog is present. | The deiodinated impurity co-eluted with the product. | 1. Re-purify: Use a shallower gradient in flash chromatography. 2. Switch Methods: If co-elution persists, recrystallization or preparative HPLC may be necessary for complete separation.[15] |
| Recrystallization fails; the compound "oils out" instead of forming crystals. | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | 1. Change Solvent: Choose a lower-boiling point solvent. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| My compound streaks badly on the TLC plate and column. | The compound may be too polar for the chosen system or interacting strongly with the silica. | 1. Adjust Mobile Phase: Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. 2. Check Solubility: Ensure the compound is fully dissolved before loading. |
Frequently Asked Questions (FAQs)
Q1: My iodinated benzofuranone decomposes even when stored in the freezer. How can I improve its stability? A1: Stability is a significant concern. The C-I bond is susceptible to degradation, which can be initiated by light or trace acid.[4][8]
-
Purity is Key: First, ensure the compound is highly pure. Residual acids from the synthesis or purification can catalyze decomposition.
-
Storage Conditions: Store the solid compound in an amber vial under an inert atmosphere (argon or nitrogen) at -20°C. Storing it as a solution is generally not recommended for long periods.
-
Free Radical Inhibitor: For particularly unstable compounds, adding a trace amount of a radical inhibitor like BHT (Butylated hydroxytoluene) can sometimes help, though this should be tested on a small scale.
Q2: I can't separate my desired product from the deiodinated impurity using flash chromatography. What should I do next? A2: This is a classic challenge due to the similar polarity of the two compounds.
-
Optimize Chromatography: Try using a very long column and an extremely shallow solvent gradient. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/hexane system can alter selectivity enough to achieve separation.
-
Recrystallization: This should be your next step. The packing efficiency of the iodinated compound in a crystal lattice is often significantly different from its non-iodinated counterpart, allowing for excellent separation.[17]
-
Preparative HPLC: If all else fails, preparative HPLC is the definitive method for separating closely related compounds.[14][18]
Q3: Can I use reversed-phase chromatography for purification? A3: Yes, reversed-phase (C18) chromatography can be an excellent alternative, especially if your compound is unstable on silica. The separation mechanism is based on hydrophobicity. Since iodine is large and lipophilic, the iodinated benzofuranone will typically be retained longer on a C18 column than its deiodinated analog when using a mobile phase like acetonitrile/water or methanol/water. This reversal of elution order can be highly effective.
Degradation Pathway Visualization
The primary degradation pathway of concern is reductive deiodination. This can be triggered by various initiators.
Caption: Common degradation pathway via radical deiodination.
References
-
Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Available at: [Link]
-
Teledyne LABS. The Power of Preparative HPLC Systems. Available at: [Link]
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Agilent Technologies. (2020). Organic Phase Injection of Highly Concentrated Samples in Preparative HPLC. Technical Overview. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
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University of California, Los Angeles (UCLA) Chemistry. Recrystallization. Available at: [Link]
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Pharmaffiliates. Benzofuran-impurities. Available at: [Link]
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ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
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Research Journal of Pharmacy and Technology. (2019). Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract. Available at: [Link]
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Chemistry LibreTexts. (2021). 2.1: Recrystallization. Available at: [Link]
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University of Alberta, Department of Chemistry. Organic Laboratory Techniques: Recrystallisation. Available at: [Link]
-
University of Massachusetts Lowell, Department of Chemistry. Recrystallization1. Available at: [Link]
-
ResearchGate. (2008). Synthesis of 3-iodobenzofurans. Scientific Diagram. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
ResearchGate. (2023). Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC). Request PDF. Available at: [Link]
-
Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online. Available at: [Link]
-
Nature Protocols. (2016). Photo-induced iodination of aryl halides under very mild conditions. Available at: [Link]
-
Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Available at: [Link]
-
ResearchGate. (2017). Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances. Available at: [Link]
-
Phenomenex. Troubleshooting Guide. Available at: [Link]
-
Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. Available at: [Link]
-
Reddit. (2024). Spontaneous aryl iodide deiodination upon heating. r/Chempros. Available at: [Link]
-
MDPI. (2024). Iodine-Catalyzed Cascade Annulation of 4-Hydroxycoumarins with Aurones: Access to Spirocyclic Benzofuran–Furocoumarins. Available at: [Link]
-
PubMed. (2014). Iodination and stability of somatostatin analogues: comparison of iodination techniques. A practical overview. Available at: [Link]
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Nasiri, M. A., et al. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. Available at: [Link]
-
PubMed. (2016). Photo-induced iodination of aryl halides under very mild conditions. Available at: [Link]
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MDPI. (2023). Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. Available at: [Link]
- Google Patents. (2017). CN106336388A - Synthetic method of benzofuran-2(3H)-one.
-
YouTube. (2025). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Available at: [Link]
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National Center for Biotechnology Information (PMC). (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Available at: [Link]
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ResearchGate. (2016). (a) Previous methods of preparing aryl iodides from aryl bromides. (b).... Available at: [Link]
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RSC Publishing. (2024). In vivo stability of 211At-radiopharmaceuticals: on the impact of halogen bond formation. Available at: [Link]
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RSC Publishing. (2024). In vivo stability of 211At-radiopharmaceuticals: on the impact of halogen bond formation. Available at: [Link]
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PubMed. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Available at: [Link]
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PubMed. (2021). Current trends and challenges in the downstream purification of bispecific antibodies. Available at: [Link]
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PubMed. (1982). Iodination of beta-melanotropin. Time course analysis of reaction mixtures by high pressure liquid chromatography and characterization of biologically active mono- and diiodo-beta-melanotropin. Available at: [Link]
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Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 5-Iodo-3(2H)-benzofuranone
Welcome to the dedicated technical support guide for researchers, medicinal chemists, and process development scientists working on the palladium-catalyzed cross-coupling of 5-Iodo-3(2H)-benzofuranone. This versatile building block is a key intermediate for accessing a diverse range of pharmacologically relevant scaffolds. However, its unique electronic and structural features—namely, the electron-withdrawing nature of the lactone carbonyl and the potential for base-sensitivity—can present specific challenges during reaction optimization.
This guide is structured to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. We will move from frequently asked questions to in-depth troubleshooting guides for the most common cross-coupling reactions.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and reactivity of this compound in palladium-catalyzed reactions.
Q1: Why is my reaction with this compound sluggish compared to other aryl iodides?
A1: The benzofuranone core, specifically the lactone carbonyl group, exerts an electron-withdrawing effect on the aromatic ring. While this can facilitate the initial oxidative addition of the C-I bond to the Pd(0) center, a crucial step in the catalytic cycle, it can also impact subsequent steps.[1] The overall electron-deficient nature of the resulting organopalladium intermediate can influence the rates of transmetalation and reductive elimination. Furthermore, the choice of ligand is critical; ligands that are too electron-poor may not sufficiently stabilize the catalytic species, while ligands that are too bulky may be sterically incompatible.
Q2: I'm observing significant amounts of dehalogenated starting material (3(2H)-benzofuranone). What is the likely cause?
A2: The formation of the hydrodehalogenated byproduct is a common side reaction in palladium-catalyzed couplings and can arise from several pathways.[2] One possibility is a competing reaction with trace moisture or other proton sources in your reaction mixture. Another potential cause, particularly with certain bases or at elevated temperatures, is the β-hydride elimination from certain organopalladium intermediates, although this is less common with aryl substrates. Careful control of the inert atmosphere, use of anhydrous solvents, and selection of an appropriate base are crucial to minimize this side reaction.
Q3: Is the 3(2H)-benzofuranone core stable to the basic conditions of most cross-coupling reactions?
A3: The lactone functionality in this compound can be sensitive to strong bases, potentially leading to hydrolysis or other decomposition pathways, especially at elevated temperatures.[3][4] Therefore, the choice of base is a critical parameter to screen. While strong bases like sodium tert-butoxide are common in many cross-coupling reactions, they may be too harsh for this substrate. Milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often better starting points.[2][5] If a stronger base is required for catalytic turnover, careful optimization of reaction temperature and time is necessary.
Q4: Can I use the same ligand for Suzuki, Heck, and Buchwald-Hartwig reactions with this substrate?
A4: While some ligands show broad utility, it is highly unlikely that a single ligand will be optimal for all types of cross-coupling reactions with this substrate. The ideal ligand must balance steric bulk and electronic properties to facilitate each step of the specific catalytic cycle. For instance, the bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) that are highly effective for Suzuki and Buchwald-Hartwig aminations may not be the best choice for a Heck reaction, where simpler phosphines like triphenylphosphine (PPh₃) or tri-o-tolylphosphine are often employed.[2][6] It is always recommended to perform a ligand screen for each new transformation.
Part 2: Reaction-Specific Troubleshooting Guides
This section provides detailed, logic-driven troubleshooting for common issues encountered during specific cross-coupling reactions of this compound.
A. Suzuki-Miyaura Coupling: Low Yield or No Reaction
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, achieving high yields with this compound requires careful optimization.
-
Reagent Integrity: Have you confirmed the purity and activity of your boronic acid/ester, palladium catalyst, and base? Boronic acids are known to degrade over time.[7]
-
Inert Atmosphere: Was the reaction set up under strictly anhydrous and oxygen-free conditions? Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[8]
-
Solvent Choice: Is your solvent properly degassed and anhydrous? Common solvents include dioxane/water or toluene/water mixtures.[8]
If the initial checks do not resolve the issue, follow this systematic optimization workflow.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Palladium Source | XPhos Pd G3 (2 mol%) | Pre-activated catalysts ensure efficient generation of the active Pd(0) species.[2] |
| Ligand | XPhos (included in precatalyst) | Bulky, electron-rich ligands are often effective for coupling with electron-deficient aryl halides.[5][9] |
| Base | K₃PO₄ (2.0-3.0 equiv.) | A moderately strong, non-nucleophilic base that is often effective and less likely to cause lactone degradation compared to alkoxides.[10] |
| Solvent | Dioxane/H₂O (4:1) or 2-MeTHF/H₂O (9:1) | Aqueous mixtures are standard for Suzuki couplings. 2-MeTHF is a greener alternative to dioxane.[5] |
| Temperature | 80-100 °C | A good starting range to balance reaction rate with substrate stability. |
B. Buchwald-Hartwig Amination: Incomplete Conversion & Side Products
The Buchwald-Hartwig amination is the go-to method for forming C-N bonds. With this compound, success hinges on navigating the potential for catalyst inhibition and base sensitivity.
-
Problem: The reaction stalls at partial conversion.
-
Probable Cause: Catalyst deactivation. The amine substrate or product can sometimes coordinate too strongly to the palladium center, inhibiting catalytic turnover. Additionally, the iodide generated during the reaction can have an inhibitory effect.[11]
-
Solution:
-
Ligand Choice: Employ a ligand from the Buchwald biarylphosphine family that is known to resist catalyst deactivation. For primary amines, BrettPhos is a good starting point, while RuPhos is often effective for secondary amines.[2]
-
Base Selection: The choice of base can influence the catalyst's resting state. While NaOtBu is common, consider screening Cs₂CO₃ or LHMDS, which can offer different reactivity profiles and may be milder on the substrate.[2][12]
-
Precatalyst: Use a palladacycle precatalyst (e.g., RuPhos Pd G3) for clean and efficient generation of the active catalyst.[11]
-
-
-
Problem: Formation of hydrodehalogenation and/or amine homocoupling byproducts.
-
Probable Cause: These side reactions can be promoted by overly high temperatures or an imbalance in the catalytic cycle.[2]
-
Solution:
-
Temperature Control: Start at a moderate temperature (e.g., 90-100 °C) and only increase if the reaction is clean but slow.
-
Catalyst Loading: Sometimes, lowering the catalyst loading can reduce the rate of side reactions relative to the desired product formation.
-
Solvent: Ensure the use of a dry, non-protic solvent like toluene or dioxane.
-
-
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv.), the appropriate palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried reaction vial.
-
Reagent Addition: Add anhydrous, degassed toluene or dioxane. Then, add the amine (1.1-1.2 equiv.).
-
Reaction: Seal the vial and heat the reaction mixture with vigorous stirring at 80-110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and carefully quench with water or a saturated aqueous solution of NH₄Cl. Extract, dry the organic layer, and purify by column chromatography.[6]
C. Heck & Sonogashira Couplings: A Note on Optimization
-
Heck Coupling: The reaction of this compound with alkenes typically requires phosphine-free conditions or the use of simple phosphine ligands like PPh₃ or P(o-tol)₃.[13] Common bases include triethylamine (Et₃N) or K₂CO₃ in a polar aprotic solvent like DMF or NMP. If low yields are observed, consider adding a phase-transfer catalyst like TBAB (tetrabutylammonium bromide).
-
Sonogashira Coupling: This coupling with terminal alkynes is generally robust. A standard catalyst system of PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (CuI) in the presence of an amine base (e.g., Et₃N or diisopropylamine) is a reliable starting point.[6] Given the electron-deficient nature of the substrate, these reactions may proceed efficiently even at room temperature. If the reaction is sluggish, gentle heating to 40-60 °C is recommended.
Part 3: Data Summary Tables
The following tables provide recommended starting points for catalyst, ligand, and base combinations for various cross-coupling reactions with this compound. Note: These are starting points and may require further optimization.
Table 1: Recommended Ligands for Different Coupling Partners
| Coupling Partner | Recommended Ligand Class | Specific Examples | Rationale |
| Aryl/Heteroaryl Boronic Acids | Bulky Biaryl Monophosphines | XPhos, SPhos, RuPhos | Excellent for promoting reductive elimination and stabilizing the catalyst.[5][9] |
| Primary/Secondary Amines | Bulky Biaryl Monophosphines | BrettPhos, RuPhos, tBuXPhos | Designed to prevent catalyst deactivation by N-containing substrates/products.[2][14] |
| Terminal Alkynes | Simple Monodentate Phosphines | PPh₃, P(t-Bu)₃ | Often sufficient for the robust Sonogashira coupling; bulky phosphines can sometimes be detrimental.[6] |
| Alkenes | Simple Monodentate Phosphines or Ligandless | PPh₃, P(o-tol)₃ | Standard for Heck reactions; bulky ligands can hinder olefin coordination.[13] |
| Organostannanes | Simple Monodentate Phosphines | PPh₃, AsPh₃ | The Stille reaction is often tolerant of various ligands, with PPh₃ being a common starting point.[15] |
Table 2: Base Selection Guide
| Base | Strength | Common Use Cases | Considerations for this compound |
| NaOtBu, KOtBu | Strong | Buchwald-Hartwig, some Suzuki | High reactivity but potential for lactone decomposition. Use with caution at lower temperatures.[12] |
| LHMDS, KHMDS | Strong | Buchwald-Hartwig | Good for substrates with acidic protons, but also a strong base.[2] |
| K₃PO₄, Cs₂CO₃ | Moderate | Suzuki, Sonogashira, Heck | Generally a safer choice to avoid substrate degradation. Often provides a good balance of reactivity and functional group tolerance.[5][10] |
| K₂CO₃, Na₂CO₃ | Weak-Moderate | Suzuki, Heck | Good for robust reactions where a strong base is not required. Often used in aqueous solvent mixtures.[5] |
| Et₃N, DIPEA | Weak (Organic) | Sonogashira, Heck | Acts as both a base and a solvent in some cases. Generally well-tolerated by the substrate. |
Part 4: Visualizing the Catalytic Cycle and Troubleshooting Logic
Understanding the fundamental steps of the catalytic cycle is key to rational troubleshooting.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
This guide provides a framework for approaching the optimization of palladium-catalyzed cross-coupling reactions with this compound. By understanding the substrate's unique properties and applying a systematic, logic-driven approach to troubleshooting, you can significantly increase your success rate in synthesizing these valuable compounds.
References
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society. (2023). Available from: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. (2018). Available from: [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. (2019). Available from: [Link]
-
Catalyzed and Ligand-enabled C(sp3)–H Lactonization in Aliphatic Carboxylic Acid. ACS Catalysis. Available from: [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. (2023). Available from: [Link]
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. PubMed. Available from: [Link]
-
One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. NIH. (2024). Available from: [Link]
-
The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society. Available from: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. (2024). Available from: [Link]
-
Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. PubMed. (2023). Available from: [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PubMed Central. (2026). Available from: [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. (2022). Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2019). Available from: [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. (2021). Available from: [Link]
-
Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE). ResearchGate. (2025). Available from: [Link]
-
Challenging cross couplings, in water, aided by in-situ iodination of (hetero)aromatic bromides. ResearchGate. (2023). Available from: [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available from: [Link]
-
Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. (2026). Available from: [Link]
-
Cross-coupling reaction. Wikipedia. Available from: [Link]
-
The role of reversible oxidative addition in selective palladium(0)-catalyzed intramolecular cross-couplings of polyhalogenated substrates: synthesis of brominated indoles. PubMed. (2010). Available from: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Available from: [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC. Available from: [Link]
-
Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. SciSpace. Available from: [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available from: [Link]
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Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. (2021). Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). Available from: [Link]
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Synthetic methods of benzofuran‐3(2H)‐ones. ResearchGate. Available from: [Link]
-
The Mechanisms of the Stille Reaction. University of Windsor. Available from: [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC. (2018). Available from: [Link]
-
Synthesis of dithienofurans via cascade copper catalysed dual C–S coupling and ring closure reactions under mild conditions. PMC. (2021). Available from: [Link]
-
The Intramolecular Heck Reaction. Macmillan Group. (2004). Available from: [Link]
-
Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. MDPI. Available from: [Link]
-
Heck Reaction. Chemistry LibreTexts. (2023). Available from: [Link]
-
Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis. Beilstein Journals. Available from: [Link]
-
Fundamental Palladium Catalyzed Oxidative Addition Reactions. VU Research Portal. (2023). Available from: [Link]
-
Selected biologically active benzofuran‐3(2H)‐ones. ResearchGate. Available from: [Link]
-
Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. ResearchGate. (2013). Available from: [Link]
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- 15. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Iodo-3(2H)-benzofuranone
Welcome to the technical support guide for the synthesis of 5-Iodo-3(2H)-benzofuranone. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth, mechanistically-grounded solutions in a direct question-and-answer format. Our goal is to move beyond simple protocols and empower you with the causal understanding needed to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound, and where are the critical steps for side reactions?
The most prevalent and direct approach involves a two-stage process: first, the synthesis of the 3(2H)-benzofuranone core, followed by electrophilic iodination. Each stage presents unique challenges.
-
Formation of 3(2H)-Benzofuranone: This is typically achieved via an intramolecular Friedel-Crafts type cyclization of a precursor like phenoxyacetic acid, often using a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.[1][2] Impurities in the starting material or incomplete cyclization can carry over, complicating the subsequent iodination and purification steps.
-
Electrophilic Iodination: The 3(2H)-benzofuranone is then subjected to electrophilic aromatic substitution to install the iodine atom at the C5 position. This step is the primary source of side reactions, as the benzofuranone ring system has multiple potential sites for electrophilic attack.
The overall workflow and critical points for side product formation are illustrated below.
Caption: General synthesis workflow for this compound.
Troubleshooting Guide: Electrophilic Iodination Stage
Q2: My TLC shows multiple spots after the iodination reaction. What are the likely byproducts?
This is the most common issue. The benzofuranone scaffold has several positions susceptible to electrophilic attack, leading to a mixture of products. The primary side reactions are poly-iodination and incorrect regiochemistry.
Potential Side Products:
-
5,7-Diiodo-3(2H)-benzofuranone: The C7 position is also activated towards electrophilic substitution. The introduction of an iodine atom at C5 is only moderately deactivating, so over-iodination is a significant risk, especially with excess iodinating agent or prolonged reaction times.
-
7-Iodo-3(2H)-benzofuranone: While C5 is generally the preferred site due to electronic and steric factors, some formation of the 7-iodo isomer can occur, particularly under harsh conditions.
-
2-Iodo-3(2H)-benzofuranone: The protons on the C2 carbon, alpha to the carbonyl group, are acidic. Under certain conditions (especially basic or strongly acidic), enol or enolate formation can occur, followed by reaction with the electrophilic iodine source.[3] This is a classic side reaction for ketones.[4]
-
Unreacted Starting Material: Incomplete conversion is common if the iodinating reagent is not reactive enough or if stoichiometry is miscalculated.
The following diagram illustrates the formation of these key byproducts from the 3(2H)-benzofuranone intermediate.
Caption: Competing reaction pathways during the iodination of 3(2H)-benzofuranone.
Q3: How can I improve the regioselectivity and prevent di-iodination?
Controlling selectivity is key to achieving a high yield of the desired C5-iodinated product. This requires careful selection of the iodinating agent and precise control of reaction conditions.
Expert Recommendations:
-
Choice of Iodinating Agent: The reactivity of the "I+" source is paramount. Highly reactive systems (e.g., I₂/HNO₃) often lead to poor selectivity and oxidation byproducts.[5] Milder, sterically hindered, or more controlled reagents are preferable.
-
Stoichiometry Control: Use no more than 1.0-1.1 equivalents of the iodinating agent. This is the most critical factor in preventing di-iodination. Add the reagent slowly or portion-wise to avoid localized high concentrations.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even lower and allow the reaction to slowly warm to room temperature. This helps manage the exothermic nature of the reaction and favors the kinetically preferred product.
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM), chloroform, or acetonitrile are common. The choice of solvent can influence reagent solubility and reactivity.
The table below compares common iodinating systems for this type of transformation.
| Reagent System | Pros | Cons | Typical Conditions |
| NIS / TFA | Mild, reliable, good selectivity.[6] | NIS can be expensive; TFA is corrosive. | 1.1 eq. NIS, cat. TFA, DCM, 0 °C to RT |
| I₂ / H₂O₂ | Inexpensive, "green" oxidant.[4] | Can be slow; risk of α-iodination. | 0.5 eq. I₂, 1.2 eq. H₂O₂, Acetic Acid, RT |
| I₂ / Ag₂SO₄ | Activates iodine effectively. | Stoichiometric silver waste is costly and environmentally unfriendly.[5] | 1.1 eq. I₂, 1.1 eq. Ag₂SO₄, H₂SO₄, 0 °C |
| ICl | Highly reactive. | Can be unselective; potential for chlorination byproducts.[7] | 1.1 eq. ICl, Acetic Acid, RT |
Q4: I have isolated my product, but it appears to be unstable and discolors over time. What is causing this, and how can I prevent it?
Aryl iodides, particularly those on electron-rich ring systems, can be sensitive to light, heat, and trace acids. The discoloration (often turning pink or brown) is typically due to the slow liberation of elemental iodine (I₂).
Stabilization Protocol:
-
Thorough Purification: Ensure all acidic residue (like TFA from the reaction or silica gel from chromatography) is removed. After column chromatography, wash the combined organic fractions with a saturated solution of sodium bicarbonate followed by a wash with 10% aqueous sodium thiosulfate solution. The thiosulfate will quench any trace I₂ present.
-
Storage Conditions: Store the final product in an amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C is ideal for long-term storage).
-
Avoid Chlorinated Solvents for Storage: Do not store the compound dissolved in chlorinated solvents like DCM or chloroform for extended periods, as they can generate trace HCl over time, which can accelerate decomposition.
Experimental Protocols
Protocol 1: Optimized Synthesis and Purification of this compound
This protocol is designed to maximize selectivity for the C5-iodo isomer and minimize byproduct formation.
Materials:
-
3(2H)-Benzofuranone (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.05 eq)
-
Trifluoroacetic Acid (TFA) (0.1 eq)
-
Dichloromethane (DCM)
-
Saturated aq. NaHCO₃ solution
-
10% aq. Na₂S₂O₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica Gel (for chromatography)
-
Hexanes/Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve 3(2H)-benzofuranone (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (1.05 eq) to the solution, followed by the dropwise addition of Trifluoroacetic Acid (0.1 eq).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Upon completion (typically 2-4 hours), quench the reaction by pouring the mixture into saturated aq. NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 10% aq. Na₂S₂O₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 100% Hexanes to 20% Ethyl Acetate in Hexanes). The desired product is typically the major, less polar spot compared to the di-iodinated byproduct.[8]
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Retrieved from [Link]
-
Choi, H. D., et al. (2011). 5-Iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. National Center for Biotechnology Information. Retrieved from [Link]
- Al-Amiery, A. A., et al. (2012). Synthesis of Some New Fused Heterocyclic Rings Derived from 3-Benzofuranone. E-Journal of Chemistry.
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. Retrieved from [Link]
-
Stavber, S., et al. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules. Retrieved from [Link]
-
GlaxoSmithKline. (n.d.). I2 and Electrophilic I+ reagents. ACS Green Chemistry Institute. Retrieved from [Link]
-
Clark, J. (n.d.). The Iodination of Ketones. Doc Brown's Chemistry. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Iodination. Retrieved from [Link]
-
Choi, H. D., et al. (2012). 5-Iodo-2,7-dimethyl-3-(4-methylphenylsulfonyl)-1-benzofuran. National Center for Biotechnology Information. Retrieved from [Link]
-
Baran, P. S., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters. Retrieved from [Link]
-
Seo, P. J., et al. (2011). 2-(4-Fluorophenyl)-5-iodo-3-phenylsulfinyl-1-benzofuran. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]
Sources
- 1. rsprs.uomosul.edu.iq [rsprs.uomosul.edu.iq]
- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 3. iodination of ketones acid/base catalysed mechanism reacting iodine with ketones propanone reagents reaction conditions organic synthesis [docbrown.info]
- 4. mdpi.com [mdpi.com]
- 5. Iodination - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 8. 5-Iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of 5-Iodo-3(2H)-benzofuranone
Welcome to the technical support resource for 5-Iodo-3(2H)-benzofuranone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Our goal is to provide in-depth, field-tested insights into its stability profile, particularly under acidic conditions, to help you anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile
This section addresses the most common inquiries regarding the chemical stability of this compound.
Q1: What are the primary stability concerns for this compound in acidic media?
The principal stability concern is the acid-catalyzed cleavage of the heterocyclic furanone ring.[1][2] The molecule contains a lactone (a cyclic ester) within its core structure, which is susceptible to hydrolysis. Under acidic conditions, this can lead to a ring-opening reaction, yielding a substituted 2-hydroxyphenylacetic acid derivative. A secondary, though far less common, concern under typical laboratory acidic conditions is the potential for deiodination, although this generally requires specific catalytic systems not commonly employed in routine acid workups.
Q2: Can you illustrate the mechanism of acid-catalyzed degradation?
Certainly. The degradation proceeds via a classic acid-catalyzed hydrolysis mechanism. The process is initiated by the protonation of the ether oxygen within the furanone ring. This protonation enhances the electrophilicity of the adjacent benzylic carbon (C2), making it highly susceptible to nucleophilic attack by water or other nucleophiles present in the medium. This attack results in the cleavage of the C-O bond and the formation of the ring-opened product.
Caption: Acid-catalyzed ring-opening of this compound.
Q3: Are there specific types of acids I should be cautious with?
Yes, the choice of acid is critical. Strong mineral acids (e.g., H₂SO₄, HCl, HBr) are more likely to promote rapid degradation than weaker organic acids (e.g., acetic acid, formic acid).[3] Furthermore, acids with nucleophilic counter-ions (like HBr or HCl) can potentially introduce competing reaction pathways. For applications requiring acidic conditions, using a buffered system or a weaker acid like acetic acid, often at reduced temperatures, is advisable.[3][4]
Q4: How does temperature influence the stability of the compound?
As with most chemical reactions, temperature is a significant accelerating factor for the degradation of this compound. The rate of acid-catalyzed hydrolysis will increase substantially with rising temperature. If acidic conditions are necessary, it is strongly recommended to maintain low temperatures (e.g., 0 °C to ambient) to minimize ring-opening.
Q5: Is the Carbon-Iodine bond stable under these conditions?
Under most standard acidic workup or reaction conditions, the C-I bond on the aromatic ring is robust and not prone to cleavage. Deiodination typically requires specific enzymatic action or potent reducing agents.[5][6][7] Therefore, loss of the iodine substituent is not a primary degradation pathway to consider during routine acid-based experiments.
Section 2: Troubleshooting Guide for Common Experimental Issues
This table provides a quick reference for identifying and resolving common problems encountered during experiments involving this compound under acidic conditions.
| Symptom Observed | Potential Root Cause | Recommended Corrective Actions & Solutions |
| Low or No Yield of Desired Product after an acidic reaction or workup. | Degradation of Starting Material/Product: The primary cause is likely the acid-catalyzed ring-opening of the benzofuranone core.[8] | 1. Temperature Control: Immediately reduce the reaction/workup temperature to 0 °C. 2. Acid Choice: Switch to a weaker acid (e.g., acetic acid) or use a buffered solution (e.g., acetate buffer). 3. Time Management: Minimize the duration of exposure to the acidic medium. 4. Quenching: Perform a rapid quench with a cold, weak base (e.g., sat. NaHCO₃ solution) to neutralize the acid. |
| Appearance of a New, More Polar Spot on TLC/LC-MS that was not present initially. | Formation of Ring-Opened Byproduct: The new spot is characteristic of the (2-hydroxy-5-iodophenyl)acetic acid derivative, which is significantly more polar due to the free carboxylic acid and phenol groups. | 1. Characterize the Byproduct: Use LC-MS to confirm the mass of the expected hydrolyzed product. 2. Implement Preventative Measures: Apply the solutions outlined in the row above to prevent its formation in subsequent runs. 3. Purification Strategy: If the byproduct has already formed, consider a purification strategy based on its acidic nature, such as an acid-base extraction. |
| Inconsistent or Irreproducible Reaction Outcomes. | 1. Inhomogeneous Acid Concentration: Localized "hot spots" of high acid concentration can cause rapid, uncontrolled degradation. 2. Temperature Fluctuations: Poor thermal control can lead to variable rates of degradation between batches. | 1. Controlled Addition: Add the acid slowly and sub-surface at a low temperature with vigorous stirring to ensure rapid dispersion. 2. Stable Environment: Use an ice bath or a cryostat to maintain a consistent internal reaction temperature. |
Section 3: Experimental Protocols & Best Practices
To ensure the integrity of this compound, follow these validated protocols.
Protocol 1: General Guidelines for Handling in Acidic Media
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (N₂ or Ar) to prevent potential oxidative side reactions, especially if heating.
-
Solvent Choice: Use co-solvents that are stable to acid and can fully solubilize the compound before the acid is introduced. Dichloromethane, THF, or dioxane are common choices.
-
Order of Addition: Always add the acid to the solution of the benzofuranone, never the other way around. This should be done slowly and at a reduced temperature.
Protocol 2: A Self-Validating Protocol for Assessing Stability
This time-course study allows you to quantify the stability of this compound under your specific experimental conditions.
Objective: To determine the degradation rate and half-life of this compound in a given acidic medium.
Materials:
-
This compound
-
Internal Standard (IS) (e.g., a stable aromatic compound like naphthalene or biphenyl)
-
HPLC-grade solvent (e.g., Acetonitrile or Methanol)
-
Acid of choice (e.g., 1M HCl in Dioxane)
-
Quenching solution (e.g., Saturated aq. NaHCO₃)
-
HPLC system with a UV detector
Workflow Diagram:
Caption: Workflow for the stability assessment protocol.
Step-by-Step Procedure:
-
Preparation: Prepare a stock solution of this compound and a suitable, stable internal standard in your reaction solvent (e.g., THF).
-
Time Zero (t=0) Sample: Withdraw an aliquot before adding the acid. Quench it immediately in a vial containing a cold solution of saturated sodium bicarbonate. This is your t=0 reference point.
-
Initiation: Cool the remaining stock solution in an ice bath (0 °C). Add the desired amount of the acid and start a timer.
-
Time-Course Sampling: At predetermined intervals (e.g., 15, 30, 60, 90, 120 minutes), withdraw identical aliquots and quench them in the same manner as the t=0 sample.
-
Sample Workup: Extract each quenched sample with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer, evaporate the solvent, and reconstitute the residue in a known volume of mobile phase for HPLC analysis.
-
HPLC Analysis: Inject each sample onto the HPLC. Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each time point.
-
Data Interpretation: Normalize the area ratios against the t=0 sample. Plot the natural logarithm of the normalized concentration versus time. The data should fit a first-order decay curve, and the half-life (t₁/₂) can be calculated from the slope (k) of the line using the equation: t₁/₂ = 0.693 / k.
This self-validating protocol provides quantitative, reproducible data on the stability of your compound under the exact conditions you plan to use.
Section 4: Data Summary
The following table summarizes the expected relative stability of this compound under various acidic conditions, based on general principles of organic chemistry. This should be used as a guideline; empirical validation via the protocol above is always recommended.
| Acid Type | Concentration | Temperature | Expected Relative Stability | Primary Degradation Pathway |
| Acetic Acid | Glacial | 25 °C | High | Minimal Ring-Opening |
| Acetic Acid | Glacial | 80 °C | Moderate[3] | Slow Ring-Opening |
| Trifluoroacetic Acid (TFA) | 10% in CH₂Cl₂ | 0 °C | Moderate to Low | Ring-Opening |
| Hydrochloric Acid (HCl) | 1 M | 0 °C | Low | Rapid Ring-Opening |
| Sulfuric Acid (H₂SO₄) | Catalytic | 25 °C | Low | Rapid Ring-Opening |
Section 5: References
-
The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Ring-expanding and ring-opening transformations of benzofurans and indoles with introducing heteroatoms. (n.d.). Journal of Synthetic Organic Chemistry, Japan. Retrieved January 17, 2026, from [Link]
-
The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond. (2021). Advanced Synthesis & Catalysis. Retrieved January 17, 2026, from [Link]
-
Acid catalyzed ring transformation of benzofurans to tri- and tetrasubstituted furans. (2013). The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Reactivity of Benzofuran Derivatives. (2014). Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved January 17, 2026, from [Link]
-
Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. (2022). Antimicrobial Agents and Chemotherapy. Retrieved January 17, 2026, from [Link]
-
Ring Cleavage of Benzofurans and Tetrahydrobenzofurans by m-Chloroperbenzoic Acid Epoxidation. (n.d.). SemOpenAlex. Retrieved January 17, 2026, from [Link]
-
5-Iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. (2010). Acta Crystallographica Section E: Crystallographic Communications. Retrieved January 17, 2026, from [Link]
-
Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids. (2012). Journal of Chemistry. Retrieved January 17, 2026, from [Link]
-
Deiodination of Thyroid Hormones by Iodothyronine Deiodinase Mimics. (2018). IISc Etd. Retrieved January 17, 2026, from [Link]
-
Synthetic methods of benzofuran-3(2H)-ones. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Crystal structure of 5-iodo-2-methyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran. (2010). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 17, 2026, from [Link]
-
Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. (2023). Molecules. Retrieved January 17, 2026, from [Link]
-
A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. (2020). Molecules. Retrieved January 17, 2026, from [Link]
-
5-Acyl-3-substituted-benzofuran-2(3H)-ones as Potential Antiinflammatory Agents. (1987). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. (2020). Molecules. Retrieved January 17, 2026, from [Link]
-
Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. (2021). International Journal of Molecular Sciences. Retrieved January 17, 2026, from [Link]
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- 2. europarl.primo.exlibrisgroup.com [europarl.primo.exlibrisgroup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Deiodination of Thyroid Hormones by Iodothyronine Deiodinase Mimics [etd.iisc.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid catalyzed ring transformation of benzofurans to tri- and tetrasubstituted furans - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing de-iodination in reactions with 5-Iodo-3(2H)-benzofuranone
A Guide for Researchers on Preventing De-iodination Side Reactions
Welcome to the technical support center for 5-Iodo-3(2H)-benzofuranone. This valuable building block is instrumental in medicinal chemistry and materials science. However, its utility can be compromised by a common and frustrating side reaction: de-iodination. The cleavage of the C-I bond leads to the formation of the undesired 3(2H)-benzofuranone byproduct, which complicates purification and reduces the yield of your target molecule.[1][2]
This guide provides in-depth troubleshooting strategies, preventative protocols, and mechanistic insights to help you maintain the integrity of the C-I bond and achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is de-iodination and why is it a significant problem with this compound?
A1: De-iodination is an undesired side reaction where the iodine atom on the benzofuranone ring is replaced by a hydrogen atom.[1] Aryl iodides are generally more susceptible to this reaction compared to other aryl halides (I > Br > Cl).[2] This is problematic for several reasons: it consumes your starting material, lowers the yield of the desired product, and introduces a byproduct that can be difficult to separate due to similar polarity.
Q2: What are the primary causes of de-iodination in my reactions?
A2: De-iodination can be triggered by several factors, often working in combination:
-
Reductive Processes: Highly active catalysts, particularly in palladium-catalyzed cross-coupling reactions, can generate palladium-hydride species that lead to reductive de-iodination.[2][3]
-
Radical Mechanisms: The reaction can be initiated by radical species, leading to a chain reaction that cleaves the C-I bond.[4][5] Sources of radicals can include atmospheric oxygen or trace metal impurities.
-
Hydride Donors: Components of the reaction mixture, such as certain solvents (e.g., DMF, alcohols) or amine bases, can act as hydride sources, facilitating the unwanted replacement of iodine with hydrogen.[1][2]
-
Reaction Conditions: Elevated temperatures and certain base/solvent combinations can increase the rate of de-iodination.[1][2][6]
Q3: How can I quickly check if de-iodination is occurring?
A3: The most common methods for detecting de-iodination are:
-
Thin Layer Chromatography (TLC): The de-iodinated byproduct, 3(2H)-benzofuranone, will have a different Rf value than your starting material.
-
LC-MS and GC-MS: These techniques can identify the mass of the byproduct, confirming its presence.
-
¹H NMR Spectroscopy: Analysis of the crude reaction mixture will show characteristic signals for the aromatic protons of the de-iodinated benzofuranone, which will differ from your starting material's spectrum.
Troubleshooting Guide: Isolating and Solving the Problem
This section is designed to help you diagnose the root cause of de-iodination in your specific reaction and provides targeted solutions.
Problem: My reaction shows significant formation of the de-iodinated byproduct, 3(2H)-benzofuranone.
Potential Cause 1: Catalyst-Mediated Reductive Dehalogenation
In transition metal-catalyzed reactions (e.g., Suzuki, Sonogashira, Heck), the catalyst itself can be the culprit. Highly active catalysts can inadvertently generate metal-hydride species that reductively cleave the C-I bond.[2][3]
Solutions:
-
Ligand Screening: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step of the catalytic cycle over the de-iodination pathway.[1]
-
Lower Catalyst Loading: High concentrations of the active catalyst can increase the rate of side reactions. Try reducing the catalyst loading incrementally.
-
Change Palladium Source: If you are using a pre-catalyst like Pd(PPh₃)₄, consider switching to a combination of a palladium source (e.g., Pd₂(dba)₃) and a specific ligand.[6] This allows for more precise control over the active catalytic species.
| Parameter | Recommendation | Rationale |
| Ligands to Try | Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), Ferrocenyl phosphines (e.g., dppf)[1] | Bulky and electron-donating ligands stabilize the catalyst and can favor the desired cross-coupling pathway.[7] |
| Catalyst Loading | Start at 1-2 mol% and decrease if de-iodination persists. | Minimizes the concentration of active species that could participate in side reactions. |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ + Ligand | Offers better control over the formation of the active Pd(0) species compared to pre-formed catalysts like Pd(PPh₃)₄.[3][6] |
Potential Cause 2: Radical-Mediated De-iodination
Aryl iodides can be susceptible to radical-induced cleavage, especially in the presence of initiators like trace oxygen or under photolytic conditions.[4][5]
Solutions:
-
Inert Atmosphere: Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly using methods like freeze-pump-thaw cycles or by sparging with an inert gas.
-
Run in the Dark: Wrap the reaction flask in aluminum foil to exclude light, which can initiate radical formation.
-
Add a Radical Scavenger: Introducing a compound that can trap radical intermediates can effectively inhibit the de-iodination chain reaction.[8]
| Additive | Recommended Loading | Mechanism of Action |
| TEMPO | 1-5 mol% | A stable radical that reversibly traps reactive radical intermediates.[9] |
| BHT (Butylated Hydroxytoluene) | 1-5 mol% | A phenolic antioxidant that acts as a hydrogen atom donor to quench radical species.[10] |
Potential Cause 3: Inappropriate Base or Solvent Choice
The base and solvent system can significantly influence the extent of de-iodination. Some bases and solvents can act as hydride donors or promote pathways that lead to C-I bond cleavage.[1][2]
Solutions:
-
Base Selection: Amine bases like triethylamine can sometimes be a source of hydrides.[1] Consider switching to inorganic bases.
-
Solvent Choice: Solvents like DMF and alcohols can be hydride sources.[1][2] Aprotic, non-hydridic solvents are often a better choice.
| Parameter | Recommendation | Rationale |
| Base | Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄[1] | Less likely to act as a hydride source compared to some amine bases. |
| Solvent | Aprotic solvents such as Toluene, Dioxane, or THF[1][6] | These solvents are less prone to donating a hydride ion. |
Preventative Strategies and Experimental Protocols
Being proactive is the best approach. The following workflow and protocol are designed to minimize the risk of de-iodination from the outset.
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting de-iodination.
Protocol: Robust Cross-Coupling to Minimize De-iodination
This protocol for a generic Suzuki-Miyaura coupling incorporates best practices to suppress the de-iodination of this compound.
-
Vessel Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Repeat three times.
-
Reagent Addition: To the flask, add this compound (1.0 eq), the boronic acid/ester partner (1.2 eq), and a carefully chosen inorganic base (e.g., K₃PO₄, 2.0 eq).
-
Solvent Addition: Add a dry, degassed aprotic solvent (e.g., Toluene). Degas the resulting suspension by sparging with Argon for 15-20 minutes.
-
Catalyst Preparation: In a separate vial under Argon, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., SPhos, 2.2 mol%) in a small amount of the degassed solvent.
-
Reaction Initiation: Add the catalyst solution to the main reaction flask via syringe.
-
Execution: Wrap the flask in aluminum foil and heat to the desired temperature (start with a lower temperature, e.g., 80 °C, and only increase if necessary).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the appearance of the de-iodinated byproduct.
Potential De-iodination Pathways
Understanding the potential mechanisms can help rationalize the troubleshooting choices.
Caption: Simplified view of potential reductive and radical de-iodination pathways.
By systematically addressing the potential causes of de-iodination and implementing robust, preventative protocols, researchers can significantly improve the efficiency and reliability of reactions involving this compound.
References
-
Bunnett, J. F., & Wamser, C. C. (1967). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society, 89(25), 6712-6718. Available at: [Link]
-
Bunnett, J. F., & Wamser, C. C. (1966). Kinetics and mechanism of the radical-induced deiodination of aryl iodides by methoxide ions. The Journal of Organic Chemistry. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit r/Chempros. (2019). significant dehalogenation in stille coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Scavenger (chemistry). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.9: Phosphines. Retrieved from [Link]
-
Britannica. (n.d.). Radical scavenger | chemistry. Retrieved from [Link]
-
Chen, F., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega. Available at: [Link]
-
Cfm Oskar Tropitzsch GmbH. (n.d.). Phosphine ligands for more efficient chemical processes. Retrieved from [Link]
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- 10. Radical scavenger | chemistry | Britannica [britannica.com]
Technical Support Center: Catalyst Poisoning in Cross-Coupling of 5-Iodo-3(2H)-benzofuranone
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 5-Iodo-3(2H)-benzofuranone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst poisoning and reaction inefficiency. We will explore the causality behind these challenges and provide field-proven solutions to ensure robust and reproducible results.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing actionable steps and the scientific rationale behind them.
Q1: My cross-coupling reaction with this compound has stalled or shows very low conversion. What are the first things I should check?
A1: When a reaction fails, it's crucial to first rule out fundamental setup errors before investigating more complex issues like catalyst poisoning.
-
Inert Atmosphere Integrity: Palladium(0), the active catalytic species, is readily oxidized by atmospheric oxygen to inactive Pd(II), which can precipitate as palladium black.[1] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the system remains under positive pressure.
-
Action: Re-run the reaction after thoroughly degassing your solvent (e.g., by sparging with Argon for 30 minutes) and ensuring all glassware is flame-dried and assembled under a positive inert gas flow.[1]
-
-
Solvent and Reagent Quality: Solvents must be anhydrous and free of peroxides. Reagents, especially bases and coupling partners, should be of high purity. Impurities are a primary source of catalyst poisons.[2]
-
Temperature Control: While higher temperatures can sometimes overcome activation barriers, they can also accelerate catalyst decomposition.[1] Verify your reaction temperature is optimal for the specific ligand and substrate you are using.
Q2: I've confirmed my setup is correct, but the reaction is still sluggish. I suspect my starting materials are impure. How can I identify and remove potential catalyst poisons?
A2: Impurities in either the this compound or the coupling partner are a very common cause of catalyst deactivation.[2][3] Palladium catalysts are notoriously sensitive to a range of functional groups and elements.[4][5][6]
Common Poisons and Their Removal:
| Poison Class | Common Sources | Recommended Purification Protocol |
| Sulfur Compounds | Thiophenes, thiols, sulfides, elemental sulfur from previous synthetic steps (e.g., Vilsmeier-Haack).[3][7] | Recrystallization of solid starting materials. Column chromatography. For liquid reagents, distillation or filtration through a plug of activated alumina.[2] |
| Nitrogen Heterocycles | Pyridines, indoles, imidazoles (if not the intended coupling partner).[8][9] | These can act as ligands, competitively binding to the Pd center and halting the catalytic cycle.[8] Purification via recrystallization or chromatography is essential. |
| Phosphorus Compounds | Phosphites, phosphates from unremoved reagents or byproducts. | Column chromatography is the most effective method. |
| Halides (Excess) | Excess chloride or bromide ions can form stable, less reactive palladium complexes.[4][10] | Ensure stoichiometry is accurate. If using a salt-based reagent, consider its purity and hygroscopic nature. |
Experimental Protocol: Purification of a Solid Starting Material (Recrystallization)
-
Solvent Selection: Choose a solvent system in which your compound (e.g., this compound) is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: In a clean flask, dissolve the impure solid in the minimum amount of hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
Q3: My reaction mixture turned black, and I've observed the formation of a precipitate. What does this mean?
A3: The formation of a black precipitate is typically palladium black, an aggregated, inactive form of Pd(0). This indicates catalyst decomposition, which can be caused by several factors:
-
Oxidation: As mentioned, exposure to oxygen is a primary cause.[1]
-
Ligand Dissociation/Degradation: The phosphine ligands that stabilize the Pd(0) center can degrade, especially at high temperatures.[10] When the palladium atom is no longer coordinated by a sufficient number of ligands, it becomes unstable and aggregates.
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be incomplete or slow, leading to side reactions and decomposition.[11]
Solutions:
-
Use Robust Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos or SPhos).[8][12] These ligands form more stable complexes with palladium and accelerate the key steps of the catalytic cycle, reducing the catalyst's lifetime in vulnerable states.[13]
-
Employ Modern Pre-catalysts: Use commercially available palladium pre-catalysts (e.g., XPhos Pd G3 or G4). These complexes are designed to generate the active LPd(0) species cleanly and efficiently upon addition of a base, minimizing decomposition pathways.[2]
-
Add Excess Ligand: Sometimes, adding a slight excess of the phosphine ligand (e.g., 1.1-1.2 equivalents relative to palladium) can help compensate for any ligand degradation and maintain catalyst stability.[2]
Q4: I am observing significant dehalogenation of my this compound and homocoupling of my boronic acid partner. Are these issues related to catalyst poisoning?
A4: Yes, these side reactions are often exacerbated by a compromised catalytic cycle.
-
Dehalogenation: The reduction of the C-I bond to a C-H bond can occur as a competitive pathway.[14] This is often promoted when the main catalytic cycle is slowed down, for instance, by a poorly coordinating ligand or the presence of inhibiting impurities.
-
Homocoupling: The coupling of two boronic acid molecules is a common side reaction, particularly if the transmetalation step is slow or if oxidative conditions are present.[14]
To mitigate these issues, focus on optimizing the main catalytic cycle:
-
Ensure a Strong Base: For Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are effective. For Buchwald-Hartwig aminations, a stronger, non-coordinating base like NaOt-Bu or LHMDS is often required.[1][15] The base is crucial for the transmetalation step in Suzuki reactions.[16]
-
Strictly Anaerobic Conditions: Oxygen can promote homocoupling. Ensure your degassing procedure is rigorous.[1]
-
Re-evaluate Ligand Choice: A more electron-rich and bulky ligand can accelerate the oxidative addition and reductive elimination steps, outcompeting the side reactions.[12]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of catalyst poisoning in palladium-catalyzed cross-coupling?
A1: Catalyst poisoning occurs when a substance, the "poison," binds to the palladium center, deactivating it. This binding can be reversible or irreversible. The poison occupies one or more coordination sites on the metal, preventing the substrate or coupling partner from binding, thereby halting the catalytic cycle.[4][6] Common poisons like sulfur or nitrogen compounds act as strong Lewis bases, forming stable adducts with the Lewis acidic palladium center.[7][8]
Caption: Palladium catalytic cycle and point of catalyst poisoning.
Q2: How does the structure of this compound itself influence the reaction?
A2: The this compound substrate is an aryl iodide. The Carbon-Iodine bond is relatively weak, making the oxidative addition step (the first and often rate-determining step in the cycle) generally favorable and rapid compared to aryl bromides or chlorides.[16] The benzofuranone core contains a lactone (cyclic ester) and an ether oxygen. While these are not strong catalyst poisons, the carbonyl group can be sensitive to certain nucleophiles or very strong bases, which should be considered when choosing reaction conditions.
Q3: How do I choose the right ligand to prevent catalyst poisoning?
A3: Ligand choice is paramount.[12][13] To combat poisoning and enhance stability, select ligands with the following properties:
-
Steric Bulk: Large, bulky ligands (e.g., those with tert-butyl or adamantyl groups) create a "pocket" around the palladium atom. This sterically hinders poisons from accessing and binding to the metal center.[8]
-
Strong Electron Donation: Electron-rich phosphines increase the electron density on the palladium, which promotes the rate of oxidative addition and reductive elimination.[12] A faster catalytic turnover minimizes the time the catalyst spends in intermediate states where it might be susceptible to decomposition.
-
Recommended Ligands: For challenging couplings, the Buchwald family of dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are industry standards known for their high activity and stability.[2][12][17]
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
References
- Benchchem. (n.d.). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Wikipedia. (n.d.). Catalyst poisoning.
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 3,5-Dimethoxy-3'-iodobenzophenone.
- PubMed. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.
- Journal of the American Chemical Society. (2017). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions.
- YouTube. (2024). Ligand design for cross-couplings: phosphines.
- YouTube. (2025). What Is A Catalyst Poison? - Chemistry For Everyone.
- YouTube. (2025). What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- NIH. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Britannica. (n.d.). Catalyst poison.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 5-Iodo-3(2H)-benzofuranone
Answering your questions on scaling the synthesis of 5-Iodo-3(2H)-benzofuranone.
Welcome to the technical support center for synthetic and process chemistry. As Senior Application Scientists, we understand that transitioning a synthesis from the bench to a larger scale introduces unique challenges. This guide is designed to provide in-depth, practical solutions to the issues you may encounter during the scale-up production of this compound, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the 3(2H)-benzofuranone starting material, and which is best for scale-up?
Answer: Several routes to the parent 3(2H)-benzofuranone scaffold exist, but not all are suitable for large-scale production. The most viable option for scale-up is typically the acid-catalyzed cyclization of 2-hydroxyphenylacetic acid.
-
Recommended Route: The intramolecular Friedel-Crafts acylation (cyclization) of 2-hydroxyphenylacetic acid or its derivatives is often preferred. This method uses readily available starting materials and generally proceeds with good yields. The reaction can be driven by strong acids like polyphosphoric acid (PPA) or Eaton's reagent.
-
Alternative Routes: Other methods, such as those involving tandem Friedel-Crafts/condensation reactions or complex coupling protocols, often require expensive catalysts, harsh conditions, or generate significant waste, making them less economically viable for scale-up.[1]
Key Consideration for Scale-Up: For the cyclization of 2-hydroxyphenylacetic acid, efficient heat transfer is critical. The reaction can be exothermic, and maintaining a consistent temperature is key to preventing byproduct formation. Ensure your reactor is equipped with adequate heating and cooling capabilities.
Troubleshooting Guide: The Iodination Step
The core of the synthesis is the regioselective iodination of the 3(2H)-benzofuranone ring. This is an electrophilic aromatic substitution reaction. The ether oxygen and the aromatic ring direct the substitution, favoring the 5-position.
Reaction Mechanism Overview
The reaction proceeds via the generation of an electrophilic iodine species (I⁺), which is then attacked by the electron-rich benzofuranone ring.
Caption: Mechanism of Electrophilic Aromatic Iodination.
Q2: My iodination reaction is sluggish or incomplete, even after extended reaction times. What's the cause?
Answer: This is a common scale-up issue often related to reagent choice, concentration, and mixing.
Possible Causes & Solutions:
-
Inefficient Electrophile Generation: Molecular iodine (I₂) itself is a weak electrophile and requires an oxidizing agent to generate the more reactive I⁺ species.[2][3] If you are using an I₂/oxidant system (e.g., I₂/H₂O₂), the oxidant may be degrading or added too slowly.
-
Solution: Switch to a more reliable iodinating agent. N-Iodosuccinimide (NIS) is an excellent alternative for scale-up. It's a solid, easy to handle, and does not require an external oxidant, often leading to cleaner and more predictable reactions.[4]
-
-
Poor Solubility/Mixing: As you scale up, ensuring homogeneity becomes more difficult. If the 3(2H)-benzofuranone or the iodinating agent is not fully dissolved, the reaction rate will be limited by mass transfer.
-
Solution: Choose a solvent that provides good solubility for all reactants. Acetic acid, acetonitrile, or dichloromethane are common choices. Increase agitation speed and ensure your reactor baffles are adequate for the batch size.
-
-
Deactivated Catalyst/Reagent: If your protocol involves a catalyst (e.g., a Lewis acid), it may be poisoned by moisture or other impurities.
-
Solution: Ensure all reagents and solvents are anhydrous. Perform a quality check on your starting materials.
-
Q3: I'm observing significant amounts of a di-iodinated byproduct. How can I improve regioselectivity?
Answer: Formation of di-iodinated species is a classic problem when the product is more reactive than the starting material or when local "hotspots" of high reagent concentration occur.
Controlling Selectivity:
-
Stoichiometry and Addition Rate: This is the most critical factor.
-
Solution: Use a slight substoichiometric amount of the iodinating agent (e.g., 0.95 equivalents). More importantly, add the iodinating agent slowly and subsurface over a prolonged period (e.g., 2-4 hours). This maintains a low concentration of the electrophile, favoring mono-iodination.
-
-
Temperature Control: Lower temperatures generally increase selectivity by reducing the rate of the second iodination.
-
Solution: Run the reaction at a lower temperature (e.g., 0-10 °C). This requires a reactor with efficient cooling.
-
-
Choice of Iodinating Agent: Bulkier iodinating agents can sometimes improve selectivity.
-
Solution: While NIS is generally reliable, you could also explore reagents like iodine monochloride (ICl). However, ICl is highly corrosive and requires careful handling, especially at scale.[4]
-
| Parameter | Recommendation for High Selectivity | Rationale |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Solid, easy to handle, predictable reactivity. |
| Equivalents | 0.95 - 1.0 eq. | Avoids excess reagent that can lead to di-substitution. |
| Addition Method | Slow, subsurface addition of a solution | Prevents localized high concentrations of the electrophile. |
| Temperature | 0 - 10 °C | Slows the reaction rate, favoring the kinetically preferred mono-iodination. |
| Solvent | Acetic Acid or Acetonitrile | Good solubility for reactants, facilitating a homogeneous reaction. |
Q4: The work-up is difficult, and I'm struggling with purification at a multi-kilogram scale. What is a robust procedure?
Answer: Column chromatography is not a viable option for large-scale purification. The goal is to develop a procedure that results in a solid product that can be isolated by filtration after crystallization.
Recommended Scale-Up Work-up and Purification Protocol:
Step 1: Quenching the Reaction
-
Objective: To destroy any remaining iodinating agent.
-
Procedure: Slowly add the reaction mixture to a chilled (0-10 °C) aqueous solution of a reducing agent. Sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are excellent choices.
-
In-Process Control (IPC): Test for residual oxidant using starch-iodide paper. The solution should remain colorless.
Step 2: Phase Separation & Extraction
-
Objective: To remove water-soluble byproducts (like succinimide if using NIS).
-
Procedure: If your reaction solvent is immiscible with water (e.g., dichloromethane), separate the organic layer. If it is miscible (e.g., acetic acid, acetonitrile), you will need to perform an extraction. Add an appropriate extraction solvent like ethyl acetate or methyl tert-butyl ether (MTBE) and water. Perform several aqueous washes to remove impurities.
Step 3: Crystallization
-
Objective: To isolate the pure product as a solid.
-
Procedure:
-
Concentrate the organic layer under reduced pressure to a smaller volume.
-
Perform a solvent swap to a suitable crystallization solvent system. A good starting point is an isopropanol/water or ethanol/heptane mixture.
-
Heat the solution to dissolve the crude product completely.
-
Cool the solution slowly to allow for crystal formation. Seeding with a small amount of pure product can be beneficial.
-
Age the resulting slurry at a low temperature (e.g., 0-5 °C) to maximize yield.
-
-
IPC: Monitor the mother liquor by HPLC to ensure maximum precipitation of the product.
Step 4: Isolation and Drying
-
Procedure: Isolate the solid product by filtration (e.g., using a Nutsche filter-dryer). Wash the filter cake with a cold, non-solubilizing solvent (like heptane) to remove residual mother liquor. Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C).
Caption: A troubleshooting workflow for synthesis.
References
-
Synthetic methods of benzofuran-3(2H)-ones. ResearchGate. Available at: [Link]
-
STUDIES ON SYNTHESIS OF 3(2H)-BENZOFURANONE DERIVATIVES. Synthetic Communications. Available at: [Link]
-
Flexible Synthesis of Benzofuranones. ChemistryViews. Available at: [Link]
-
Studies on Synthesis of 3(2H)-Benzofuranone Derivatives | Request PDF. ResearchGate. Available at: [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University. Available at: [Link]
-
Full article: STUDIES ON SYNTHESIS OF 3(2H)-BENZOFURANONE DERIVATIVES. Taylor & Francis Online. Available at: [Link]
-
Iodinating Reagents. ResearchGate. Available at: [Link]
-
Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. National Institutes of Health (NIH). Available at: [Link]
- Process for the iodination of aromatic compounds.Google Patents.
-
Other Aromatic Substitutions. Chemistry LibreTexts. Available at: [Link]
-
Other Aromatic Substitutions. OpenStax. Available at: [Link]
Sources
Validation & Comparative
A Senior Scientist's Guide to the Spectroscopic Characterization of 5-Iodo-3(2H)-benzofuranone: An NMR-Centric Comparative Analysis
For the modern researcher in synthetic chemistry and drug development, the unambiguous structural confirmation of novel or intermediate compounds is a non-negotiable cornerstone of scientific rigor. Molecules like 5-Iodo-3(2H)-benzofuranone, a potentially valuable intermediate in the synthesis of biologically active benzofurans, demand a multi-faceted analytical approach for complete characterization.[1][2] While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide essential pieces of the puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy offers the most detailed map of the molecular architecture.
Section 1: The Foundational Principles of NMR in Structure Elucidation
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei.[3] For the structural analysis of organic molecules, ¹H and ¹³C NMR are indispensable. The key parameters we will analyze are:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Electronegative atoms or groups "deshield" a nucleus, causing its signal to appear at a higher ppm value (downfield).[4]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons generating that signal.
-
Multiplicity (Splitting): This refers to the splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) due to the influence of neighboring, non-equivalent nuclei. The "n+1 rule" is a common predictor for this pattern.
-
Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the connectivity and spatial relationship between coupled nuclei.[4]
Section 2: Predicted ¹H NMR Spectrum of this compound
The structure of this compound presents a distinct set of proton environments. The methylene protons on the furanone ring and the three protons on the substituted benzene ring will each give rise to unique signals.
Caption: Labeled protons on the this compound structure.
Predicted ¹H NMR Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling Constant(s) (J, Hz) |
| H-2 | ~ 4.6 - 4.8 | 2H | Singlet (s) | N/A |
| H-7 | ~ 7.0 - 7.2 | 1H | Doublet (d) | Jortho = ~8.5 Hz |
| H-6 | ~ 7.7 - 7.9 | 1H | Doublet of doublets (dd) | Jortho = ~8.5 Hz, Jmeta = ~2.0 Hz |
| H-4 | ~ 7.9 - 8.1 | 1H | Doublet (d) | Jmeta = ~2.0 Hz |
Justification of Predictions:
-
H-2 (Methylene protons): These two protons are chemically equivalent and have no adjacent proton neighbors, thus they will appear as a singlet. Their position at ~4.6-4.8 ppm is downfield due to the deshielding effects of the adjacent carbonyl group (C3) and the ether oxygen (O1).
-
Aromatic Protons (H-4, H-6, H-7): The aromatic region (typically 6.5-8.0 ppm) will show a complex pattern dictated by the electronic effects of the substituents.[5]
-
The ether oxygen is an activating, ortho-para directing group, while the carbonyl and iodo substituents are deactivating.
-
H-7: This proton is ortho to the electron-donating ether oxygen, which would typically shield it. However, it is also part of the overall electron-deficient aromatic system. It has only one ortho neighbor (H-6), so it will appear as a doublet with a typical ortho coupling constant of ~8.5 Hz.
-
H-6: This proton is ortho to H-7 and meta to H-4. It will be split by both, resulting in a doublet of doublets. Its chemical shift is significantly downfield due to being ortho to the electron-withdrawing iodine atom.
-
H-4: This proton is ortho to the strongly electron-withdrawing carbonyl group and meta to H-6. The proximity to the carbonyl will cause the most significant deshielding, pushing its signal furthest downfield.[6] It will be split into a doublet by the meta-coupling to H-6, which typically has a smaller J-value (~2.0 Hz).
-
Section 3: Predicted ¹³C NMR Spectrum of this compound
In ¹³C NMR, each unique carbon atom in the molecule produces a distinct signal. Due to the molecule's lack of symmetry, all eight carbon atoms are expected to be unique.
Caption: Labeled carbons on the this compound structure.
Predicted ¹³C NMR Data
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-3 | ~ 195 - 205 | Carbonyl carbon, highly deshielded. |
| C-7a | ~ 160 - 165 | Aromatic carbon attached to ether oxygen, deshielded. |
| C-6 | ~ 140 - 145 | Aromatic CH carbon ortho to iodine. |
| C-4 | ~ 130 - 135 | Aromatic CH carbon ortho to carbonyl attachment point. |
| C-3a | ~ 125 - 130 | Aromatic quaternary carbon adjacent to carbonyl. |
| C-7 | ~ 115 - 120 | Aromatic CH carbon ortho to ether oxygen. |
| C-5 | ~ 90 - 95 | Aromatic carbon directly attached to iodine (ipso-carbon), shielded by heavy atom effect. |
| C-2 | ~ 70 - 75 | Methylene carbon adjacent to ether oxygen. |
Justification of Predictions:
-
C-3 (Carbonyl): Ketone/lactone carbonyl carbons are among the most deshielded, typically appearing near 200 ppm.[7]
-
Aromatic Carbons: These carbons appear in the characteristic range of 110-165 ppm.[5][8]
-
C-7a: This quaternary carbon is directly attached to the electronegative ether oxygen, causing a significant downfield shift.
-
C-5: The carbon directly bonded to iodine (the ipso-carbon) experiences a strong shielding effect, often called the "heavy atom effect," which shifts its signal significantly upfield compared to other aromatic carbons, often below 100 ppm.
-
The remaining carbons (C-3a, C-4, C-6, C-7) are assigned based on established substituent effects. For instance, carbons ortho and para to the electron-donating oxygen (C-7, C-5) would be shielded, while those near the withdrawing groups would be deshielded. The iodine's electronegativity and the carbonyl's influence further modulate these shifts.
-
-
C-2 (Methylene): This sp³-hybridized carbon is attached to the electronegative oxygen, placing its signal in the 70-75 ppm range.
Section 4: A Comparative Analysis with Alternative Techniques
While NMR provides the structural skeleton, a comprehensive analysis relies on complementary techniques to confirm the molecular formula and identify functional groups.[9]
Caption: Workflow illustrating the synergy between different analytical methods.
Performance Comparison
| Technique | Information Provided for this compound | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed C-H framework, connectivity, stereochemistry, electronic environment of nuclei. | Provides the most complete structural map. | Requires higher sample quantity; less sensitive than MS. |
| Mass Spectrometry (MS) | Molecular weight (M.W. = 260.0 g/mol ), molecular formula (C₈H₅IO₂), characteristic isotopic pattern for one iodine atom. | High sensitivity, confirms elemental composition. | Provides no information on atom connectivity. |
| Infrared (IR) Spectroscopy | Presence of key functional groups: strong C=O stretch (~1710-1730 cm⁻¹ for the five-membered ring ketone), C-O stretches, and aromatic C=C stretches. | Fast, non-destructive, excellent for functional group identification.[9] | Provides a molecular "fingerprint" but not a detailed structural map. |
This comparison clearly shows that while MS would confirm the mass and IR would confirm the carbonyl group, only NMR can piece together the precise arrangement of atoms, distinguish between isomers, and provide the definitive structural proof required in a research setting.
Section 5: Experimental Protocols
To ensure high-quality, reproducible data, adherence to standardized protocols is critical.
Protocol 1: NMR Sample Preparation
Causality: The choice of solvent is crucial. It must dissolve the sample without having signals that overlap with the analyte's signals. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Weighing: Accurately weigh 5-10 mg of the solid this compound sample directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). The residual proton signal of the solvent (e.g., 7.26 ppm for CHCl₃) will be used for spectral calibration.
-
Transfer: Vortex the vial gently to ensure complete dissolution. Using a clean glass pipette, transfer the solution into a 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer. This prevents magnetic field distortions.
-
Capping: Securely cap the NMR tube. Ensure the cap is pushed down evenly to prevent solvent evaporation.
Protocol 2: Standard ¹H and ¹³C Spectrum Acquisition
Causality: The parameters chosen for acquisition are a balance between obtaining good signal-to-noise and minimizing experimental time. ¹³C NMR requires more scans due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.[8]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the sample is properly positioned within the magnetic field (shimming).
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is essential for sharp, well-resolved peaks.
-
¹H Spectrum Acquisition:
-
Acquire a standard single-pulse ¹H experiment.
-
Typical parameters: 8-16 scans, spectral width of ~16 ppm, acquisition time of ~2-4 seconds, relaxation delay of 1-2 seconds.
-
-
¹³C Spectrum Acquisition:
-
Acquire a standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Typical parameters: 128-1024 scans (or more, depending on sample concentration), spectral width of ~240 ppm, relaxation delay of 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectra correctly to ensure all peaks are in the positive absorptive mode.
-
Calibrate the ¹H spectrum by setting the residual solvent peak (CHCl₃) to 7.26 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking for both spectra to generate a list of chemical shifts.
-
Conclusion
The structural elucidation of this compound is a prime example of the synergy required in modern analytical chemistry. Through a predictive analysis based on fundamental principles, we have established a detailed spectroscopic fingerprint for this molecule. The ¹H NMR is expected to show a characteristic singlet for the methylene protons and a distinct three-proton pattern in the aromatic region, heavily influenced by the iodo and carbonyl substituents. The ¹³C NMR is notable for the highly deshielded carbonyl carbon and the significantly shielded ipso-carbon attached to the iodine atom.
While MS and IR spectroscopy are indispensable for confirming the molecular formula and key functional groups, respectively, it is the detailed connectivity map from NMR that provides the ultimate structural confirmation. The protocols and comparative data presented in this guide offer researchers a robust framework for approaching the characterization of this and similar heterocyclic systems, ensuring data integrity and advancing scientific discovery.
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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 5-Iodo-3(2H)-benzofuranone
For researchers and scientists engaged in drug development and chemical analysis, understanding the structural nuances of bioactive molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the electron ionization-mass spectrometry (EI-MS) fragmentation of 5-Iodo-3(2H)-benzofuranone, a halogenated derivative of the benzofuranone core. By comparing its fragmentation behavior to the parent 3(2H)-benzofuranone, we illuminate the diagnostic power of mass spectrometry in identifying and characterizing substituted aromatic compounds.
The Benzofuranone Scaffold and the Influence of Halogenation
The 3(2H)-benzofuranone core is a prevalent motif in numerous biologically active natural products and synthetic compounds. Its structural elucidation is therefore of significant interest. The introduction of a heavy halogen like iodine at the 5-position dramatically influences the molecule's behavior in the mass spectrometer, providing a unique fragmentation signature that is invaluable for its identification.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard EI-MS protocol is employed to generate and analyze the fragments of this compound and the reference compound, 3(2H)-benzofuranone.
Methodology:
-
Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M•+).
-
Fragmentation: The high internal energy of the molecular ion causes it to be unstable, leading to bond cleavages and the formation of various fragment ions.[1]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate a mass spectrum.
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} . Caption: A generalized workflow for Electron Ionization Mass Spectrometry (EI-MS) analysis.
Comparative Fragmentation Analysis: this compound vs. 3(2H)-benzofuranone
The mass spectra of this compound and its non-halogenated counterpart, 3(2H)-benzofuranone, reveal distinct fragmentation pathways. The presence of the iodine atom is the primary driver of these differences.
| Fragment Ion (m/z) | Proposed Structure | Relative Abundance in this compound | Relative Abundance in 3(2H)-benzofuranone |
| 260 | [C₈H₅IO₂]•+ | Moderate | N/A |
| 134 | [C₈H₆O₂]•+ | N/A | High (Molecular Ion) |
| 133 | [C₈H₅O₂]+ | High (Base Peak) | Low |
| 127 | I+ | High | N/A |
| 105 | [C₇H₅O]+ | Moderate | Moderate |
| 77 | [C₆H₅]+ | Moderate | Moderate |
Fragmentation of 3(2H)-Benzofuranone: The Core Pathway
The fragmentation of the parent 3(2H)-benzofuranone, with a molecular weight of 134.13 g/mol , is initiated by the formation of the molecular ion at m/z 134.[2] A key fragmentation step involves the loss of a hydrogen radical (H•) to form a stable ion at m/z 133. Subsequent loss of carbon monoxide (CO) from the lactone moiety is a common fragmentation pathway for such structures, leading to the formation of an ion at m/z 105.[3] Further fragmentation can result in the formation of the phenyl cation at m/z 77.
dot graph "" { graph [rankdir="LR", splines=ortho]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];
} . Caption: Proposed primary fragmentation pathway for 3(2H)-benzofuranone.
Fragmentation of this compound: The Halogen's Influence
For this compound, the molecular ion peak is observed at m/z 260. The most significant departure from the fragmentation of the parent compound is the facile cleavage of the C-I bond. This is due to the lower bond energy of the carbon-iodine bond compared to carbon-hydrogen or carbon-carbon bonds.[4]
This leads to two prominent fragmentation pathways:
-
Loss of an Iodine Radical: The molecular ion can lose an iodine radical (I•) to form the ion at m/z 133. This ion corresponds to the de-iodinated benzofuranone cation and is often the base peak in the spectrum, indicating its high stability. This pathway is highly diagnostic for the presence of an iodine substituent.
-
Formation of the Iodine Cation: Alternatively, cleavage of the C-I bond can result in the formation of the iodine cation (I+) at m/z 127. The presence of a strong signal at this m/z value is a clear indicator of an iodine-containing compound.[4]
Subsequent fragmentation of the m/z 133 ion follows a similar pathway to that of the protonated 3(2H)-benzofuranone, with the loss of CO to yield the ion at m/z 105.
dot graph "" { graph [rankdir="TB", splines=ortho]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#34A853"];
} . Caption: Key fragmentation pathways for this compound.
Alternative Analytical Approaches
While EI-MS is a powerful tool for structural elucidation, other mass spectrometric techniques can provide complementary information.
-
Electrospray Ionization (ESI-MS): This soft ionization technique is less likely to cause extensive fragmentation, often resulting in a prominent protonated molecule [M+H]+.[5] Tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation in a controlled manner, providing detailed structural information.[6][7] For this compound, ESI-MS/MS would allow for the selective fragmentation of the [M+H]+ ion, potentially revealing different fragmentation pathways compared to EI.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecular ion and its fragments. This is invaluable for confirming the identity of a compound and distinguishing between isobaric species (ions with the same nominal mass but different elemental compositions).
Conclusion
The mass spectrometry fragmentation of this compound provides a clear and illustrative example of how the introduction of a halogen substituent profoundly influences fragmentation pathways. The characteristic loss of the iodine atom, either as a radical or a cation, serves as a definitive diagnostic marker for the presence and location of iodine on the aromatic ring. By comparing its fragmentation pattern to that of the parent 3(2H)-benzofuranone, researchers can confidently identify and characterize this and similar halogenated compounds. The judicious application of complementary techniques such as ESI-MS/MS and HRMS can further enhance the certainty of structural assignments, providing a robust analytical workflow for drug development and chemical research.
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Dias, H. J., et al. (2018). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 53(12), 1267-1278. Available at: [Link]
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NIST. (n.d.). 3(2H)-Benzofuranone. In NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Clark, J. (2022). Fragmentation Patterns in Mass Spectra. In Chemguide. Retrieved from [Link]
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Vessecchi, R., et al. (2011). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 46(6), 597-604. Available at: [Link]
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Begala, M., et al. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420. Available at: [Link]
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Chen, Y., et al. (2024). Structural confirmation of position isomers 2-(2-methylaminoprolyl)benzofuran and 5-(2-methylaminopropyl)benzofuran: a combined mass spectrometric and computational study. Rapid Communications in Mass Spectrometry, 38(4), e9688. Available at: [Link]
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Dias, H. J., et al. (2018). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 53(12), 1267-1278. Available at: [Link]
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A Senior Application Scientist's Guide to Benzofuranone Synthesis: A Comparative Analysis of Alternatives to Iodocyclization
For researchers, medicinal chemists, and professionals in drug development, the benzofuranone scaffold is a cornerstone of innovation, appearing in a vast array of natural products and pharmaceuticals. The traditional approach to constructing this valuable motif often involves iodocyclization, a reliable but sometimes limiting method. This guide provides an in-depth technical comparison of modern alternatives to iodocyclization, offering field-proven insights into their mechanisms, scope, and practical application. We will explore the nuances of transition-metal-catalyzed reactions and the growing field of metal-free strategies, complete with experimental data and detailed protocols to empower your synthetic endeavors.
The Enduring Legacy and Inherent Limitations of Iodocyclization
Iodocyclization has long been a workhorse for the synthesis of benzofuranones from ortho-alkynylphenols. The reaction proceeds via an electrophilic addition of an iodine source to the alkyne, followed by an intramolecular attack of the phenolic oxygen. This method is valued for its often-high yields and the introduction of an iodine atom that can be a handle for further functionalization.[1][2][3]
However, the reliance on iodine presents several drawbacks. The cost and atom economy of iodine reagents can be a concern, especially on a larger scale. Moreover, the reaction conditions are not always compatible with sensitive functional groups, and the presence of a halogen in the final product may not be desirable and require an additional dehalogenation step. These limitations have spurred the development of a diverse toolbox of alternative synthetic strategies.
Transition-Metal Catalysis: A Paradigm Shift in Benzofuranone Synthesis
The advent of transition-metal catalysis has revolutionized the construction of heterocyclic systems, and benzofuranones are no exception. Palladium, gold, and copper catalysts, in particular, offer unique mechanistic pathways that circumvent the need for stoichiometric halogen reagents, often providing access to a broader range of substituted products under milder conditions.[4][5]
Palladium Catalysis: Versatility in Cyclization Strategies
Palladium catalysis offers a multitude of approaches to benzofuranone synthesis, with two prominent methods being oxidative cyclization of o-alkenylphenols and carbonylative cyclizations.
1. Oxidative Cyclization of o-Alkenylphenols: This method involves the intramolecular reaction of a phenol with an alkene moiety, facilitated by a palladium catalyst. The mechanism generally proceeds through a Pd(II)-catalyzed C-H activation of the phenyl ring, followed by intramolecular migratory insertion of the alkene and subsequent reductive elimination or oxidation to regenerate the active catalyst.
Key Mechanistic Insights: The choice of oxidant is crucial in these reactions. While oxygen can be used as a green oxidant, other reagents like benzoquinone (BQ) are also common. The ligand on the palladium center can significantly influence the efficiency and selectivity of the reaction.
Figure 1: General workflow for Palladium-catalyzed oxidative cyclization.
2. Carbonylative Cyclizations: These powerful reactions introduce a carbonyl group into the benzofuranone ring system, often from carbon monoxide (CO) gas or a CO surrogate. A notable example is the palladium-catalyzed double carbonylation for the construction of benzofuranone-linked ynones and amides.[5] This reaction showcases operational simplicity and a broad substrate scope.[5]
Causality in Experimental Design: The use of a phosphine ligand is often critical to stabilize the palladium catalyst and promote the desired reactivity. The choice of base is also important for the efficiency of the catalytic cycle.
Gold Catalysis: Unlocking Reactivity through π-Acid Activation
Gold catalysts, particularly Au(I) complexes, have emerged as powerful tools for the cycloisomerization of o-alkynylphenols.[6][7][8] The strong π-acidity of gold activates the alkyne towards nucleophilic attack by the phenolic oxygen.
Key Mechanistic Insights: The reaction is initiated by the coordination of the gold catalyst to the alkyne. This is followed by an intramolecular 6-endo-dig cyclization to form a vinyl-gold intermediate, which is then protodeaurated to yield the benzofuranone and regenerate the gold catalyst. The choice of ligand on the gold catalyst can influence its stability and reactivity.[9][10][11]
Figure 2: Simplified workflow for Gold-catalyzed cycloisomerization.
Copper Catalysis: A Cost-Effective and Versatile Alternative
Copper-catalyzed methods provide a more economical alternative to palladium and gold for benzofuranone synthesis. A prominent approach is the aerobic oxidative cyclization of phenols and alkynes.[4][12] This method often proceeds under mild conditions using molecular oxygen as the terminal oxidant.[4][12]
Causality in Experimental Design: The choice of copper salt and ligand can significantly impact the reaction's efficiency. The solvent can also play a crucial role in both solubility and reactivity. The use of a base is often necessary to deprotonate the phenol and facilitate its addition to the alkyne.
Metal-Free Pathways: The Rise of Greener Synthesis
In the quest for more sustainable and cost-effective synthetic methods, metal-free approaches to benzofuranone synthesis have gained considerable attention. These methods often rely on the use of hypervalent iodine reagents or operate under photocatalytic conditions.
Hypervalent Iodine Reagents: Mimicking Transition Metal Reactivity
Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (PIDA) and phenyliodine(III) diacetate (PIDA), can promote the oxidative cyclization of various substrates, including o-hydroxystilbenes, to afford benzofurans and can be adapted for benzofuranone synthesis.[13][14][15][16] These reagents are attractive due to their low toxicity and ready availability.
Key Mechanistic Insights: The reaction is believed to proceed through the formation of a phenoxenium ion intermediate, which then undergoes intramolecular cyclization. The hypervalent iodine reagent acts as the oxidant in this process.
Photocatalysis: A Light-Driven Approach
Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering mild reaction conditions and unique reactivity. Photocatalytic methods for benzofuranone synthesis are being developed, often involving the generation of radical intermediates that undergo cyclization.[17]
Comparative Performance: A Data-Driven Analysis
To provide a clear comparison of these alternative methods, the following table summarizes key performance indicators based on published experimental data. It is important to note that direct, side-by-side comparisons on identical substrates are rare in the literature, so this table represents a synthesis of data from various sources.
| Method | Catalyst/Reagent | Typical Conditions | Yield Range (%) | Substrate Scope | Key Advantages | Key Disadvantages |
| Iodocyclization | I₂, NIS, ICl | Base, various solvents | 60-95 | Broad | Reliable, introduces iodine for further functionalization | Use of stoichiometric halogen, potential for side reactions |
| Palladium-Catalyzed | Pd(OAc)₂, PdCl₂ | Ligand, oxidant, base, 80-120 °C | 50-90 | Good | High functional group tolerance, diverse reaction types | Cost of catalyst and ligands, sometimes harsh conditions |
| Gold-Catalyzed | AuCl(PPh₃), AuCl | Ag(I) salt, solvent, 25-80 °C | 60-95 | Broad | Mild conditions, high efficiency for alkyne activation | Cost of gold catalyst |
| Copper-Catalyzed | CuI, CuBr, Cu(OAc)₂ | Ligand, base, O₂ or other oxidant | 50-85 | Good | Low cost, use of aerobic oxidation | Can require higher catalyst loadings, sometimes lower yields |
| Metal-Free (Hypervalent Iodine) | PIDA, PIFA | Solvent, 25-80 °C | 50-90 | Moderate to Good | Avoids transition metals, mild conditions | Stoichiometric use of oxidant, substrate-dependent |
Experimental Protocols: From Theory to Practice
To translate these concepts into practical laboratory work, detailed, step-by-step protocols for representative examples of each major alternative method are provided below.
Protocol 1: Gold-Catalyzed Cycloisomerization of an o-Alkynylphenol
This protocol is adapted from the work of Xia and colleagues for the synthesis of 2-methoxy-2-phenylbenzofuran-3(2H)-one.[6]
Materials:
-
2-(Phenylethynyl)phenol
-
Methanol
-
Ph₃PAuCl
-
Selectfluor
-
Trifluoromethanesulfonic acid (TfOH)
-
Acetonitrile (MeCN)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a dried reaction tube, add 2-(phenylethynyl)phenol (0.2 mmol, 1.0 equiv.), Ph₃PAuCl (0.01 mmol, 5 mol%), and Selectfluor (0.4 mmol, 2.0 equiv.).
-
Add acetonitrile (2 mL) and methanol (1 mmol, 5.0 equiv.) to the tube.
-
Add trifluoromethanesulfonic acid (0.3 mmol, 1.5 equiv.) to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 70 °C for 3 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.
Protocol 2: Palladium-Catalyzed Oxidative Cyclization of an o-Alkenylphenol
This generalized protocol is based on common procedures found in the literature for the synthesis of benzofuranones from o-alkenylphenols.
Materials:
-
o-Alkenylphenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Benzoquinone (BQ)
-
Acetic acid (AcOH)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried Schlenk tube, add the o-alkenylphenol (0.5 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), and benzoquinone (0.6 mmol, 1.2 equiv.).
-
Evacuate and backfill the tube with nitrogen (or air/oxygen depending on the specific literature procedure).
-
Add DMSO (2 mL) and acetic acid (0.5 mL) via syringe.
-
Heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with dichloromethane (20 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Copper-Catalyzed Aerobic Oxidative Cyclization
This protocol is a general representation of the copper-catalyzed synthesis of benzofurans, which can be adapted for benzofuranone synthesis from appropriate substrates.[4][12]
Materials:
-
Phenol
-
Alkyne
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add the phenol (1.0 mmol), CuI (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Add DMF (5 mL) to the flask.
-
Add the alkyne (1.2 mmol, 1.2 equiv.) and Cs₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Stir the reaction mixture under an atmosphere of oxygen (balloon) at 80-100 °C for 12-24 hours.
-
Upon completion, cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Protocol 4: Metal-Free Synthesis using a Hypervalent Iodine Reagent
This protocol is a general procedure for the oxidative cyclization of an o-hydroxystilbene derivative, a common precursor for benzofuran synthesis using hypervalent iodine reagents.
Materials:
-
o-Hydroxystilbene derivative
-
(Diacetoxyiodo)benzene (PIDA)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the o-hydroxystilbene derivative (0.5 mmol) in acetonitrile (5 mL), add (diacetoxyiodo)benzene (0.6 mmol, 1.2 equiv.).
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
While iodocyclization remains a valuable tool in the synthetic chemist's arsenal, the development of alternative methods has significantly expanded the possibilities for benzofuranone synthesis. Transition-metal catalysis, particularly with palladium, gold, and copper, offers milder reaction conditions, broader substrate scope, and avoids the use of stoichiometric halogen reagents. The choice of catalyst is often dictated by the specific substrate and desired functional group tolerance, with gold catalysis often providing the highest efficiency for alkyne activation, while copper offers a more cost-effective solution.
The burgeoning field of metal-free synthesis, utilizing hypervalent iodine reagents or photocatalysis, presents a promising avenue for greener and more sustainable approaches. As our understanding of these catalytic systems deepens, we can expect the development of even more efficient, selective, and environmentally benign methods for the construction of the invaluable benzofuranone scaffold. This guide serves as a starting point for researchers to explore these exciting alternatives and to select the optimal synthetic strategy for their specific needs.
References
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- Zeng, W., Wu, W., Jiang, H., & Huang, L. (2013). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes.
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- Ai, W., et al. (2021). Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction. RSC Advances, 11(53), 33363-33367.
- De Luca, L. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(21), 5068.
- Ghorai, M. K., et al. (2019). Dual Photoredox/Gold Catalysis Arylative Cyclization of o-Alkynylphenols with Aryldiazonium Salts: A Flexible Synthesis of Benzofurans. The Journal of Organic Chemistry, 84(15), 9530-9539.
- Xia, Z., et al. (2023). Synthesis of benzofuranone with or without gold catalyst.
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- Wu, X. F. (2017). Other Transition Metal-Catalyzed Benzofuran Synthesis.
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- Wang, Z., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2208.
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- Kang, J. E., & Kim, J. N. (2016). Synthesis of benzofurans from α-haloketones and phenols.
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A Comparative Guide to the Biological Activity Screening of 5-Iodo-3(2H)-Benzofuranone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzofuranone scaffold represents a "privileged structure," a framework that has repeatedly been shown to bind to various biological targets and exhibit a wide range of pharmacological activities.[1][2][3] This guide provides an in-depth technical comparison of the biological activities of a specific, promising subclass: 5-Iodo-3(2H)-benzofuranone derivatives. By integrating experimental data from the literature with detailed screening protocols, we aim to equip researchers with the knowledge to effectively evaluate and advance these compounds in drug discovery pipelines.
The introduction of a halogen atom, particularly at the 5-position of the benzofuranone ring, has been a strategic approach to modulate the biological properties of these molecules.[4] Halogenation can influence factors such as lipophilicity, metabolic stability, and binding interactions with target proteins, often leading to enhanced potency.[2] This guide will focus on a comparative analysis of their anticancer and antimicrobial activities, providing the necessary context and methodologies for their evaluation.
Comparative Anticancer Activity
Derivatives of the benzofuran scaffold have demonstrated significant potential as anticancer agents, with numerous studies reporting cytotoxic effects against a variety of cancer cell lines.[5][6][7] The inclusion of a halogen atom is a frequently employed strategy to enhance this activity.
While comprehensive screening data for a wide array of this compound derivatives is still emerging, we can draw valuable insights from studies on closely related halogenated benzofuranones. The data presented below, while not exclusively on 5-iodo derivatives, provides a strong rationale for their investigation and a framework for comparison. For instance, studies on other halogenated benzofurans have shown that the position and nature of the halogen can significantly impact cytotoxicity.[2][8]
Table 1: Comparative Anticancer Activity (IC50, µM) of Representative Halogenated Benzofuran Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Compound A | K562 (Leukemia) | 5 | 3-(bromomethyl)-5,6-dimethoxy | [8] |
| HL60 (Leukemia) | 0.1 | 3-(bromomethyl)-5,6-dimethoxy | [8] | |
| Compound B | A549 (Lung) | 1.8 | 5-chloro-2-carboxamide derivative | [2] |
| MCF-7 (Breast) | 0.7 | 5-chloro-2-carboxamide derivative | [2] | |
| Compound C | HCT116 (Colon) | 3.27 | 3-oxadiazolyl-bromo derivative | [7] |
| Compound D | A549 (Lung) | 0.12 | Benzofuran-N-Aryl Piperazine Hybrid | [6] |
| SGC7901 (Gastric) | 2.75 | Benzofuran-N-Aryl Piperazine Hybrid | [6] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
The data in Table 1 underscores the potent anticancer activity of halogenated benzofuran derivatives. The high potency of Compound A, particularly against HL60 cells, highlights the significant effect of a brominated substituent.[8] Similarly, the 5-chloro substitution in Compound B contributes to its notable activity against lung and breast cancer cell lines.[2] These findings strongly suggest that this compound derivatives would also exhibit potent anticancer properties, warranting their synthesis and comprehensive screening.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. It is a foundational experiment in any anticancer drug discovery program.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Plate cancer cells (e.g., MCF-7, A549, HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve (percentage of cell viability vs. compound concentration) to determine the IC50 value.
-
Caption: Workflow for the MTT cytotoxicity assay.
Comparative Antimicrobial Activity
Benzofuranone derivatives have also emerged as a promising class of antimicrobial agents, with activity against a range of bacterial and fungal pathogens.[9] Halogenation has been shown to be a key determinant of antimicrobial potency in this scaffold.[4]
While direct comparative studies on a series of this compound derivatives are limited, the available data for other halogenated benzofuranones provides a strong basis for their investigation. For instance, a study on benzofuran derivatives with bromo substituents demonstrated excellent activity against various bacterial strains.[4]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Halogenated Benzofuran Derivatives
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Key Structural Features | Reference |
| Compound E | Staphylococcus aureus | 12.5 | Aza-benzofuran | [10] |
| Escherichia coli | 25 | Aza-benzofuran | [10] | |
| Compound F | Staphylococcus aureus | 0.39-3.12 | Hydrophobic benzofuran analog | [11] |
| Compound G | Pseudomonas chinchori | 25 | Fused benzofuran derivative | [4] |
| Compound H | Staphylococcus aureus | 29.76-31.96 (mmol/L) | 5-bromo and 4-bromo-phenyl substituents | [4] |
Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
The data in Table 2 illustrates the potential of halogenated benzofuranones as antimicrobial agents. The low MIC values for Compound F against Staphylococcus aureus highlight the effectiveness of hydrophobic benzofuran analogs.[11] The notable activity of the bromo-substituted Compound H further supports the hypothesis that this compound derivatives could be potent antimicrobial agents.[4]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after incubation.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solution:
-
Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
-
Serial Dilution:
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a designated row.
-
Add 100 µL of the antimicrobial stock solution (appropriately diluted in MHB) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as a growth control (no drug), and well 12 serves as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Caption: Workflow for the broth microdilution MIC assay.
Mechanistic Insights and Future Directions
The precise mechanism of action for this compound derivatives is an active area of investigation. For the broader class of benzofuran derivatives, several anticancer mechanisms have been proposed, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[12][13] In the context of antimicrobial activity, these compounds may disrupt cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis.
The introduction of an iodine atom at the 5-position is expected to significantly influence the pharmacokinetic and pharmacodynamic properties of the benzofuranone core. The increased lipophilicity may enhance cell membrane permeability, leading to higher intracellular concentrations. Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to stronger binding affinity with target proteins.
Future research should focus on a systematic evaluation of a series of this compound derivatives to establish clear structure-activity relationships. This should be followed by in-depth mechanistic studies to identify their specific molecular targets. Such a comprehensive approach will be crucial for the rational design and development of novel therapeutic agents based on this promising scaffold.
References
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A Comparative Crystallographic Guide to 5-Halogenated-3(2H)-Benzofuranones: Structural Insights and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the 3(2H)-benzofuranone scaffold is a cornerstone for the development of novel therapeutic agents and functional materials. The strategic incorporation of a halogen atom, particularly at the 5-position, can profoundly influence the molecule's physicochemical properties, biological activity, and solid-state architecture. This guide provides a comprehensive analysis of the X-ray crystal structure of a 5-bromo-3(2H)-benzofuranone derivative as a key exemplar, offering a comparative perspective on what can be anticipated for its 5-iodo counterpart. We will delve into the synthetic methodologies, detailed crystallographic analysis, and the critical role of intermolecular interactions, providing a robust framework for researchers engaged in the design and characterization of this important class of compounds.
The Significance of Halogenation in 3(2H)-Benzofuranone Derivatives
Synthesis and Crystallization: A Practical Workflow
The synthesis of 5-halogenated-3(2H)-benzofuranone derivatives can be achieved through various synthetic routes. A common and effective method involves the Aldol-type condensation of a substituted benzofuran-3(2H)-one with an appropriate benzaldehyde derivative.[1]
Experimental Protocol: Synthesis of a 5-Bromo-3(2H)-Benzofuranone Derivative
This protocol is adapted from the synthesis of 2-(5-bromo-2-(3-methylbut-2-enyloxy)benzylidene)-6-hydroxybenzofuran-3(2H)-one.[1]
Step 1: Preparation of the Benzofuran-3(2H)-one Precursor
-
The synthesis begins with the appropriate substituted phenol, which undergoes a series of reactions to construct the benzofuranone core. This can involve steps like O-alkylation followed by an intramolecular cyclization.
Step 2: Aldol Condensation
-
To a solution of the 5-bromobenzofuran-3(2H)-one derivative in a suitable solvent such as acetonitrile, add the desired substituted benzaldehyde.
-
Introduce a catalyst, for example, ethylenediamine diacetate (EDDA), to facilitate the condensation reaction.
-
Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard techniques like column chromatography.
Step 3: Crystallization for X-ray Diffraction
-
High-quality single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in an appropriate solvent system. The choice of solvent is critical and may require screening of various options (e.g., ethyl acetate, hexane/ethyl acetate mixtures).
Caption: Generalized workflow for the synthesis and crystallization of 5-bromo-3(2H)-benzofuranone derivatives.
Comparative Crystallographic Analysis
While the specific crystal structure of a 5-iodo-3(2H)-benzofuranone derivative remains to be reported, we can extrapolate key structural features by analyzing its bromo- and other halogenated analogues. The crystal structure of 2-(5-bromo-2-(3-methylbut-2-enyloxy)benzylidene)-6-hydroxybenzofuran-3(2H)-one reveals important details about its solid-state conformation and intermolecular interactions.[1]
| Parameter | 5-Bromo-2-(...)-3(2H)-benzofuranone[1] | 5-Iodo-2-methyl-3-(...)-1-benzofuran[2] | 5-Iodo-2-methyl-3-(...)-1-benzofuran[3] |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | P21/c | P21/c | P-1 |
| Key Intermolecular Interactions | C-H···O hydrogen bonds | C-H···O hydrogen bonds, I···O halogen bonds, π–π interactions | C-H···O hydrogen bonds, I···I interactions, π–π interactions |
Key Observations and Comparative Insights:
-
Molecular Conformation: In the known structure of the 5-bromo derivative, the benzofuranone core is nearly planar. It is expected that a 5-iodo analogue would exhibit a similar degree of planarity in its core structure.
-
Intermolecular Interactions: The crystal packing of the 5-bromo derivative is stabilized by C-H···O hydrogen bonds.[1] In contrast, crystal structures of 5-iodo-benzofuran derivatives consistently show the presence of significant I···O or I···I halogen bonds, which are stronger and more directional than their bromine counterparts.[2][3] This suggests that the crystal packing of a this compound would likely be dominated by these halogen bonds, potentially leading to different supramolecular architectures compared to the bromo derivative.
Caption: Predicted shift in dominant intermolecular forces from 5-bromo to 5-iodo derivatives.
Alternative and Complementary Analytical Techniques
While single-crystal X-ray diffraction provides the definitive solid-state structure, a comprehensive characterization of this compound derivatives relies on a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the molecular structure in solution. The chemical shifts of the aromatic protons and carbons will be influenced by the presence of the iodine atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl group of the furanone ring and other functional groups present in the molecule.
A comparative analysis of the spectroscopic data between the 5-bromo and 5-iodo derivatives would reveal subtle electronic differences imparted by the different halogen substituents.
Conclusion and Future Directions
The study of 5-halogenated-3(2H)-benzofuranone derivatives is a promising avenue for the discovery of new bioactive compounds and functional materials. While the crystal structure of a 5-iodo derivative is yet to be elucidated, the analysis of its 5-bromo counterpart provides a strong foundation for predicting its structural characteristics. The anticipated dominance of halogen bonding in the 5-iodo analogues suggests that these compounds could be valuable building blocks for crystal engineering and the design of self-assembling supramolecular structures. Future research should focus on the synthesis and crystallization of this compound derivatives to experimentally validate these predictions and to further explore their potential applications.
References
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Choi, H. D., et al. (2012). 5-Iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2390. Available at: [Link]
-
Lee, U., & Choi, H. D. (2014). Crystal structure of 5-iodo-2-methyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), o1028–o1029. Available at: [Link]
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Rambabu, D., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 577(1), 83-93. Available at: [Link]
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Pal, M., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 577(1), 83-93. (This is the same reference as 3, but it is the primary source for the 5-bromo derivative's synthesis and structure). Available at: [Link]
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A Senior Application Scientist's Guide to Catalytic Systems for Suzuki Coupling of 5-Iodo-3(2H)-benzofuranone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-aryl-3(2H)-benzofuranones is a critical step in the development of numerous pharmacologically active molecules. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for forging the crucial carbon-carbon bond between the benzofuranone core and various aryl partners. The choice of the catalytic system is paramount to the success of this transformation, directly impacting reaction efficiency, yield, and purity. This guide provides a comparative analysis of potential catalytic systems for the Suzuki coupling of 5-iodo-3(2H)-benzofuranone, offering field-proven insights and supporting data from analogous systems to empower researchers in their synthetic endeavors.
While specific literature on the Suzuki coupling of this compound is not extensively available, we can extrapolate from well-established protocols for the coupling of other aryl iodides and related benzofuran systems to propose robust starting points for reaction optimization.
The Cornerstone of C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1][2] The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is central to understanding and troubleshooting this reaction.
Figure 1: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle initiates with the oxidative addition of the aryl halide (in our case, this compound) to a Pd(0) complex. This is followed by transmetalation with the organoboron reagent, where the aryl group is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[3]
Comparative Analysis of Catalytic Systems
The efficiency of the Suzuki coupling is highly dependent on the choice of the palladium source, the ligand, the base, and the solvent. Below is a comparative table of catalytic systems that have proven effective for the Suzuki coupling of aryl iodides and related heterocyclic compounds, which can serve as a strong starting point for the reaction with this compound.
| Catalytic System Component | Examples | Key Considerations & Rationale |
| Palladium Precursor | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) | Pd(PPh₃)₄: A reliable Pd(0) source, often used directly. Can be sensitive to air and moisture.[4] Pd₂(dba)₃ & Pd(OAc)₂: Air-stable Pd(0) and Pd(II) precursors, respectively, that require an external ligand for catalytic activity. Pd(OAc)₂ needs to be reduced in situ to the active Pd(0) species.[1] PdCl₂(dppf): An air-stable Pd(II) precatalyst with a built-in, robust ligand, often showing high efficiency. |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos, dppf | PPh₃ (Triphenylphosphine): A classic, inexpensive, and readily available ligand. Suitable for many standard couplings.[4] P(t-Bu)₃ (Tri-tert-butylphosphine): A bulky and electron-rich monodentate phosphine ligand that can enhance catalytic activity for challenging substrates.[1] SPhos & XPhos: Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) known for their high reactivity and ability to couple sterically hindered substrates under mild conditions.[1] dppf (1,1'-Bis(diphenylphosphino)ferrocene): A bidentate ligand that forms stable and highly active palladium complexes, often leading to high yields and good functional group tolerance. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The base plays a crucial role in the transmetalation step by activating the boronic acid.[3] K₂CO₃ & Na₂CO₃: Commonly used, effective, and economical inorganic bases.[5] Cs₂CO₃: A stronger and more soluble base, often used for more challenging couplings or when milder reaction temperatures are desired.[1] K₃PO₄: A non-nucleophilic base that can be advantageous when dealing with base-sensitive functional groups.[6] |
| Solvent | Toluene, Dioxane, DMF, THF/H₂O | The choice of solvent can significantly influence the solubility of reagents and the reaction rate. Toluene & Dioxane: Common aprotic solvents for Suzuki couplings.[1] DMF (Dimethylformamide): A polar aprotic solvent that can enhance the rate of reaction. THF/H₂O or Dioxane/H₂O: Biphasic solvent systems are frequently employed, as water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.[5][6] |
Recommended Starting Experimental Protocol
This protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Researchers should note that optimization of temperature, reaction time, and reagent stoichiometry will likely be necessary for each specific substrate combination.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equivalents)
-
Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd₂(dba)₃ (0.02 equivalents), SPhos (0.04 equivalents), and K₃PO₄ (2.5 equivalents).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed dioxane and water in a 4:1 ratio (to achieve a 0.1 M concentration of the limiting reagent).
-
Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices
-
Palladium Precursor and Ligand Selection: The combination of Pd₂(dba)₃ and a bulky, electron-rich biaryl phosphine ligand like SPhos is a powerful catalytic system. The ligand's steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step, while its electron-donating nature accelerates this step and the final reductive elimination.[1]
-
Choice of Base and Solvent System: The use of K₃PO₄ as a base is a good starting point as it is effective in promoting transmetalation without being overly harsh, which is beneficial for substrates with potentially sensitive functional groups. A dioxane/water solvent system is chosen to ensure the solubility of both the organic substrates and the inorganic base, facilitating efficient reaction kinetics.[6]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 5-aryl-3(2H)-benzofuranones. While no single catalytic system is universally optimal, the judicious selection of the palladium precursor, ligand, base, and solvent is critical for achieving high yields and purity. The catalytic systems and the experimental protocol provided in this guide, based on established principles and data from analogous reactions, offer a solid foundation for researchers to successfully perform the Suzuki coupling of this compound and to further optimize the reaction for their specific needs.
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Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991. [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. In Chem 115. Harvard University. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Saif, M. J., Ahmad, S., Mushtaq, A., Munawar, S., Zahoor, A. F., Ettampola, S., Irfan, A., Kotwica-Mojzych, K., Ruszel, K., & Mojzych, M. (2024). Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. Frontiers in Chemistry, 12. [Link]
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NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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El-Hiti, G. A., Al-qahtani, A. A., & Smith, K. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(iii), 210-226. [Link]
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Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications, (19), 866–867. [Link]
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Zhang, X., Li, J., & Wang, L. (2014). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters, 16(23), 6144–6147. [Link]
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Du, W., Yang, R., Wu, J., & Xia, Z. (2023). Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. The Journal of Organic Chemistry, 88(5), 2977–2986. [Link]
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Liu, X., Zhang, H., Hu, Q., Jiang, B., & Zeli, Y. (2018). A simple and mild suzuki reaction protocol using triethylamine as base and solvent. Synthetic Communications, 48(24), 3123–3132. [Link]
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Schmidt, B., Kwesiga, G., Greese, J., Kelling, A., & Sperlich, E. (2023). The Suzuki–Miyaura Cross-Coupling–Claisen Rearrangement–Cross-Metathesis Approach to Prenylated Isoflavones. The Journal of Organic Chemistry, 88(4), 2043–2055. [Link]
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Gay, R. M., Manarin, F., Brandão, R., & Zeni, G. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives: synthesis of 3-aryl-2-(methylthio)benzo[b]furans. Journal of the Brazilian Chemical Society, 21(5), 899-905. [Link]
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Yang, X., Li, X., & Li, B. (2024). Palladium-Catalyzed β-C(sp3)–H Bond Arylation of Tertiary Aldehydes Facilitated by 2-Pyridone Ligands. Molecules, 29(1), 226. [Link]
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Zhang, T., & Wang, J. (2020). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Molecules, 26(1), 97. [Link]
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Wang, D., & Wang, J. (2022). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Organic & Biomolecular Chemistry, 20(22), 4589–4593. [Link]
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Ali, I., Al-Sehemi, A. G., & Al-Ghamdi, M. S. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7354. [Link]
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Guo, S., Lu, Y., & Gu, S. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. [Link]
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Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991. [Link]
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Kondo, K., & Kishi, Y. (2015). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 6(12), 7154–7161. [Link]
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Wang, D., & Wang, J. (2022). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 13(31), 9062–9070. [Link]
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Ghaffari, M., & O'Brien, A. G. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. [Link]
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Gay, R. M., Manarin, F., Brandão, R., & Zeni, G. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. Scite.ai. [Link]
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Ota, Y., Okamoto, K., & Uozumi, Y. (2018). Synthesis of 5-Aryl-3(2 H)-furanones Using Intramolecular Cyclization of Sulfonium Salts. The Journal of Organic Chemistry, 83(22), 13834–13846. [Link]
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A Senior Application Scientist's Guide to the Efficacy of 5-Iodo-3(2H)-benzofuranone in Synthesizing Novel Anti-Inflammatory Compounds
Abstract
The relentless pursuit of safer and more effective anti-inflammatory agents has driven medicinal chemists toward the exploration of "privileged scaffolds"—molecular frameworks that consistently yield biologically active compounds. Among these, the benzofuran nucleus is a standout, demonstrating a wide array of pharmacological activities.[1][2] This guide provides an in-depth technical analysis of a specific, highly versatile precursor: 5-Iodo-3(2H)-benzofuranone . We will dissect its strategic advantages in the synthesis of potent anti-inflammatory compounds, particularly aurone derivatives, which target key inflammatory mediators. This analysis extends to a direct comparison with alternative synthetic strategies for established non-steroidal anti-inflammatory drugs (NSAIDs), providing quantitative data to benchmark performance and outlining detailed experimental protocols to ensure reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic methodologies in inflammation research.
The Strategic Imperative for Novel Anti-Inflammatory Agents
Inflammation is a complex biological response essential for host defense, yet its dysregulation underpins a vast range of chronic diseases, from rheumatoid arthritis to neurodegenerative disorders.[3] The primary therapeutic mainstays, NSAIDs, function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of pro-inflammatory prostaglandins.[4] However, the clinical utility of traditional NSAIDs is hampered by their non-selective inhibition of both COX-1 (a constitutively expressed enzyme vital for gastric homeostasis) and COX-2 (an inducible enzyme at the site of inflammation).[5] This non-selectivity is the root cause of significant gastrointestinal side effects.[6]
While the development of selective COX-2 inhibitors (coxibs) was a major therapeutic advance, concerns regarding cardiovascular side effects have emerged, necessitating a continued search for new chemical entities with improved safety and efficacy profiles.[7] This search has led to a focus on heterocyclic scaffolds like benzofuran, which offer the structural diversity to achieve high target affinity and selectivity.[8][9]
This compound: A Versatile Precursor for Drug Discovery
The 3(2H)-benzofuranone core is the foundational structure of aurones, a class of flavonoids known for their vibrant yellow color in plants and their promising biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[10][11] The strategic utility of This compound lies in the iodine atom at the C5 position.
Causality Behind Its Selection:
-
A Handle for Cross-Coupling: The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, allows for the efficient and modular installation of a wide variety of aryl and heteroaryl moieties at this position.[12] This "late-stage diversification" is a cornerstone of modern medicinal chemistry, enabling the rapid generation of a library of analogs from a common intermediate to explore the structure-activity relationship (SAR).
-
Activated Methylene Group: The C2 position of the benzofuranone ring is a methylene group flanked by a carbonyl and an ether oxygen. This electronic arrangement makes the C2 protons acidic and amenable to deprotonation, setting the stage for condensation reactions, most notably the Knoevenagel or Aldol condensation with various aldehydes to form the characteristic exocyclic double bond of aurones.[13][14]
This dual reactivity at two distinct sites (C5 and C2) makes this compound a powerful building block for creating complex and diverse molecular architectures tailored for anti-inflammatory activity.
Experimental Workflow: Synthesis of a 5-Aryl Aurone Derivative
The following diagram and protocol outline a typical synthetic workflow leveraging the dual reactivity of this compound.
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Navigating Cytotoxicity: A Comparative Guide to Assay Selection for Novel 5-Iodo-3(2H)-benzofuranone Derivatives
<content_type_and_audience> Topic: cytotoxicity assays for novel compounds from 5-Iodo-3(2H)-benzofuranone Content Type: Publish Comparison Guides. These guides should objectively compare the product's performance with other alternatives and provide supporting experimental data. Audience: Researchers, scientists, and drug development professionals.
The quest for novel therapeutic agents is a cornerstone of drug discovery, and heterocyclic compounds, such as benzofuran derivatives, have garnered significant attention for their diverse biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1][2][3] Specifically, derivatives of this compound represent a promising chemical scaffold for the development of new drugs.[4][5] A critical early step in the preclinical evaluation of these novel compounds is the assessment of their cytotoxic potential.[6][7] This guide provides a comprehensive comparison of commonly employed in vitro cytotoxicity assays, offering insights into their principles, experimental workflows, and data interpretation to aid researchers in selecting the most appropriate methods for their screening campaigns.
The Rationale for Assay Selection: Beyond a Single Endpoint
Choosing the right cytotoxicity assay is not a one-size-fits-all decision. The selection process must consider the specific research question, the potential mechanism of action of the test compound, and the characteristics of the cell line being used.[8] A multi-tiered approach, often combining assays that measure different cellular events, can provide a more complete picture of a compound's cytotoxic profile.[9]
This guide will focus on three widely used assays, each interrogating a different aspect of cellular health:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: Quantifies cell membrane integrity by measuring the release of a cytosolic enzyme.
-
Caspase-3/7 Assay: Detects the activation of key effector caspases, a hallmark of apoptosis.
Diagram: The Triad of Cytotoxicity Assessment
Caption: Interrogating different cellular health pillars.
MTT Assay: A Window into Cellular Metabolism
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indirect measure of cell viability by assessing mitochondrial function.[10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of metabolically active cells.[12]
Expert Insights & Causality:
The MTT assay is often a first-line screening tool due to its simplicity and high-throughput compatibility. However, it's crucial to understand its limitations. A decrease in MTT reduction can indicate either cell death or a reduction in metabolic activity (cytostatic effect).[13] Therefore, a significant drop in the MTT signal warrants further investigation with assays that directly measure cell death. Furthermore, certain compounds can interfere with the MTT reduction reaction, leading to false-positive or false-negative results.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]
-
Compound Treatment: Treat cells with a serial dilution of the novel this compound derivatives for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[12][14]
-
Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15][16]
Diagram: MTT Assay Workflow
Caption: MTT assay experimental workflow.
Lactate Dehydrogenase (LDH) Assay: Monitoring Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[17][18] This assay is a reliable indicator of cell lysis and necrosis.[19][20]
Expert Insights & Causality:
The LDH assay is advantageous because it is a non-destructive method that measures an event (enzyme release) directly related to cell death.[21] It is particularly useful for detecting necrotic cell death. When comparing results with the MTT assay, a compound that induces a significant increase in LDH release but a modest decrease in MTT reduction may be primarily causing necrosis rather than inhibiting metabolic activity.[20][22]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[23]
-
Absorbance Reading: Measure the absorbance at 490 nm.[19] Controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) are essential for data normalization.[24]
Diagram: LDH Assay Workflow
Caption: LDH assay experimental workflow.
Caspase-3/7 Assay: Unveiling Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism for tissue homeostasis and is often a desired outcome for anticancer therapies. A key biochemical hallmark of apoptosis is the activation of a family of proteases called caspases.[25] Caspase-3 and -7 are effector caspases that play a central role in the execution phase of apoptosis.[26]
Expert Insights & Causality:
The Caspase-Glo® 3/7 Assay is a luminescent method that measures the combined activities of caspase-3 and -7.[27] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal.[27] A significant increase in caspase-3/7 activity strongly suggests that the novel compound induces apoptosis. This assay is highly sensitive and can be performed in a simple "add-mix-measure" format.[27]
Experimental Protocol: Caspase-3/7 Assay
-
Cell Seeding and Treatment: Prepare cell plates as described for the previous assays.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction.
-
Luminescence Reading: Measure the luminescence using a plate reader.
Diagram: Caspase-3/7 Apoptotic Pathway
Sources
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- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cellbiologics.com [cellbiologics.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. stemcell.com [stemcell.com]
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A Comparative Guide to the Kinetic Performance of 5-Iodo-2(3H)-benzofuranone in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. The benzofuranone scaffold is a privileged motif found in numerous biologically active compounds and natural products. The strategic functionalization of this core structure is therefore of significant interest. 5-Iodo-2(3H)-benzofuranone serves as a versatile building block for such endeavors, with the carbon-iodine bond providing a reactive handle for a variety of palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth comparative analysis of the kinetic performance of 5-iodo-2(3H)-benzofuranone in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. While dedicated kinetic studies on this specific substrate are not extensively documented, we can draw meaningful insights from the well-established reactivity of aryl iodides and structurally similar iodo-heterocycles. This guide will objectively compare the performance of various catalytic systems, provide supporting experimental data from analogous systems, and offer detailed protocols to aid in the rational design and optimization of synthetic routes.
The Significance of Kinetic Studies in Cross-Coupling Reactions
Understanding the kinetics of a chemical reaction is paramount for its effective implementation and optimization. Kinetic studies provide crucial information about the reaction rate, the influence of reactant concentrations, temperature effects, and the role of the catalyst. For palladium-catalyzed cross-coupling reactions, a detailed kinetic analysis allows for:
-
Rational Catalyst Selection: By comparing the turnover frequencies (TOF) and overall rates of different catalyst systems, researchers can select the most efficient one for a specific transformation.
-
Optimization of Reaction Conditions: Kinetic data guides the optimization of parameters such as temperature, solvent, base, and reactant stoichiometry to maximize yield and minimize reaction time.
-
Mechanistic Elucidation: Kinetic studies are instrumental in determining the rate-determining step of the catalytic cycle, which is essential for understanding the reaction mechanism and for the rational design of improved catalysts.
Comparative Analysis of Cross-Coupling Reactions
The reactivity of 5-iodo-2(3H)-benzofuranone in palladium-catalyzed cross-coupling reactions is primarily dictated by the oxidative addition of the C-I bond to a Pd(0) center. For aryl iodides, this step is generally fast compared to other aryl halides (Br, Cl), which often makes a subsequent step in the catalytic cycle, such as transmetalation or reductive elimination, rate-limiting. However, the specific kinetics are highly dependent on the chosen reaction partner, catalyst system, and reaction conditions.
The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. For 5-iodo-2(3H)-benzofuranone, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 5-position.
Mechanistic Insights and Kinetic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the organoboron species, facilitating the transmetalation step. For aryl iodides, the oxidative addition is typically not the rate-determining step. The transmetalation or reductive elimination is more likely to be the slowest step, depending on the specific substrates and ligands used. The choice of ligand is critical; bulky, electron-rich phosphine ligands can accelerate both the oxidative addition and the reductive elimination steps.
Comparative Performance of Catalytic Systems (Based on Analogous Aryl Iodides)
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80-100 | 2-12 | 85-95 | A standard, versatile catalyst. |
| Pd(dppf)Cl₂ | 4-Methoxyphenylboronic acid | K₃PO₄ | THF or DME | 60-80 | 1-6 | 90-98 | Often provides higher yields and faster reactions. |
| Pd₂(dba)₃ / SPhos | Hindered arylboronic acid | Cs₂CO₃ | Dioxane | RT-80 | 1-4 | >95 | Excellent for sterically demanding substrates. |
Note: The data presented is extrapolated from studies on structurally similar aryl iodides and serves as a guideline for reaction optimization with 5-iodo-2(3H)-benzofuranone.
The Heck Reaction: Alkenylation of the Benzofuranone Core
The Heck reaction provides a powerful means to form C-C bonds by coupling 5-iodo-2(3H)-benzofuranone with an alkene, leading to the synthesis of 5-alkenyl-2(3H)-benzofuranones.
Mechanistic Insights and Kinetic Considerations
The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to Pd(0), migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. For aryl iodides, the migratory insertion or the β-hydride elimination is often the rate-determining step. The choice of base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.
Comparative Performance of Catalytic Systems (Based on Analogous Aryl Iodides)
| Catalyst System | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / PPh₃ | Styrene | Et₃N | DMF | 100-120 | 12-24 | 70-85 | A classic catalyst system for the Heck reaction. |
| Pd₂(dba)₃ / P(o-tol)₃ | n-Butyl acrylate | K₂CO₃ | NMP | 100-120 | 8-16 | 80-95 | Bulky phosphine ligands can improve reaction rates and yields. |
| Herrmann's Catalyst | Electron-deficient alkenes | NaOAc | DMAc | 80-100 | 2-6 | >90 | A highly active palladacycle catalyst. |
Note: The data presented is extrapolated from studies on structurally similar aryl iodides and serves as a guideline for reaction optimization with 5-iodo-2(3H)-benzofuranone.
The Buchwald-Hartwig Amination: Introducing Nitrogen Functionality
The Buchwald-Hartwig amination is the premier method for the palladium-catalyzed formation of C-N bonds between an aryl halide and an amine. This reaction enables the synthesis of 5-amino-2(3H)-benzofuranone derivatives, which are of significant interest in medicinal chemistry.
Mechanistic Insights and Kinetic Considerations
The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination. With aryl iodides, the reductive elimination step is often rate-limiting, especially when using less bulky ligands. The choice of a strong, non-nucleophilic base is critical for the deprotonation of the amine bound to the palladium center. The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, is often essential for achieving high catalytic activity.
Comparative Performance of Catalytic Systems (Based on Analogous Aryl Iodides)
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / BINAP | Morpholine | NaOtBu | Toluene | 80-100 | 4-12 | 85-95 | An early generation, yet effective, catalyst system. |
| Pd(OAc)₂ / XPhos | Primary and secondary amines | K₃PO₄ | t-BuOH | RT-80 | 1-6 | >90 | A highly active and general catalyst system. |
| BrettPhos Pd G3 | Hindered primary amines | LHMDS | Dioxane | 80-100 | 2-8 | >90 | Excellent for challenging, sterically hindered couplings. |
Note: The data presented is extrapolated from studies on structurally similar aryl iodides and serves as a guideline for reaction optimization with 5-iodo-2(3H)-benzofuranone.
Experimental Protocols
Detailed Step-by-Step Methodology for a Representative Kinetic Study: Suzuki-Miyaura Coupling
This protocol describes a general method for monitoring the kinetics of the Suzuki-Miyaura coupling of 5-iodo-2(3H)-benzofuranone with phenylboronic acid using gas chromatography (GC) with an internal standard.
Materials and Reagents:
-
5-Iodo-2(3H)-benzofuranone
-
Phenylboronic acid
-
Pd(PPh₃)₄
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water (degassed)
-
Dodecane (internal standard)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for quenching and extraction)
-
Reaction vials with septa
-
Syringes and needles
-
Stir plate with heating block
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 5-iodo-2(3H)-benzofuranone in toluene.
-
Prepare a stock solution of the internal standard (dodecane) in toluene.
-
The concentrations should be chosen such that the final reaction concentrations are in the desired range and the internal standard peak is well-resolved from the reactant and product peaks in the GC analysis.
-
-
Reaction Setup:
-
To an oven-dried reaction vial containing a magnetic stir bar, add K₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (e.g., 2 mol%).
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the 5-iodo-2(3H)-benzofuranone stock solution, the phenylboronic acid (1.2 eq), the internal standard stock solution, and degassed deionized water via syringe.
-
The total volume of the reaction mixture should be consistent across all experiments.
-
-
Kinetic Monitoring:
-
Place the reaction vial in a preheated heating block set to the desired temperature (e.g., 90 °C) and begin stirring.
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing ethyl acetate and a small amount of water to stop the reaction.
-
-
Sample Analysis:
-
Dry the quenched samples with anhydrous Na₂SO₄ and analyze by GC-FID.
-
The conversion of 5-iodo-2(3H)-benzofuranone and the formation of the product can be quantified by comparing the peak areas of the starting material and product to that of the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the starting material and product as a function of time to obtain the reaction progress curves.
-
From these curves, the initial reaction rate can be determined, and the reaction order with respect to each reactant can be calculated by systematically varying their initial concentrations.
-
Visualizations
Catalytic Cycles
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle for the Heck reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General workflow for kinetic analysis of a cross-coupling reaction.
Conclusion
5-Iodo-2(3H)-benzofuranone is a valuable substrate for the synthesis of a diverse array of functionalized benzofuranones via palladium-catalyzed cross-coupling reactions. While direct kinetic data for this specific molecule is limited, a thorough understanding of the general principles of Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions with aryl iodides provides a strong foundation for the development of efficient synthetic protocols. The choice of catalyst, particularly the ligand, along with the base and solvent, are critical parameters that must be carefully optimized to achieve the desired reaction kinetics and yields. The experimental protocols and comparative data presented in this guide offer a starting point for researchers to explore the rich chemistry of this important heterocyclic building block.
References
-
Goossen, L. J., Koley, D., Hermann, H. L., & Thiel, W. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 24(10), 2398–2410. [Link]
-
Faiz, S., et al. (2022). Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. Frontiers in Chemistry, 10, 1045337. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Wikipedia. Heck reaction. [Link]
-
Chemistry LibreTexts. Heck Reaction. (2023). [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
MDPI. Palladium Catalysts for Cross-Coupling Reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Iodo-3(2H)-benzofuranone
As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Iodo-3(2H)-benzofuranone, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to ensure a thorough understanding and a self-validating safety system within your laboratory.
Hazard Identification and Characterization: The "Why" of Cautious Handling
Based on analogous compounds, this compound should be handled as a substance with the potential for the following hazards.[1][2]
| Hazard Class | GHS Classification | Rationale and Recommended Precautions |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Prolonged contact should be avoided.[1] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1] Direct contact could result in injury. |
| Acute Toxicity (Oral) | Category 4 (Assumed) | Harmful if swallowed.[1] Ingestion must be strictly avoided. |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | May cause respiratory irritation.[1][2] Dust or vapors should not be inhaled. |
| Environmental Hazard | (Assumed) | Halogenated organic compounds can be harmful to aquatic life with long-lasting effects.[3] |
Given this profile, all handling and disposal operations must be conducted with appropriate engineering controls (e.g., a chemical fume hood) and Personal Protective Equipment (PPE).
Essential Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn to create a reliable barrier against exposure.[3][4]
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles causing serious eye irritation. |
| Hand Protection | Nitrile rubber gloves. | Prevents skin contact and irritation. Contaminated gloves must be disposed of as hazardous waste. |
| Protective Clothing | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | (If needed) NIOSH-approved respirator. | Required if working outside a fume hood or if there is a risk of generating dust or aerosols. |
The Core Directive: Waste Segregation
The single most critical step in the proper disposal of this compound is its correct classification and segregation. Due to the presence of an iodine atom, this compound is classified as a halogenated organic waste .[5][6]
The Causality of Segregation: Halogenated and non-halogenated organic wastes are treated via different disposal pathways. Non-halogenated solvents can often be recycled as fuel additives for cement kilns.[7] In contrast, halogenated wastes must undergo high-temperature incineration with specialized scrubbers to neutralize the acidic and toxic byproducts (e.g., hydrogen iodide) generated during combustion.[5] Mixing these waste streams leads to improper disposal, environmental harm, and significantly higher disposal costs.[7][8]
Workflow for Waste Segregation
The following decision-making process must be followed for all chemical waste generated in the laboratory.
Caption: Waste segregation decision workflow.
Step-by-Step Disposal Procedure
1. Container Selection:
-
Use only designated, chemically resistant hazardous waste containers provided by your institution's Environmental Health & Safety (EHS) department.[6]
-
The container must have a secure, vapor-tight screw-top cap to prevent the escape of fumes.[6]
-
Ensure the container is compatible with organic compounds and is in good condition with no leaks or cracks.
2. Waste Collection:
-
Conduct all transfers of this compound into the waste container inside a certified chemical fume hood.
-
If disposing of the pure solid, transfer it carefully to avoid creating dust.[1]
-
If disposing of a solution, pour slowly and carefully to avoid splashing.
-
Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.
3. Labeling:
-
Label the waste container clearly and immediately upon adding the first drop of waste.[8]
-
The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ". If it is in a solvent, list all components and their approximate percentages.
-
The associated hazards (e.g., "Irritant," "Halogenated").
-
The date of accumulation.
-
4. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be a secondary containment bin or tray to contain any potential leaks.
-
Store away from incompatible materials, particularly strong oxidizing agents.[9]
5. Final Disposal:
-
Arrange for pickup by your institution's EHS or a licensed hazardous waste contractor.
-
Never dispose of this compound down the drain, in the regular trash, or by evaporation.[8][10] Sewer disposal of hazardous waste is strictly prohibited by federal regulations.[10]
Spill and Emergency Procedures
Accidents can happen. A prepared response is critical to mitigating risk.
Spill Cleanup Workflow
Caption: Step-by-step spill cleanup protocol.
Key Spill Response Actions:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate immediately and notify your supervisor and EHS.
-
Personal Protection: Do not attempt cleanup without the proper PPE.
-
Containment: Prevent the spill from spreading or entering drains.[1]
-
Cleanup: For a small spill, cover with an inert absorbent material like vermiculite, dry sand, or a chemical sorbent. Do not use combustible materials like paper towels on a solvent-based spill.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1] All materials used for cleanup (gloves, absorbent, etc.) are now considered hazardous waste and must be disposed of in the same halogenated waste stream.
-
Decontamination: Clean the spill area with soap and water after the material has been removed.[1]
By adhering to these scientifically-grounded procedures, you ensure the safe management and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
-
Angene Chemical. (2025). Safety Data Sheet: 2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from Angene Chemical website. URL: [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from Bucknell University website. URL: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Iodine. Retrieved from ATSDR website. URL: [Link]
-
Case Western Reserve University. (n.d.). Environmental Health and Safety: Disposal of Iodine. Retrieved from CWRU website. URL: [Link]
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Emory University website. URL: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chapter Four: Organic Analytes. Retrieved from EPA website. URL: [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from Hazardous Waste Experts website. URL: [Link]
-
LookChem. (n.d.). 2(3H)-Benzofuranone, 5-hydroxy- MSDS. Retrieved from LookChem website. URL: [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from EPA website. URL: [Link]
-
U.S. Environmental Protection Agency. (2019). Management of Hazardous Waste Pharmaceuticals. Retrieved from EPA website. URL: [Link]
-
University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from UBC Safety & Risk Services website. URL: [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from UNODC website. URL: [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-Iodo-3(2H)-benzofuranone
This guide provides an in-depth operational plan for the safe handling and disposal of 5-Iodo-3(2H)-benzofuranone. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the necessary safety protocols. The procedures outlined below are designed to create a self-validating system of safety, ensuring protection for researchers, scientists, and drug development professionals.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the specific risks associated with this compound is the foundation of an effective Personal Protective Equipment (PPE) strategy. While comprehensive toxicological data for this specific molecule may be limited, a rigorous scientific assessment can be made by analyzing its structural components: the benzofuranone core and the iodo-functional group.
-
Benzofuran Core: The parent molecule, benzofuran, is classified as a flammable liquid and is suspected of causing cancer and potential organ damage through prolonged or repeated exposure.
-
Lactone/Ketone Functionality: The benzofuranone structure contains reactive carbonyl groups. Similar structures, like coumarin (an isomer), are known to be toxic if swallowed or in contact with skin and can act as skin sensitizers.
-
Halogenation (Iodo- group): Halogenated organic compounds as a class present specific hazards. They are often suspected carcinogens, can cause skin and respiratory tract irritation, and may affect the central nervous system, liver, or kidneys.[1] The presence of iodine also makes the compound potentially sensitive to light and heat.
Based on this analysis, we must assume this compound is toxic upon skin contact and ingestion, a potential skin and respiratory sensitizer, a suspected carcinogen, and may be light-sensitive. This assessment directly informs every subsequent PPE and handling recommendation.
The Hierarchy of Controls: Your First Line of Defense
Before discussing PPE, it is critical to acknowledge the hierarchy of laboratory safety controls. PPE is the last line of defense.
-
Elimination/Substitution: If possible, use a less hazardous chemical.
-
Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For this compound, all handling must occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.[2][3] Safety showers and eyewash stations must also be readily accessible.
-
Administrative Controls: These are procedural controls, such as standard operating procedures (SOPs), safety training, and clear labeling.
-
Personal Protective Equipment (PPE): This is the final barrier between you and the chemical hazard.
Core PPE Ensemble: The Non-Negotiable Baseline
For any task involving this compound, regardless of scale, the following minimum PPE is mandatory.[4] This ensemble is designed to protect against incidental contact and minor splashes.
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[5] They protect from projectiles and minor splashes.
-
Hand Protection: Nitrile gloves are the standard for handling most organic solvents and solids, including halogenated compounds.[1][3] Ensure you inspect gloves for any signs of degradation or punctures before use and remove them before leaving the laboratory area or touching personal items (keyboards, door handles).
-
Body Protection: A flame-resistant laboratory coat with long sleeves, fully buttoned, is required.[5] This protects your skin and personal clothing from contamination. Full-length pants and closed-toe shoes are also mandatory personal attire in any laboratory setting.[3][5]
Risk-Based PPE Escalation: Adapting to the Task
Different laboratory operations carry different levels of risk. The core PPE ensemble should be supplemented based on a task-specific hazard assessment.[6]
| Scenario | Task Description | Required PPE (in addition to Core Ensemble) | Rationale |
| Level 1: Low Exposure Potential | Weighing solid compound (<1 g) inside a ventilated enclosure or chemical fume hood. | None | The use of engineering controls (fume hood) minimizes the risk of inhalation. The core PPE is sufficient for this low-quantity, low-splash-risk task. |
| Level 2: Moderate Exposure Potential | Preparing solutions, conducting reactions, transfers of liquids. | Chemical Splash Goggles | Goggles provide a full seal around the eyes, offering superior protection against splashes of solutions containing the compound, which is a significant risk during liquid transfers.[1][7] |
| Level 3: High Exposure Potential | Handling large quantities (>10g), workups involving vigorous mixing, or any task with a high potential for splashing or aerosol generation. | Chemical Splash Goggles & Face Shield | A face shield, worn over goggles, provides an additional layer of protection for the entire face from significant splashes or energetic reactions.[1][7] A respiratory hazard assessment by an EHS professional may also be required. |
| Level 4: Emergency Response | Responding to a significant spill. | Chemical Splash Goggles, Face Shield, Heavy-duty Gloves (e.g., Neoprene over Nitrile), Chemical-resistant Apron. | Spill cleanup requires enhanced protection due to the high risk of direct, prolonged contact with the concentrated material.[2] |
Procedural Guide: Integrating PPE into a Standard Workflow
This section provides a step-by-step methodology for a common task: weighing the compound and preparing a stock solution.
-
Preparation: Before entering the lab, ensure you are wearing long pants and closed-toe shoes.
-
Donning PPE: Upon entering the lab, don your lab coat and button it completely. Put on your safety glasses.
-
Prepare Workspace: Ensure the chemical fume hood sash is at the appropriate working height and the workspace is clean. Gather all necessary equipment (spatula, weigh paper, vial, solvent, etc.).
-
Don Gloves: Put on nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
-
Task Execution (in Fume Hood):
-
Carefully weigh the desired amount of this compound onto weigh paper.
-
Transfer the solid to the designated vial.
-
Add the solvent to the vial.
-
Cap the vial securely and mix as required.
-
-
Waste Disposal:
-
Dispose of the contaminated weigh paper and any used pipette tips into a designated "Halogenated Organic Solid Waste" container within the fume hood.[8]
-
Rinse any contaminated glassware with a small amount of solvent, disposing of the rinsate into the "Halogenated Organic Liquid Waste" container.[1][9]
-
-
Doffing (Removing) PPE:
-
Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them in the appropriate waste bin.
-
Remove your lab coat and hang it in the designated area.
-
Remove your safety glasses.
-
Wash your hands thoroughly with soap and water.
-
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.
Caption: PPE Selection workflow for this compound.
Decontamination and Disposal Plan
Proper disposal is a critical safety and environmental responsibility. As a halogenated compound, this compound requires specific waste segregation.
-
Waste Segregation is Mandatory: All materials, solid or liquid, contaminated with this compound must be disposed of in designated, clearly labeled "Halogenated Organic Waste" containers.[3][8] Never mix halogenated waste with non-halogenated waste, as this dramatically increases disposal costs and environmental complexity.[9]
-
Container Management: Waste containers must be kept closed with a sealed cap when not in use.[1][10] They should be stored in a secondary containment bin within a ventilated area (like a satellite waste accumulation area in the lab).
-
Contaminated PPE: Disposable PPE, such as gloves, should be placed in the solid hazardous waste stream. Reusable PPE, like lab coats, must be professionally laundered if contaminated. Do not take contaminated lab coats home.
-
Spill Cleanup: In the event of a spill, evacuate the area and alert others.[2] Use a spill kit with an inert absorbent material (e.g., vermiculite or sand).[2] All cleanup materials must be collected and disposed of as halogenated organic waste.
References
-
Personal Protective Equipment - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
Proper Protective Equipment. (2021). Chemistry LibreTexts. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
-
Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration (OSHA). [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
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Hazardous Waste Segregation. University of Alberta. [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC). [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. [Link]
-
Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention (CDC). [Link]
-
PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]
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NIOSH Pocket Guide To Chemical Hazards. Enviro Safetech. [Link]
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Lab Safety Equipment & PPE. ChemTalk. [Link]
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Organic Solvent Waste Disposal. University of British Columbia, Safety & Risk Services. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Teamsters Safety and Health. [Link]
-
SAFETY DATA SHEET. (2021). PG Professional. [Link]
-
Personal Protective Equipment for Laboratories. Dartmouth College, Environmental Health and Safety. [Link]
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 7. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
